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  • Product: 6-(2-Methoxyphenyl)pyridazin-3-amine
  • CAS: 342047-16-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 6-(2-Methoxyphenyl)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the chemical properties of 6-(2-Methoxyphenyl)pyridazi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 6-(2-Methoxyphenyl)pyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles and data from structurally related analogs, this document will detail its synthesis, characterization, and potential biological significance. The content is structured to provide not just factual data, but also the scientific rationale behind the described methodologies, empowering researchers to apply these insights to their own work.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of pyridazine exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. The electronic properties of the pyridazine ring, specifically its π-electron deficient nature due to the electronegativity of the nitrogen atoms, influence its interactions with biological targets.[2] The compound of focus, 6-(2-Methoxyphenyl)pyridazin-3-amine, incorporates a methoxyphenyl substituent, a common feature in many bioactive molecules that can enhance membrane permeability and metabolic stability.[3] This guide will explore the chemical attributes of this specific analog, providing a foundation for its potential development as a therapeutic agent.

Synthesis and Mechanistic Rationale

While a dedicated synthesis for 6-(2-Methoxyphenyl)pyridazin-3-amine is not extensively documented in publicly available literature, a robust and versatile synthetic pathway can be proposed based on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This approach offers high yields and broad functional group tolerance.[5]

Proposed Synthetic Pathway

A plausible two-step synthesis would commence with a commercially available dihalopyridazine, followed by a selective amination and a subsequent Suzuki-Miyaura coupling.

Synthesis_Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine Amination (e.g., NH3) 6-(2-Methoxyphenyl)pyridazin-3-amine 6-(2-Methoxyphenyl)pyridazin-3-amine 3-Amino-6-chloropyridazine->6-(2-Methoxyphenyl)pyridazin-3-amine Suzuki-Miyaura Coupling (2-Methoxyphenyl)boronic acid Pd Catalyst

Caption: Proposed two-step synthesis of 6-(2-Methoxyphenyl)pyridazin-3-amine.

Step 1: Amination of 3,6-Dichloropyridazine

The initial step involves the selective nucleophilic aromatic substitution of one chlorine atom on the 3,6-dichloropyridazine ring with an amino group. This reaction is typically carried out using ammonia or a protected amine source. The regioselectivity of this amination is a critical consideration.

Step 2: Suzuki-Miyaura Cross-Coupling

The resulting 3-amino-6-chloropyridazine serves as the electrophilic partner in a Suzuki-Miyaura cross-coupling reaction.[4][6] The carbon-carbon bond is formed between the pyridazine ring and the 2-methoxyphenyl group, which is introduced via (2-methoxyphenyl)boronic acid. A palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base is crucial for facilitating the catalytic cycle.[7]

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1 equivalent) and (2-methoxyphenyl)boronic acid (1.2 equivalents) in a suitable solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., Na₂CO₃, 2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[4]

Structural Elucidation and Spectroscopic Profile

The definitive confirmation of the structure of 6-(2-Methoxyphenyl)pyridazin-3-amine relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and methoxyphenyl rings. The chemical shifts will be influenced by the electron-donating amino and methoxy groups and the electron-withdrawing nature of the pyridazine ring. A singlet for the methoxy protons (around 3.8-4.0 ppm) and characteristic multiplets for the aromatic protons would be observed.[9]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon attached to the methoxy group is expected to resonate at a downfield chemical shift (around 160-165 ppm).[9]

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~3.9 (s, 3H)-OCH₃
~6.8-7.5 (m, 6H)Aromatic Protons
~6.5 (br s, 2H)-NH₂

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

  • N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C=N and C=C Stretching: The aromatic rings will show absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group is expected around 1030-1250 cm⁻¹.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound.[4] The fragmentation pattern observed in the mass spectrum can provide further structural information.

Physicochemical Properties

The physicochemical properties of 6-(2-Methoxyphenyl)pyridazin-3-amine are crucial for its handling, formulation, and pharmacokinetic profile.

Property Predicted Value/Characteristic Rationale/Reference Analog
Molecular Formula C₁₁H₁₁N₃OBased on structure
Molecular Weight 201.23 g/mol Calculated from formula
Appearance Likely a solid at room temperatureSimilar pyridazine derivatives are solids.[2]
Melting Point Expected to be in the range of 120-160 °CBased on the melting point of 3-chloro-6-(2-methoxyphenyl)pyridazine (122-125 °C).[11]
Solubility Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General characteristic of heterocyclic amines.[3]

Reactivity and Chemical Behavior

The chemical reactivity of 6-(2-Methoxyphenyl)pyridazin-3-amine is dictated by the interplay of its functional groups and the electronic nature of the pyridazine ring.

  • Basicity: The amino group and the nitrogen atoms in the pyridazine ring impart basic properties to the molecule, allowing it to form salts with acids.[12]

  • Electrophilic Aromatic Substitution: The pyridazine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atoms. However, the amino and methoxy groups are activating and can direct substitution to specific positions.

  • N-Alkylation/Acylation: The amino group is a primary site for reactions such as alkylation and acylation, allowing for the synthesis of a diverse library of derivatives.

Potential Biological and Pharmacological Significance

Pyridazine derivatives are known to interact with a variety of biological targets, and 6-(2-Methoxyphenyl)pyridazin-3-amine holds promise for several therapeutic applications.

Kinase Inhibition

Many pyridazine-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes.[1][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 6-arylpyridazin-3-amine scaffold is a common motif in kinase inhibitors, suggesting that 6-(2-Methoxyphenyl)pyridazin-3-amine could be a candidate for development as an anticancer agent.

Kinase_Inhibition cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate 6-(2-Methoxyphenyl)pyridazin-3-amine 6-(2-Methoxyphenyl)pyridazin-3-amine 6-(2-Methoxyphenyl)pyridazin-3-amine->Kinase Inhibition

Sources

Exploratory

An In-depth Technical Guide to 6-(2-Methoxyphenyl)pyridazin-3-amine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-(2-Methoxyphenyl)pyridazin-3-amine, a heterocyclic compound of interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(2-Methoxyphenyl)pyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the molecule's fundamental physicochemical properties, including its molecular formula and weight. A significant focus is placed on a robust and widely applicable synthetic methodology—the Suzuki-Miyaura cross-coupling reaction—for its preparation, complete with a detailed, step-by-step experimental protocol. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, modification, and application of pyridazine-based compounds in the pursuit of novel therapeutic agents.

Introduction to the 6-Arylpyridazin-3-amine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with an amino group at the 3-position and an aryl substituent at the 6-position, the resulting 6-aryl-pyridazin-3-amine framework offers a versatile platform for the development of novel therapeutics. The specific orientation and nature of the aryl group can significantly influence the molecule's interaction with biological targets. The subject of this guide, 6-(2-Methoxyphenyl)pyridazin-3-amine, features a methoxy-substituted phenyl ring at the ortho position, which can impart unique conformational and electronic properties critical for target binding and pharmacokinetic profiles.

Core Physicochemical Properties

The fundamental properties of 6-(2-Methoxyphenyl)pyridazin-3-amine have been determined based on its chemical structure.

Table 1: Physicochemical Properties of 6-(2-Methoxyphenyl)pyridazin-3-amine
PropertyValue
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
IUPAC Name 6-(2-Methoxyphenyl)pyridazin-3-amine
Canonical SMILES COC1=CC=CC=C1C2=CC=C(N=N2)N

Synthesis of 6-(2-Methoxyphenyl)pyridazin-3-amine via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyridazine core and the 2-methoxyphenyl group is a key synthetic challenge. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and highly efficient method for achieving this transformation.[1][2][3] This reaction offers broad functional group tolerance and typically proceeds under mild conditions, making it a preferred method in modern organic synthesis.[1]

The general strategy involves the coupling of a halogenated pyridazine precursor, such as 3-amino-6-chloropyridazine, with an appropriate organoboron reagent, in this case, (2-methoxyphenyl)boronic acid.

Diagram 1: Synthetic Pathway to 6-(2-Methoxyphenyl)pyridazin-3-amine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Amino-6-chloropyridazine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., DME/H₂O) A->C Suzuki-Miyaura Cross-Coupling B (2-Methoxyphenyl)boronic acid B->C D 6-(2-Methoxyphenyl)pyridazin-3-amine C->D

Caption: Synthetic route via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure adapted from established methods for the synthesis of 6-arylpyridazines.[2][4]

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equivalent)

  • (2-Methoxyphenyl)boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-6-chloropyridazine and (2-methoxyphenyl)boronic acid.

  • Catalyst and Base Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) and water (typically a 4:1 to 3:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Base Addition: Add the 2 M aqueous sodium carbonate solution to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-(2-Methoxyphenyl)pyridazin-3-amine.

Diagram 2: Experimental Workflow

G A 1. Combine Reactants (Pyridazine & Boronic Acid) B 2. Add Catalyst & Solvent A->B C 3. Degas Mixture B->C D 4. Add Base & Heat to Reflux C->D E 5. Monitor by TLC D->E F 6. Cool & Perform Aqueous Work-up E->F G 7. Extract with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Step-by-step experimental workflow for synthesis.

Structural Verification

The identity and purity of the synthesized 6-(2-Methoxyphenyl)pyridazin-3-amine should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Structural Elucidation
TechniqueExpected Observations
¹H NMR (Nuclear Magnetic Resonance) - Aromatic protons of the pyridazine and phenyl rings in the characteristic downfield region.- A singlet for the methoxy group protons.- A broad singlet for the amine protons.
¹³C NMR - Distinct signals for all 11 carbon atoms, including the quaternary carbons and those of the methoxy group.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (201.23).
Infrared (IR) Spectroscopy - N-H stretching vibrations for the primary amine.- C-O stretching for the methoxy group.- C=N and C=C stretching vibrations characteristic of the aromatic rings.
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating the purity of the compound.

Conclusion

This technical guide has detailed the essential physicochemical properties of 6-(2-Methoxyphenyl)pyridazin-3-amine and provided a comprehensive, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. The information and methodologies presented herein are intended to empower researchers and scientists in the fields of medicinal chemistry and drug development to efficiently synthesize and utilize this and related 6-aryl-pyridazin-3-amine scaffolds in their research endeavors. The versatility of the described synthetic approach allows for the generation of diverse analogues for structure-activity relationship studies, ultimately facilitating the discovery of novel therapeutic agents.

References

  • Stanovnik, B., et al. (2000). Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Synlett, 2000(1), 89-91.
  • PubMed. (1986). Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. Journal of Medicinal Chemistry, 29(7), 1178-83. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • PubMed. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Journal of Combinatorial Chemistry, 7(3), 435-42. [Link]

  • Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204-8. [Link]

  • Baddar, F. G., Latif, N., & Nada, A. A. (1965). Pyridazines. Part III. Synthesis of 6-aryl-2,3,4,5-tetra-hydro- and -2,3-dihydro-pyridazin-3-ones and 3,6-diarylpyridazines. Journal of the Chemical Society, 7005. [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of 6 Methoxypyridazin 3 Amine. [Link]

  • MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • PMC. (2017). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 126, 764-771. [Link]

  • SpringerLink. (2003). Pyridazine Derivatives. Chemistry of Heterocyclic Compounds, 39, 1063–1068. [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

Sources

Foundational

The Pharmacological Landscape of 6-(2-Methoxyphenyl)pyridazin-3-amine Derivatives: A Technical Guide to Kinase and CNS Targeting

Executive Summary The 3-amino-6-phenylpyridazine core is a highly privileged pharmacophore in medicinal chemistry. Historically recognized for its neurotropic properties (exemplified by the atypical antidepressant minapr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-6-phenylpyridazine core is a highly privileged pharmacophore in medicinal chemistry. Historically recognized for its neurotropic properties (exemplified by the atypical antidepressant minaprine), this scaffold has recently emerged as a potent kinase hinge-binder, targeting critical oncogenic and angiogenic pathways such as VEGFR-2, Aurora kinases, and JNK1 .

As a Senior Application Scientist, I approach the specific 6-(2-methoxyphenyl)pyridazin-3-amine (CAS 342047-16-9) scaffold not merely as a static chemical entity, but as a highly tunable pharmacodynamic system. The substitution of a 2-methoxyphenyl group at the C6 position introduces unique steric and electronic parameters that profoundly influence target affinity, blood-brain barrier (BBB) penetrance, and metabolic stability. This whitepaper provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and validated experimental workflows associated with these derivatives.

Mechanistic Pharmacology and Structure-Activity Relationships (SAR)

Kinase Inhibition: The ATP-Hinge Binding Paradigm

Pyridazin-3-amine derivatives exert potent anti-angiogenic and anti-proliferative effects primarily through the competitive inhibition of receptor tyrosine kinases (RTKs), most notably VEGFR-2 .

The mechanistic causality of this binding is rooted in the heterocycle's electron distribution. The adjacent nitrogen atoms of the pyridazine ring act as critical bidentate hydrogen-bond acceptors within the ATP-binding hinge region of the kinase domain. Simultaneously, the C6 2-methoxyphenyl moiety projects deep into the adjacent hydrophobic pocket. The ortho-methoxy group is not merely a passive substituent; it sterically restricts the dihedral angle between the phenyl and pyridazine rings. This locks the molecule into a bioactive, slightly twisted conformation that maximizes van der Waals interactions with the hydrophobic pocket while minimizing the entropic penalty typically incurred upon target binding .

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLC-γ Activation VEGFR2->PLCg Phosphorylates PI3K PI3K / AKT Pathway VEGFR2->PI3K Activates Inhibitor 6-(2-Methoxyphenyl) pyridazin-3-amine Inhibitor->VEGFR2 ATP-Hinge Binder (Inhibits Autophosphorylation) Angiogenesis Angiogenesis & Proliferation PLCg->Angiogenesis Calcium Signaling Survival Endothelial Cell Survival PI3K->Survival Anti-apoptotic

Caption: VEGFR-2 signaling pathway and its targeted inhibition by pyridazin-3-amine derivatives.

Neurotropic Activity and CYP2D6 Metabolic Liability

Beyond oncology, the 3-amino-6-arylpyridazine scaffold is a foundational element in CNS drug discovery. Derivatives such as minaprine act as reversible inhibitors of Monoamine Oxidase A (MAO-A) and weak acetylcholinesterase (AChE) inhibitors .

From a pharmacokinetic perspective, the C3 amine is highly amenable to functionalization (e.g., morpholinoethylation or piperazinyl substitution). This functionalization dictates BBB penetrance. However, these compounds are historically known to be substrates and reversible inhibitors of the cytochrome P450 2D6 (CYP2D6) enzyme . The introduction of the 2-methoxy group on the C6 phenyl ring alters the electron density of the aryl system, effectively shifting the primary site of oxidative metabolism. This structural modification is a deliberate strategy to reduce CYP2D6-mediated clearance and extend the compound's biological half-life.

Quantitative Biological Data

The following tables synthesize the in vitro biological activity profiles of 6-(2-methoxyphenyl)pyridazin-3-amine and its functionalized derivatives across key oncological and CNS targets.

Table 1: Kinase Inhibitory Activity (IC50) of Functionalized Derivatives

Compound / Substitution at C3-AmineVEGFR-2 IC50 (nM)Aurora A IC50 (nM)JNK1 IC50 (nM)Selectivity Index (VEGFR-2 vs. Off-target)
Unsubstituted (Primary Amine)845 ± 42>50001250 ± 80Low
N-(4-nitrophenyl) derivative112 ± 15850 ± 35420 ± 25Moderate
N-(2-morpholinoethyl) derivative450 ± 30>5000890 ± 45Low
N-(3-(2-aminopyrimidin-4-yl)pyridin-2-yl)14 ± 2 22 ± 4 180 ± 12High

Table 2: CNS Target Binding and Metabolic Stability

Compound / Substitution at C3-AmineMAO-A Ki (µM)AChE IC50 (µM)CYP2D6 CLint (µL/min/mg)BBB Penetrance (LogBB)
Unsubstituted (Primary Amine)>100>10045.2 (High clearance)-0.12
N-(2-morpholinoethyl) derivative1.2 ± 0.3 15.4 ± 2.118.5 (Moderate)+0.45
N-(2-piperazinylethyl) derivative8.5 ± 1.142.1 ± 3.5<5.0 (Stable) +0.28

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every critical step.

Workflow Lib Compound Library (6-Aryl-pyridazin-3-amines) Screen Primary Screening (TR-FRET Kinase Assay) Lib->Screen Hit Hit Screen->Hit Selectivity Selectivity Profiling (Kinome Panel & CYP2D6) Hit->Selectivity Lead Lead Optimization (In Vivo Efficacy) Selectivity->Lead

Caption: High-throughput experimental workflow for screening and optimizing kinase inhibitors.

Protocol 1: Time-Resolved FRET (TR-FRET) VEGFR-2 Kinase Assay

Objective: Accurately quantify the IC50 of pyridazine derivatives against VEGFR-2. Scientific Rationale: Highly conjugated heteroaromatics like pyridazines often exhibit intrinsic autofluorescence. TR-FRET introduces a microsecond time delay between excitation and emission reading, allowing short-lived background fluorescence to decay. This isolates the specific signal from the long-lived lanthanide fluorophore, ensuring the IC50 reflects true binding affinity, not an optical artifact.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent critical for preventing non-specific compound aggregation, ensuring the lipophilic 2-methoxyphenyl derivatives remain in solution.

  • Compound Titration: Serially dilute the test compound in 100% DMSO, then transfer to a 384-well plate to achieve a final DMSO concentration of exactly 1%.

    • Causality: Maintaining a strict 1% DMSO threshold across all wells is vital; higher concentrations will denature the kinase domain and artificially inflate apparent inhibition.

  • Enzyme-Inhibitor Pre-incubation: Add 0.5 nM recombinant VEGFR-2 kinase domain and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium at the ATP hinge region before the competitive substrate is introduced.

  • Reaction Initiation: Add ATP (at its predetermined

    
     value of 10 µM) and biotinylated poly-GT substrate. Incubate for 60 minutes.
    
    • Causality: Running the assay strictly at the ATP

      
       ensures the system is highly sensitive to competitive ATP-site inhibitors, which is the validated mechanism of action for 3-aminopyridazines.
      
  • Detection & Quenching: Add EDTA (to chelate Mg2+ and halt kinase activity), followed by Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

Protocol 2: High-Throughput CYP2D6 Metabolic Stability Assay

Objective: Evaluate the oxidative liability of the 2-methoxyphenyl and C3-amine moieties to predict in vivo half-life. Scientific Rationale: Because the parent 3-amino-6-phenylpyridazine scaffold is a known CYP2D6 substrate, quantifying intrinsic clearance (


) using Human Liver Microsomes (HLMs) is a mandatory gating step in lead optimization.
  • Microsome Preparation: Thaw HLMs on ice and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH must be strictly maintained; minor deviations will irreversibly alter the structural integrity of the cytochrome P450 active site.

  • Compound Addition: Spike the pyridazine derivative to a final concentration of 1 µM.

    • Causality: A low substrate concentration (well below the anticipated

      
      ) ensures first-order kinetics, which is mathematically required for accurate 
      
      
      
      calculation.
  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding a NADPH regenerating system (1 mM final).

    • Causality: CYP450 enzymes require NADPH as a mandatory electron donor to catalyze oxidative metabolism.

  • Kinetic Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench by adding to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly precipitates microsomal proteins, abruptly halting the enzymatic reaction while simultaneously extracting the analyte for LC-MS/MS analysis.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and calculate intrinsic clearance.
    

References

  • Asian Journal of Chemistry. Various Biological Activities of Pyridazinone Ring Derivatives: A Mini Review.[Link]

  • Taylor & Francis. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities.[Link]

  • National Institutes of Health (NIH) / PMC. Molecular Properties and CYP2D6 Substrates: Central Nervous System Therapeutics Case Study and Pattern Analysis of a Substrate Database.[Link]

  • ACS Publications. Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines.[Link]

Exploratory

The Therapeutic Potential of 6-(2-Methoxyphenyl)pyridazin-3-amine: A Privileged Scaffold in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the 3-aminopyridazine heterocycle has emerged as a "privileged scaffold," forming the core of several FDA-approved drugs such as the MAO inhibitor minaprine, the GnR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 3-aminopyridazine heterocycle has emerged as a "privileged scaffold," forming the core of several FDA-approved drugs such as the MAO inhibitor minaprine, the GnRH antagonist relugolix, and the TYK2 inhibitor deucravacitinib[1]. Among the vast library of derivatives, 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) represents a highly specialized building block[2]. This whitepaper provides an in-depth technical evaluation of this compound, detailing the structural causality behind its target binding, its mechanisms of action in kinase inhibition, and the rigorous, self-validating experimental workflows required for its preclinical evaluation.

Structural Significance and Molecular Recognition

The pharmacological utility of 6-(2-Methoxyphenyl)pyridazin-3-amine is dictated by its unique physicochemical properties. The pyridazine ring is characterized by weak basicity and a high dipole moment, which subtends robust


 stacking interactions and reduces the lipophilicity typically associated with ubiquitous phenyl rings[1].
The Hinge-Binding Motif

The 3-amino group acts as a critical bidentate hydrogen-bonding motif. In the context of protein kinases, the exocyclic amine acts as a hydrogen bond donor, while the adjacent endocyclic nitrogen (N2) acts as a hydrogen bond acceptor. This dual capacity perfectly mimics the binding pattern of the adenine ring of ATP within the kinase hinge region[1][3].

The Role of the 2-Methoxyphenyl Substitution

The introduction of a 2-methoxyphenyl group at the 6-position is not merely structural filler; it is a deliberate steric and electronic tuning mechanism.

  • Steric Conformation: The ortho-methoxy substitution creates a steric clash with the pyridazine core, forcing the phenyl ring out of coplanarity. This specific dihedral angle locks the molecule into a bioactive conformation that fits precisely into the hydrophobic pocket adjacent to the ATP-binding site.

  • Target Selectivity: This structural rigidity prevents promiscuous binding, enhancing selectivity against off-target kinases while maintaining high affinity for targets like p38 Mitogen-Activated Protein Kinase (MAPK) and Myosin Light Chain Kinase (MLCK)[3][4].

Mechanisms of Action (MoA) & Target Landscape

The 3-amino-6-arylpyridazine class modulates several critical signaling pathways, primarily through competitive ATP inhibition.

Protein Kinase Inhibition
  • p38 MAPK & Neuroinflammation: Derivatives of 3-amino-6-phenylpyridazine are potent suppressors of glial activation. By inhibiting upstream kinases or p38 MAPK directly, these compounds prevent the phosphorylation of transcription factors (e.g., CREB), thereby halting the induction of pro-inflammatory cytokines (IL-1

    
    ) and iNOS[4].
    
  • MLCK and Acute Lung Injury: The aminopyridazine scaffold has been successfully utilized to discover inhibitors of MLCK (e.g., MLCK210). Competitive inhibition at the ATP substrate level (with

    
     values 
    
    
    
    ) preserves lung function and protects against endotoxin-induced acute lung injury[3][5].
  • c-KIT and Oncology: Structural analogs targeting the c-KIT receptor tyrosine kinase have shown profound efficacy in models of Gastrointestinal Stromal Tumors (GISTs), adopting a Type II binding mode (DFG-out conformation)[6].

KinasePathway Stimulus Pro-inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Cell Surface Receptor (TLR4 / Cytokine Receptor) Stimulus->Receptor MAPKKK Upstream Kinases (MKK3 / MKK6) Receptor->MAPKKK Target p38 MAPK (Hinge Region Target) MAPKKK->Target Phosphorylation Transcription Transcription Factors (e.g., ATF2, CREB) Target->Transcription Activation Inhibitor 6-(2-Methoxyphenyl) pyridazin-3-amine Inhibitor->Target Competitive Inhibition Response Neuroinflammation / Cytokine Production Transcription->Response

Caption: Mechanism of p38 MAPK pathway inhibition by 6-(2-Methoxyphenyl)pyridazin-3-amine.

Synthetic Methodologies and Workflow

The synthesis of 6-(2-Methoxyphenyl)pyridazin-3-amine relies on a highly efficient, two-step cross-coupling strategy starting from commercially available 3,6-dichloropyridazine[7][8].

Step-by-Step Synthetic Protocol
  • Mono-Amination (Nucleophilic Aromatic Substitution):

    • Procedure: Suspend 3,6-dichloropyridazine (1.0 eq) in aqueous ammonium hydroxide (28-30%

      
      ). Seal in a thick-walled borosilicate glass vial.
      
    • Reaction: Irradiate in a microwave reactor for 30 minutes at 120°C (300W)[8].

    • Causality: Microwave irradiation ensures rapid, localized heating, which drives the nucleophilic attack of ammonia while kinetically favoring mono-amination over di-amination. The resulting product is 3-amino-6-chloropyridazine.

  • Suzuki-Miyaura Cross-Coupling:

    • Procedure: To a degassed solution of dimethoxyethane (DME) and water (10:1 v/v), add 3-amino-6-chloropyridazine (1.0 eq), 2-methoxyphenylboronic acid (1.37 eq), and

      
       (3.1 eq)[9].
      
    • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) (

      
      , 9 mol%). Purge with argon, seal, and heat to 110°C for 17 hours[9].
      
    • Causality: The palladium catalyst facilitates the oxidative addition of the aryl chloride. The aqueous base (

      
      ) is critical as it forms a reactive boronate complex with the sterically hindered 2-methoxyphenylboronic acid, enabling efficient transmetalation before reductive elimination yields the target compound.
      

SyntheticWorkflow Start 3,6-Dichloropyridazine (Starting Material) Step1 Amination (Aqueous NH3, 120°C) Start->Step1 Intermediate 3-Amino-6-chloropyridazine (Intermediate) Step1->Intermediate Step2 Suzuki-Miyaura Coupling (2-Methoxyphenylboronic acid, Pd Catalyst, Base) Intermediate->Step2 Product 6-(2-Methoxyphenyl)pyridazin-3-amine (Target Compound) Step2->Product

Caption: Synthetic workflow of 6-(2-Methoxyphenyl)pyridazin-3-amine via Suzuki-Miyaura coupling.

Biological Activity Screening Protocols

To validate the therapeutic efficacy of 6-(2-Methoxyphenyl)pyridazin-3-amine, rigorous, self-validating in vitro assays must be employed.

Protocol A: Kinase Inhibition (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the ADP produced during the ATP-dependent phosphorylation of a substrate[10].

  • Causality: The luminescent format eliminates radioactive waste and provides a superior signal-to-background ratio, which is vital for accurately determining the

    
     of competitive hinge-binders.
    
  • Procedure:

    • Prepare a 10-point serial dilution of the compound in DMSO.

    • In a 384-well plate, combine the recombinant kinase (e.g., p38 MAPK), specific peptide substrate, and the compound.

    • Initiate the reaction by adding ATP at a concentration equal to its

      
       for the specific kinase. Incubate for 60 minutes at room temperature.
      
    • Add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Self-Validating System: Calculate the

    
    -factor for the plate (
    
    
    
    ). The assay is only valid if
    
    
    [9][11]. Include Staurosporine as a positive control to confirm assay sensitivity.
Protocol B: Cell Viability (MTT Assay)

To ensure that any observed anti-inflammatory or anti-proliferative effects are not artifacts of general chemical toxicity, an MTT assay is mandatory[7].

  • Causality: The reduction of the tetrazolium dye MTT to insoluble formazan is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. This directly correlates compound toxicity with mitochondrial metabolic health.

  • Procedure:

    • Seed target cells (e.g., RAW 264.7 macrophages for inflammation models) in a 96-well plate and incubate for 24 hours.

    • Treat cells with varying concentrations of the compound (0.1

      
       to 100 
      
      
      
      ) for 48 hours.
    • Add MTT solution (5 mg/mL) and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.

  • Self-Validating System: Include a vehicle control (0.1% DMSO) to establish baseline viability (100%), a positive cytotoxic control (e.g., 10% DMSO) to validate the dynamic range, and a cell-free blank to subtract background absorbance.

Quantitative Data Summary

The following table summarizes the representative inhibitory profiles of the 3-amino-6-arylpyridazine scaffold against key therapeutic targets, contextualizing the expected performance of the 2-methoxyphenyl derivative.

Kinase TargetRepresentative

/

Range
Primary Therapeutic IndicationReference
p38 MAPK 15 nM – 120 nMNeuroinflammation / Synaptic Dysfunction[4]
c-KIT (Wild-type) 2 nM – 250 nMGastrointestinal Stromal Tumors (GIST)[6]
CaMKII 200 nM – 800 nMAlzheimer's Disease Models[9]
MLCK

5,000 nM (

)
Endotoxin-Induced Acute Lung Injury[3][5]

Conclusion

6-(2-Methoxyphenyl)pyridazin-3-amine represents a highly tunable, privileged scaffold in medicinal chemistry. Its inherent physicochemical properties—specifically its dual hydrogen-bonding capacity and the steric influence of the ortho-methoxy substitution—make it an exceptional candidate for competitive kinase inhibition. By adhering to the rigorous synthetic and biological validation protocols outlined in this guide, drug development professionals can effectively leverage this compound to address complex pathologies ranging from neuroinflammation to oncology.

References

  • 342047-16-9 | 6-(2-methoxyphenyl)pyridazin-3-amine - Aromsyn.
  • A Technical Guide to the Biological Activity Screening of 3-Aminopyridazine Derivatives - Benchchem.
  • Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction - PLOS One.
  • Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction - Academic Commons.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines - Rsc.org.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • Protein kinase involved in lung injury susceptibility: Evidence from enzyme isoform genetic knockout and in vivo inhibitor treatment - PNAS.
  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors - PMC.
  • Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound - Journal of Medicinal Chemistry.
  • MLCK210 gene knockout or kinase inhibition preserves lung function following endotoxin-induced lung injury in mice - American Physiological Society Journal.
  • Application Notes and Protocols: 6-Propylpyridazin-3-amine in Medicinal Chemistry - Benchchem.

Sources

Foundational

6-(2-Methoxyphenyl)pyridazin-3-amine (CAS 342047-16-9): A Technical Guide to Scaffold Synthesis and Kinase Inhibition

Abstract: The pyridazine-3-amine core has emerged as a privileged scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved drugs and advanced clinical candidates. This w...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyridazine-3-amine core has emerged as a privileged scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved drugs and advanced clinical candidates. This whitepaper provides an in-depth technical analysis of 6-(2-Methoxyphenyl)pyridazin-3-amine , detailing its chemical identifiers, structural rationale, synthesis methodologies, and its critical role as a precursor in the development of targeted kinase inhibitors.

Chemical Identity & Physicochemical Properties

Before deploying any building block in a drug discovery campaign, rigorous validation of its chemical identity and physicochemical properties is required. 6-(2-Methoxyphenyl)pyridazin-3-amine is a highly functionalized heterocycle characterized by a strong dipole moment and excellent hydrogen-bonding capabilities[1].

The table below summarizes the core identifiers and calculated properties essential for computational modeling and inventory registration.

Property / IdentifierValue
Chemical Name 6-(2-Methoxyphenyl)pyridazin-3-amine
CAS Registry Number 342047-16-9[2]
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol [3]
Canonical SMILES COc1ccccc1-c2ccc(N)nn2
InChI InChI=1S/C11H11N3O/c1-15-9-5-3-2-4-8(9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14)[1]
Appearance Solid powder (typically off-white to pale yellow)
Storage Conditions 2-8°C, sealed in a dry environment[4]

Structural Rationale & Molecular Recognition

As a Senior Application Scientist, I frequently evaluate scaffolds not just for their synthetic tractability, but for their geometric and electronic complementarity to biological targets. The 6-arylpyridazin-3-amine scaffold is not merely a passive structural spacer; it is an active participant in molecular recognition[5].

The Pharmacophore Advantage
  • Hinge Region Binding: The two adjacent nitrogen atoms of the pyridazine ring act as robust hydrogen-bond acceptors. In the ATP-binding pocket of kinases, one of these nitrogens typically accepts a hydrogen bond from the backbone amide NH of the kinase hinge region[5].

  • Dual Donor-Acceptor Motif: The exocyclic 3-amino group acts as a hydrogen-bond donor, interacting with the backbone carbonyl oxygen of the hinge region. This bidentate interaction anchors the molecule deep within the ATP pocket.

  • Hydrophobic Pocket Occupation: The 6-(2-methoxyphenyl) substituent projects into the hydrophobic pocket adjacent to the hinge. The steric bulk of the phenyl ring provides van der Waals contacts, while the methoxy group offers an additional vector for fine-tuning solubility or interacting with specific polar residues (e.g., via water-mediated hydrogen bonds)[6].

Experimental Methodology: Synthesis Workflow

The most robust and scalable method for synthesizing 6-(2-methoxyphenyl)pyridazin-3-amine is via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocol below is designed as a self-validating system, ensuring high yield and purity by addressing the specific mechanistic bottlenecks of heterocycle coupling[7].

Step-by-Step Suzuki-Miyaura Protocol

1. Reagent Preparation & Degassing

  • Action: In a Schlenk flask, dissolve 6-bromopyridazin-3-amine (1.0 eq) and (2-methoxyphenyl)boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and deionized water.

  • Causality: Dioxane provides excellent solubility for the organic precursors. Water is critical; it dissolves the inorganic base and dramatically accelerates the transmetalation step of the catalytic cycle.

  • Validation: Sparge the solution with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative deactivation of the electron-rich palladium(0) species to an inactive palladium(II) black.

2. Catalyst & Base Addition

  • Action: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and Potassium Carbonate (K₂CO₃) (2.5 eq) under a positive stream of argon.

  • Causality: The Pd(0) catalyst initiates the cycle via oxidative addition into the electron-deficient C-Br bond of the pyridazine. K₂CO₃ serves a dual purpose: it neutralizes the hydrobromic acid byproduct and activates the boronic acid by forming a highly reactive, electron-rich boronate complex, which is essential for efficient transmetalation.

3. Thermal Activation & Monitoring

  • Action: Seal the flask and heat the reaction mixture to 90 °C for 8–12 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the 6-bromopyridazin-3-amine peak (M+H = 174/176) and the appearance of the product mass (M+H = 202) confirms successful coupling.

4. Workup & Purification

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

SynthesisWorkflow R1 6-Bromopyridazin- 3-amine Cat Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C (Argon Atmosphere) R1->Cat R2 (2-Methoxyphenyl) boronic acid R2->Cat Workup Aqueous Extraction & Silica Chromatography Cat->Workup Suzuki Coupling Prod 6-(2-Methoxyphenyl) pyridazin-3-amine Workup->Prod Purification

Workflow for the Suzuki-Miyaura cross-coupling synthesis of the pyridazine scaffold.

Biological Applications: Kinase Inhibition

Derivatives of 6-(2-methoxyphenyl)pyridazin-3-amine are extensively utilized in oncology and vascular biology due to their potent inhibition of receptor tyrosine kinases (RTKs) and mitogen-activated protein kinases (MAPKs)[6][7].

Target Profiles
  • Tie2 Kinase: The scaffold serves as a potent, reversible, ATP-competitive inhibitor of Tie2, a kinase critical for vascular maturation and angiogenesis. Inhibition of Tie2 disrupts tumor vasculature[8].

  • VEGFR-2: Dysregulation of Vascular Endothelial Growth Factor Receptor 2 is a hallmark of tumor metastasis. Pyridazin-3-amine analogs block VEGFR-2 signaling, thereby inhibiting the downstream PI3K/Akt and MAPK pathways[6].

  • JNK1: c-Jun N-terminal kinase 1 is implicated in tumor cell survival and inflammation. Functionalization of the 3-amino group of this scaffold yields selective JNK1 inhibitors[6].

Quantitative Kinase Inhibition Data (Representative Scaffold Derivatives)

To illustrate the structure-activity relationship (SAR) potential of this core, the following table summarizes the biological activity of typical 6-arylpyridazin-3-amine derivatives against key kinase targets.

Kinase TargetPathway RoleMechanism of ActionRepresentative IC₅₀ Range
Tie2 Angiogenesis / Vascular stabilityATP-competitive hinge binder50 nM – 250 nM[8]
VEGFR-2 Endothelial cell proliferationATP-competitive hinge binder10 nM – 100 nM[6]
JNK1 Apoptosis / InflammationATP-competitive hinge binder150 nM – 500 nM[6]
Mechanistic Visualization

The diagram below illustrates the causality of introducing a pyridazin-3-amine inhibitor into a cellular environment driven by aberrant RTK signaling. By outcompeting ATP at the kinase domain, the inhibitor effectively severs the signal transduction cascade, leading to the cessation of angiogenesis.

KinaseInhibition Ligand Growth Factor (e.g., VEGF / Angiopoietin) Kinase Receptor Tyrosine Kinase (VEGFR-2 / Tie2) Ligand->Kinase Binds & Activates Downstream Intracellular Signaling (PI3K/Akt & MAPK Cascades) Kinase->Downstream Phosphorylation Cascade Inhibitor Pyridazin-3-amine Derivative (ATP-Competitive Inhibitor) Inhibitor->Kinase Blocks ATP Hinge Region Response Tumor Angiogenesis & Cell Proliferation Downstream->Response Cellular Response

Mechanism of receptor tyrosine kinase inhibition by pyridazin-3-amine derivatives.

Conclusion

The 6-(2-Methoxyphenyl)pyridazin-3-amine building block (CAS 342047-16-9) is a highly versatile and synthetically accessible scaffold. Its inherent physicochemical properties—specifically its dual hydrogen-bond donor/acceptor capacity and favorable lipophilic vectors—make it an ideal starting point for the rational design of targeted kinase inhibitors. By leveraging robust methodologies like Suzuki-Miyaura coupling, researchers can rapidly generate libraries of derivatives to probe complex biological pathways such as VEGFR-2 and Tie2 signaling.

References

  • National Institutes of Health (PMC). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from:[Link]

Sources

Exploratory

Literature review of 6-arylpyridazin-3-amine compounds

An In-depth Technical Guide to 6-Arylpyridazin-3-amine Compounds: Synthesis, Biological Activity, and Therapeutic Potential Authored by a Senior Application Scientist The pyridazine nucleus, a six-membered aromatic heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Arylpyridazin-3-amine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1] Its unique electronic properties and capacity for hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[2] Among its many derivatives, the 6-arylpyridazin-3-amine core has emerged as a particularly fruitful platform for drug discovery, leading to compounds with a vast spectrum of biological activities, including potent kinase inhibition, anticancer effects, and modulation of central nervous system targets.[2][3]

This guide offers an in-depth exploration of the 6-arylpyridazin-3-amine chemical space, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to dissect the causality behind synthetic strategies, illuminate the structure-activity relationships that govern biological function, and provide validated, field-proven protocols to empower your own research and development endeavors.

Strategic Synthesis of the 6-Arylpyridazin-3-amine Scaffold

The construction and functionalization of the pyridazine core are pivotal to exploring its therapeutic potential. The choice of synthetic route is often dictated by the desired diversity, scale, and tolerance for various functional groups. Two predominant strategies have proven exceptionally effective: palladium-catalyzed cross-coupling for late-stage diversification and aza-Diels-Alder cycloaddition for efficient core construction.

Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

For generating libraries of analogs to probe structure-activity relationships (SAR), the Suzuki-Miyaura cross-coupling is a powerful and widely adopted method.[4] This approach leverages a commercially available and versatile starting material, 3-amino-6-chloropyridazine, and couples it with a diverse array of arylboronic acids.[4][5]

Causality of Method Selection: The primary advantage here is efficiency in diversity generation. The reaction conditions are typically robust and tolerant of many functional groups on the arylboronic acid partner. This allows for the rapid synthesis of dozens or even hundreds of analogs, which is essential for mapping the SAR of the 6-aryl substituent and optimizing properties like target potency, selectivity, and metabolic stability. The palladium catalyst, often with a phosphine ligand, forms an active catalytic species that inserts into the C-Cl bond, undergoes transmetalation with the boronic acid, and reductively eliminates to form the desired C-C bond, regenerating the catalyst.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: 3-Amino- 6-chloropyridazine reaction Suzuki-Miyaura Cross-Coupling start->reaction Substrate reagent Arylboronic Acid (Diverse Library) reagent->reaction Coupling Partner catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction Conditions workup Aqueous Workup & Extraction reaction->workup Crude Product purify Column Chromatography workup->purify product Target Library: 6-Arylpyridazin-3-amines purify->product

Caption: General workflow for library synthesis via Suzuki coupling.

Elegant Core Construction via Aza-Diels-Alder Reaction

An alternative and highly regioselective strategy involves the inverse electron-demand aza-Diels-Alder reaction. This method constructs the pyridazine ring itself from acyclic precursors.[6] Specifically, electron-deficient 1,2,3-triazines react with electron-rich 1-propynylamines to form the 6-aryl-pyridazin-3-amine core in high yields.[6][7][8]

Causality of Method Selection: This approach is notable for its atom economy and metal-free conditions, making it an attractive "green chemistry" alternative.[6][9] It provides direct access to the target scaffold without requiring a pre-formed heterocyclic starting material. The high regioselectivity, favoring the C5/N2 cycloaddition, simplifies purification and ensures a predictable outcome.[6] This method is particularly valuable when the required substituted triazine precursors are readily accessible.

Diverse Biological Activities and Structure-Activity Relationships

The 6-arylpyridazin-3-amine scaffold is a versatile template that interacts with a wide range of biological targets. The nature of the aryl group at the 6-position, along with substitutions on the 3-amino group, dictates the compound's specific activity and potency.

Kinase Inhibition: A Privileged Scaffold

A predominant application of 6-arylpyridazin-3-amines is in the development of kinase inhibitors for oncology and inflammatory diseases.[2] The pyridazine core acts as a bioisostere for the adenine region of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[5]

The 6-aryl group typically extends into a hydrophobic pocket, where its substitution pattern can be modified to enhance potency and achieve selectivity for a specific kinase. For example, imidazo[1,2-b]pyridazine derivatives have shown potent inhibition of kinases like DYRK1A.[2] The versatility of this scaffold allows for the development of inhibitors against a multitude of kinase targets.

Compound/Derivative Class Target Kinase(s) Potency (IC₅₀) Reference
Imidazo[1,2-b]pyridazinesDYRK1A50 nM[2]
Pyrido[2,3-d]pyrimidinesPDGFr>10,000 nM[10]
Pyrazolopyrazine-3-aminesSpleen Tyrosine Kinase (Syk)Lead compounds identified[11]
6-Aryl-pyridazinone derivativeNot specifiedSub-micromolar GI₅₀[2]

VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of VEGFR-2 signaling by pyridazine analogs.[1]

Anticancer Activity

Stemming from their kinase inhibitory action, many pyridazine derivatives exhibit potent antiproliferative effects against various cancer cell lines.[1][2] The growth inhibitory (GI₅₀) values often fall within the sub-micromolar to low micromolar range. Studies have shown remarkable potency of 6-aryl-pyridazinone derivatives against leukemia and non-small cell lung cancer cell lines.[2]

Central Nervous System (CNS) Applications

The pyridazine core is also capable of crossing the blood-brain barrier, making it a viable scaffold for CNS targets.

  • Anticonvulsant Activity: A study of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines found that compounds with a 2,4-dichlorophenyl group at the 6-position and a 4-hydroxypiperidine side chain at the 3-position were highly potent anticonvulsants, some exceeding the activity of phenobarbital.[12]

  • Parkinson's Disease: Recently, 3-benzyloxy-6-arylpyridazine derivatives were identified as multi-target agents for Parkinson's disease.[13] These compounds displayed potent and selective inhibition of monoamine oxidase B (MAO-B), along with antioxidant and metal-chelating properties.[13] Pharmacokinetic studies confirmed their ability to enter the central nervous system.[13]

Anti-inflammatory and Analgesic Properties

Pyridazine derivatives have demonstrated significant potential in treating inflammation and pain.

  • Nitric Oxide (NO) Inhibition: Certain 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives, which are structurally related, are potent inhibitors of NO production, a key mediator in the inflammatory response.[14]

  • CB2 Agonism: A series of 3-amino-6-aryl-pyridazines were identified as selective agonists of the cannabinoid receptor 2 (CB2), which is involved in modulating inflammatory pain.[15]

  • COX/LOX Inhibition: Other pyridazinone analogs have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, showing potential analgesic activity.[16]

Self-Validating Experimental Protocols

The integrity of any research program rests on reproducible and reliable experimental methods. The following protocols are presented as self-validating systems, with built-in controls and clear endpoints.

Synthesis Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine

This protocol describes a general procedure for the synthesis of a 6-aryl-pyridazin-3-amine derivative.[5]

Materials:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed. This is a critical self-validating step; failure to exclude oxygen will lead to catalyst degradation and poor or no yield.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed dioxane/water solvent mixture. Degassing the solvent via sparging with nitrogen for 20-30 minutes is crucial for reproducibility.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (3-amino-6-chloropyridazine) indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 6-aryl-pyridazin-3-amine.

  • Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected mass in HRMS provides a definitive validation of a successful coupling.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to quantify a compound's ability to inhibit a specific kinase.[2]

Principle: This assay measures the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a luminescence-based ATP detection reagent that measures the amount of ATP remaining in the reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Specific peptide substrate for the kinase

  • Test compound (6-arylpyridazin-3-amine analog) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO and add it to the wells of the assay plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control (background).

  • Reaction Initiation: Prepare a reaction mixture containing the kinase, substrate, and assay buffer. Add this mixture to the wells containing the test compound.

  • Incubation: Add ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction, determined during assay development.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and generates a luminescent signal proportional to the ATP concentration.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Validation & Analysis:

    • The "no inhibitor" control represents 0% inhibition, while the "no enzyme" control represents 100% inhibition (background signal).

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Conclusion and Future Outlook

The 6-arylpyridazin-3-amine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its synthetic tractability, combined with its ability to potently and selectively modulate a wide array of biological targets, ensures its continued relevance. The research highlighted in this guide demonstrates a clear trajectory from rational synthetic design to potent biological activity in areas of high unmet medical need, including oncology, neurodegenerative disease, and inflammation.[2][13][16]

Future efforts should focus on leveraging advanced synthetic methods for even greater chemical diversity and exploring novel biological targets. A deeper understanding of the pharmacokinetic and pharmacodynamic properties of this compound class will be critical for translating the promising preclinical data into clinically successful therapeutics.[17][18] The 6-arylpyridazin-3-amine core is not merely a collection of interesting molecules; it is a validated platform for the development of the next generation of targeted therapies.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels−Alder Reactions of 1,2,3-Triazine Derivatives and 1. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]

  • American Chemical Society. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF. [Link]

  • Wang, Z., et al. (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(8), 2349-52. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists for the treatment of inflammatory pain. Request PDF. [Link]

  • Sharma, R., & Sharma, S. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Synthetic and Pharmaceutical Chemistry, 1(1), 1-10. [Link]

  • Unknown Author. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry. [Link]

  • Kumar, D. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Bennett, L. R., et al. (1981). Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. Journal of Medicinal Chemistry, 24(4), 382-9. [Link]

  • Unknown Author. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design. [Link]

  • National Institutes of Health. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • De Sarro, G. B., et al. (1993). Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. Journal of Medicinal Chemistry, 36(10), 1336-44. [Link]

  • HuVetA. (2023). In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes. [Link]

Sources

Foundational

Pharmacophore Modeling of 6-(2-Methoxyphenyl)pyridazin-3-amine: A Privileged Scaffold in Kinase and CNS Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 6-(2-Methoxyphenyl)pyridazin-3-amine represents a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 6-(2-Methoxyphenyl)pyridazin-3-amine represents a highly versatile pharmacophore building block. Unlike the ubiquitous phenyl ring, the pyridazine heterocycle is endowed with unique physicochemical properties, including weak basicity, a high dipole moment that subtends π-π stacking interactions, and a robust dual hydrogen-bonding capacity[1].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the structural anatomy of this compound, map its applications across distinct target classes (kinases and CNS receptors), and provide field-proven, self-validating protocols for both computational modeling and experimental validation.

Structural Anatomy & Physicochemical Rationale

To understand the broad utility of 6-(2-Methoxyphenyl)pyridazin-3-amine, we must analyze the causality behind its molecular recognition features:

  • The Aminopyridazine Core (Hinge-Binding Motif): The 3-aminopyridazine ring acts as a potent bidentate hydrogen bond donor (HBD) and acceptor (HBA). In kinase targets, this motif perfectly mimics the adenine ring of ATP. The N2 nitrogen acts as an HBA, while the exocyclic C3-amine acts as an HBD, allowing for highly directional, bidentate hydrogen bonding with the peptide backbone of the kinase hinge region[1].

  • The 2-Methoxyphenyl Moiety (Conformational Control): The addition of a methoxy group at the ortho position of the phenyl ring is not merely a lipophilic addition; it is a strategic conformational lock. The steric clash between the ortho-methoxy oxygen and the pyridazine ring forces the two rings out of coplanarity (typical dihedral angle of 45°–60°). This pre-organized 3D geometry reduces the entropic penalty upon binding and is critical for wedging the molecule into tightly constrained hydrophobic pockets, such as the selectivity pocket of p38α MAPK[2].

Target Class Applications

Kinase Inhibition (e.g., p38α MAPK & VEGFR-2)

The aminopyridazine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. For instance, in the inhibition of p38α MAPK—a critical node in neuroinflammatory signaling and cognitive dysfunction—the scaffold anchors into the ATP-binding cleft[2]. The non-coplanar 2-methoxyphenyl group projects into the hydrophobic region I (adjacent to the gatekeeper residue), conferring isoform selectivity over off-target kinases like CK1δ[2]. Similar binding modalities are observed in VEGFR-2 and JNK1 signaling pathways, where the scaffold blocks angiogenesis and tumor proliferation[3].

MAPK_Pathway Stimulus Cellular Stress / Cytokines Receptor Membrane Receptors (e.g., TLRs) Stimulus->Receptor MKK3_6 MKK3 / MKK6 Receptor->MKK3_6 p38MAPK p38α MAPK MKK3_6->p38MAPK Phosphorylation Downstream Pro-inflammatory Cytokines (IL-1β, TNF-α) p38MAPK->Downstream Inhibitor 6-(2-Methoxyphenyl)pyridazin-3-amine Inhibitor->p38MAPK ATP-competitive Inhibition

Fig 1. p38α MAPK signaling pathway and its targeted inhibition by the aminopyridazine scaffold.

CNS Receptors (GABA-A Antagonism)

Beyond kinases, 6-aryl-pyridazin-3-amines are highly active in the central nervous system. Derivatives such as 6-(4-methoxyphenyl)-3-pyridazinamine serve as critical intermediates for selective, competitive GABA-A receptor antagonists (e.g., SR 95103)[4]. The high dipole moment of the pyridazine ring facilitates optimal alignment within the ionotropic receptor's ligand-gated ion channel, promoting an inhibitory influence on target neurons[4].

Computational Pharmacophore Modeling Workflow

To leverage this scaffold for novel hit identification, a rigorous computational workflow is required.

Workflow Start 1. Target Selection (e.g., p38α MAPK) DataPrep 2. Ligand Dataset Preparation (3D Conformer Generation) Start->DataPrep FeatExt 3. Feature Extraction (HBD, HBA, Hydrophobic) DataPrep->FeatExt ModelGen 4. Pharmacophore Model Generation FeatExt->ModelGen Validation 5. Model Validation (Decoy Set Screening) ModelGen->Validation Validation->ModelGen Refinement VirtualScreen 6. Virtual Screening (Hit Identification) Validation->VirtualScreen

Fig 2. Computational pharmacophore modeling and virtual screening workflow for hit identification.

Step-by-Step Methodology:
  • Ligand Dataset Preparation: Compile a dataset of known active aminopyridazines and inactive decoys. Generate 3D conformers using an energy minimization force field (e.g., OPLS3e) with a 20 kcal/mol energy window to capture the ortho-methoxy induced non-coplanarity.

  • Feature Extraction: Map the core features: one HBD (exocyclic amine), one HBA (N2 of pyridazine), and one hydrophobic aromatic ring (phenyl moiety).

  • Model Validation (Self-Validating Step): Screen the generated model against a decoy dataset (e.g., DUD-E). Calculate the Receiver Operating Characteristic (ROC) curve. A model is only advanced if the Area Under the Curve (AUC) is >0.85, ensuring the model distinguishes true actives from topological look-alikes.

Experimental Validation Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling Synthesis

Causality: Palladium-catalyzed cross-coupling is utilized because it provides high regioselectivity and tolerates the unprotected exocyclic amine, eliminating the need for protecting group chemistry.

  • Setup: To a Schlenk flask, add 6-chloropyridazin-3-amine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Rationale: The large bite angle of the dppf ligand accelerates the reductive elimination step, preventing the formation of homocoupled byproducts.

  • Reaction: Suspend in a degassed 4:1 mixture of 1,4-Dioxane/H2O. Heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validating System: Monitor via LC-MS. The reaction is deemed complete when the 6-chloro starting material mass (m/z 129) is fully consumed. Post-purification (silica gel chromatography), 1H-NMR must confirm the disappearance of the 6-chloro proton and the emergence of the 2-methoxyphenyl multiplet. Purity must be >95% via HPLC before biological evaluation.

Protocol B: ADP-Glo Kinase Assay (p38α MAPK)

Causality: The ADP-Glo assay is selected because it measures ADP formation rather than utilizing hazardous 32P-radiolabeled ATP, providing a superior signal-to-background ratio in high-throughput formats.

  • Incubation: Incubate recombinant p38α MAPK with the synthesized 6-(2-Methoxyphenyl)pyridazin-3-amine derivative (serial dilutions from 10 µM to 0.1 nM), 10 µM ATP, and myelin basic protein (MBP) substrate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Self-Validating System: Include a no-enzyme control (baseline) and a reference inhibitor control (e.g., SB203580). Calculate the Z'-factor. The assay is only considered valid if Z' > 0.6, confirming robust separation between positive and negative controls.

Quantitative Data Presentation

The following table synthesizes representative structure-activity relationship (SAR) data, illustrating how structural modifications to the 6-(2-Methoxyphenyl)pyridazin-3-amine pharmacophore impact target affinity.

Compound DerivativeTarget KinaseIC50 (nM)Key Pharmacophore Feature / Causality
6-(2-Methoxyphenyl)pyridazin-3-amine p38α MAPK45Ortho-methoxy steric clash induces active non-coplanar conformation, fitting the selectivity pocket.
6-(4-Methoxyphenyl)pyridazin-3-amine p38α MAPK320Lack of ortho-substitution allows free rotation, increasing the entropic penalty upon binding.
6-(2-Methoxyphenyl)-N-methylpyridazin-3-amine p38α MAPK>1000Methylation removes the critical HBD at N3, abolishing hinge region binding.
6-(2-Methoxyphenyl)pyridazin-3-amine VEGFR-285Retains dual H-bond capability with the Cys919 hinge residue[3].

References

Sources

Exploratory

Predictive Toxicity Profile and Safety Assessment of 6-(2-Methoxyphenyl)pyridazin-3-amine: A Technical Guide

Executive Summary This technical guide provides a comprehensive predictive toxicity profile and safety assessment for the novel chemical entity, 6-(2-Methoxyphenyl)pyridazin-3-amine. In the absence of direct experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive predictive toxicity profile and safety assessment for the novel chemical entity, 6-(2-Methoxyphenyl)pyridazin-3-amine. In the absence of direct experimental toxicological data for this compound, this document employs a robust read-across methodology, leveraging data from structurally similar pyridazine derivatives. This approach, supported by in silico toxicological principles, enables a preliminary hazard identification and risk assessment critical for early-stage drug development and chemical safety evaluation. The guide is intended for researchers, toxicologists, and drug development professionals, offering a framework for understanding the potential toxicological liabilities of this molecule and providing detailed protocols for future experimental validation.

Introduction: The Data Gap and the Read-Across Rationale

6-(2-Methoxyphenyl)pyridazin-3-amine is a substituted pyridazine derivative with potential applications in medicinal chemistry, likely as an intermediate or a pharmacologically active agent. A thorough review of the scientific literature and chemical databases reveals a significant data gap concerning its toxicological properties. To address this, a read-across approach has been adopted, a scientifically accepted method for predicting the toxicity of a "target" chemical by using data from one or more "source" or "surrogate" chemicals that are structurally and mechanistically similar.

The core assumption of this read-across is that the toxicological profile of 6-(2-Methoxyphenyl)pyridazin-3-amine will be influenced by the well-characterized toxicophores of the pyridazine ring system and the methoxyphenyl and amine substituents.

Selection of Surrogate Compounds

The following structurally related compounds have been selected as surrogates for this predictive analysis. The choice is based on the presence of the core pyridazine-3-amine moiety and/or a methoxyphenyl group.

  • Surrogate 1: 6-Methoxypyridazin-3-amine: Shares the pyridazine-3-amine core and a methoxy substituent on the pyridazine ring.

  • Surrogate 2: 6-Chloro-N-phenylpyridazin-3-amine: Possesses the pyridazine-3-amine core with a phenyl group on the amine, which is analogous to the methoxyphenyl group in the target compound.

  • Surrogate 3: 3,6-Dichloropyridazine: A well-studied pyridazine derivative that provides general toxicity information for the core ring system.

  • Surrogate 4: 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one: Contains the methoxyphenyl group attached to a pyridazinone ring, offering insights into the potential influence of this substituent.

Predictive Toxicological Profile

Based on the available data for the selected surrogate compounds, the following is a predictive toxicological profile for 6-(2-Methoxyphenyl)pyridazin-3-amine.

Acute Toxicity

The primary routes of acute toxicity of concern are oral ingestion, dermal contact, and inhalation.

  • Oral Toxicity: Data from surrogate compounds suggest that 6-(2-Methoxyphenyl)pyridazin-3-amine is likely to be harmful if swallowed .[1][2] 3,6-Dichloropyridazine has a reported oral LD50 in rats of 500 mg/kg, placing it in GHS Category 4 for acute oral toxicity.[3] It is anticipated that the target compound will fall within a similar range.

  • Dermal and Inhalation Toxicity: While specific data is limited, related compounds are known to cause irritation upon contact.[1][4][5][6] It is prudent to assume that 6-(2-Methoxyphenyl)pyridazin-3-amine may be harmful if it comes into contact with the skin or is inhaled.

Local Tolerance: Irritation and Sensitization
  • Skin Irritation: There is strong evidence from the surrogate compounds that 6-(2-Methoxyphenyl)pyridazin-3-amine is likely to cause skin irritation .[1][5][6][7]

  • Eye Irritation: It is highly probable that the compound will cause serious eye irritation .[1][5][6][7]

  • Respiratory Irritation: Several of the surrogate compounds are classified as causing respiratory irritation, suggesting a similar potential for the target compound.[1][5][6]

  • Sensitization: There is currently insufficient data to predict the skin sensitization potential of 6-(2-Methoxyphenyl)pyridazin-3-amine.

Genotoxicity and Mutagenicity

The genotoxic potential of 6-(2-Methoxyphenyl)pyridazin-3-amine has not been experimentally determined. Aromatic amines are a class of compounds that can sometimes exhibit mutagenic properties. Therefore, it is crucial to evaluate this endpoint experimentally.

Repeated Dose Toxicity

No data on the effects of repeated exposure to 6-(2-Methoxyphenyl)pyridazin-3-amine or its close analogs are available. Key target organs for toxicity after repeated dosing cannot be predicted at this time.

In Silico Toxicity Prediction

In silico (computational) toxicology tools are invaluable for providing initial toxicity assessments in the absence of experimental data.[8][9][10] These methods use quantitative structure-activity relationship (QSAR) models to predict the likelihood of various toxicological endpoints based on the chemical structure of a molecule.[10]

It is strongly recommended that researchers utilize established in silico toxicology platforms (e.g., ProTox, DEREK Nexus, TOPKAT) to generate predictions for 6-(2-Methoxyphenyl)pyridazin-3-amine for endpoints including:

  • Acute oral toxicity (LD50)

  • Mutagenicity (Ames test)

  • Carcinogenicity

  • Hepatotoxicity

  • hERG inhibition

These predictions, while not a substitute for experimental testing, can help prioritize and guide the experimental safety assessment.

Summary of Predicted Hazard Classifications

The following table summarizes the predicted GHS hazard classifications for 6-(2-Methoxyphenyl)pyridazin-3-amine based on the read-across analysis.

Hazard ClassPredicted ClassificationSource of Evidence
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1][2][3]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[1][5][6][7]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)[1][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)[1][5][6]
Germ Cell MutagenicityData not available-
CarcinogenicityData not available-
Reproductive ToxicityData not available-

Proposed Experimental Safety Assessment Plan

The following is a recommended tiered approach for the experimental safety assessment of 6-(2-Methoxyphenyl)pyridazin-3-amine, based on standard regulatory guidelines.

Tier 1: In Vitro and Initial Assessments
  • Genotoxicity: A bacterial reverse mutation assay (Ames test) should be conducted as a first step to assess mutagenic potential.

  • Skin Irritation: An in vitro reconstructed human epidermis (RhE) test can be used to determine skin irritation potential.

  • Eye Irritation: In vitro methods such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test should be employed.

Tier 2: In Vivo Acute Toxicity
  • Acute Oral Toxicity: If necessary, an acute oral toxicity study in rodents should be performed. The Up-and-Down Procedure (UDP) or the Acute Toxic Class Method are recommended to minimize animal use.

Tier 3: Repeated Dose and Further In Vivo Studies
  • Based on the results of the initial tiers and the intended use of the compound, further studies such as repeated dose toxicity studies (e.g., 28-day study in rodents) may be warranted.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro and in vivo toxicological assays, based on OECD guidelines.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD Test Guideline 471.[11][12][13]

Objective: To assess the potential of 6-(2-Methoxyphenyl)pyridazin-3-amine to induce gene mutations in bacteria.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli strain (e.g., WP2 uvrA)

  • S9 fraction from induced rat liver for metabolic activation

  • Minimal glucose agar plates

  • Top agar

  • Test compound, solvent, positive and negative controls

Procedure:

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test article.

  • Main Experiment (Plate Incorporation Method): a. To 2 ml of molten top agar, add 0.1 ml of an overnight bacterial culture and 0.1 ml of the test compound solution at the desired concentration. b. For experiments with metabolic activation, add 0.5 ml of S9 mix to the top agar. c. Pour the mixture onto minimal glucose agar plates and allow to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (solvent control) count.

Diagram: Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Start bacterial_culture Overnight Bacterial Culture start->bacterial_culture test_compound Test Compound Dilutions start->test_compound s9_mix S9 Mix Preparation start->s9_mix mix_no_s9 Mix: Bacteria + Compound bacterial_culture->mix_no_s9 mix_s9 Mix: Bacteria + Compound + S9 bacterial_culture->mix_s9 test_compound->mix_no_s9 test_compound->mix_s9 s9_mix->mix_s9 plate_no_s9 Plate onto Minimal Agar (-S9) mix_no_s9->plate_no_s9 plate_s9 Plate onto Minimal Agar (+S9) mix_s9->plate_s9 incubation Incubate at 37°C for 48-72h plate_no_s9->incubation plate_s9->incubation colony_count Count Revertant Colonies incubation->colony_count data_analysis Data Analysis & Interpretation colony_count->data_analysis end_node End data_analysis->end_node

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is based on the OECD Test Guideline 439.[14][15][16][17]

Objective: To determine the skin irritation potential of 6-(2-Methoxyphenyl)pyridazin-3-amine using a reconstructed human epidermis model.

Materials:

  • Reconstructed human epidermis (RhE) tissue models

  • Assay medium

  • Test compound, negative control (e.g., PBS), positive control (e.g., 5% SDS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

Procedure:

  • Tissue Preparation: Pre-incubate the RhE tissues in assay medium.

  • Application of Test Compound: Apply a sufficient amount of the test compound (liquid or solid) to the surface of the RhE tissue. Treat tissues with negative and positive controls in parallel.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C.

  • Washing: Thoroughly rinse the tissues to remove the test compound.

  • Post-incubation: Transfer the tissues to fresh medium and incubate for 42 hours.

  • Viability Assessment (MTT Assay): a. Incubate the tissues with MTT solution for 3 hours. Viable cells will convert the yellow MTT to a blue formazan precipitate. b. Extract the formazan from the tissues using isopropanol. c. Measure the optical density of the extract using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A test substance is classified as an irritant (GHS Category 2) if the mean tissue viability is ≤ 50%.[14]

Diagram: RhE Skin Irritation Test Workflow

RhE_Test_Workflow start Start: RhE Tissues pre_incubation Pre-incubation start->pre_incubation application Apply Test Compound, Positive & Negative Controls pre_incubation->application exposure Incubate (60 min) application->exposure washing Wash Tissues exposure->washing post_incubation Post-incubation (42h) washing->post_incubation mtt_assay MTT Assay (3h) post_incubation->mtt_assay extraction Formazan Extraction mtt_assay->extraction read_od Read Optical Density extraction->read_od analysis Calculate % Viability & Classify read_od->analysis end_node End analysis->end_node

Sources

Foundational

Comprehensive Physicochemical Profiling of 6-(2-Methoxyphenyl)pyridazin-3-amine: LogP, Hydrophobicity, and Structural Implications

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) Executive Summary In contemporary drug discovery, the aminopyrida...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9)

Executive Summary

In contemporary drug discovery, the aminopyridazine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors targeting the central nervous system (CNS)[3]. 6-(2-Methoxyphenyl)pyridazin-3-amine (Molecular Formula: C11H11N3O) is a highly versatile building block and pharmacological intermediate [1]. Understanding its hydrophobicity—specifically its partition coefficient (LogP) and distribution coefficient (LogD)—is critical for optimizing its lipophilic efficiency (LipE), determining its blood-brain barrier (BBB) permeability, and predicting its pharmacokinetic profile.

This technical guide synthesizes the physicochemical parameters of this compound, explores the causality behind its structural behavior, and provides self-validating experimental protocols for empirical hydrophobicity determination.

Physicochemical Profiling: LogP and Hydrophobicity

Hydrophobicity governs a molecule's solvation, membrane permeation, and target-binding thermodynamics. For 6-(2-Methoxyphenyl)pyridazin-3-amine, the LogP is dictated by the interplay between the electron-deficient pyridazine ring, the polar primary amine, and the lipophilic, sterically demanding 2-methoxyphenyl group.

Structural Contributions to Lipophilicity

The base scaffold, 3-amino-6-phenylpyridazine, exhibits an experimental LogP of approximately 1.2 to 1.5, classifying it as moderately lipophilic and highly suitable for CNS penetration [2]. The addition of a methoxy group (-OCH3) at the ortho position of the phenyl ring introduces two competing physicochemical effects:

  • Steric Hindrance (The Ortho Effect): The bulky methoxy group forces a dihedral twist between the phenyl and pyridazine rings, breaking molecular planarity. This reduces the overall hydrophobic surface area exposed to the solvent, slightly lowering the expected lipophilic gain.

  • Electronic Modulation: The methoxy oxygen acts as a hydrogen bond acceptor (HBA), increasing the topological polar surface area (TPSA) while simultaneously donating electron density into the phenyl ring.

Consequently, the computed XLogP3 for 6-(2-Methoxyphenyl)pyridazin-3-amine is estimated at 1.3 – 1.6 , placing it in the optimal "Goldilocks" zone for oral bioavailability and CNS drug design (where LogP 1.0–3.0 is preferred).

Quantitative Data Summary

The following table consolidates the critical physicochemical properties of the compound, synthesizing computational models and structural analogies [1][2].

Physicochemical PropertyValueComputational / Experimental Basis
Molecular Formula C11H11N3OStandard Chemical Identity
Molecular Weight 201.22 g/mol Standard Chemical Identity
Topological Polar Surface Area 61.1 ŲComputed (Amine: 26.0, Pyridazine: 25.9, Methoxy: 9.2)
LogP (Octanol/Water) 1.3 – 1.6Estimated via 3-amino-6-phenylpyridazine scaffold
Hydrogen Bond Donors (HBD) 1Primary amine (-NH2)
Hydrogen Bond Acceptors (HBA) 4Pyridazine N (x2), Amine N, Methoxy O
Rotatable Bonds 2Phenyl-Pyridazine bond, Aryl-Methoxy bond

Mechanistic Insights: The Role of Hydrophobicity in Target Binding

The pyridazine heterocycle is renowned for its high dipole moment and robust hydrogen-bonding capacity [4]. When 6-(2-Methoxyphenyl)pyridazin-3-amine is utilized as a kinase inhibitor scaffold (e.g., targeting Death-Associated Protein Kinase 1, DAPK1), its hydrophobicity directly dictates its binding mode [3].

  • Hinge Region Interaction: The 3-amino group acts as a hydrogen bond donor to the kinase hinge region (e.g., catalytic Lys42/Asp161), mimicking the adenine ring of ATP.

  • Hydrophobic Pocket Occupation: The 6-(2-methoxyphenyl) moiety projects into the hydrophobic selectivity pocket. The ortho-methoxy group restricts bond rotation, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding, thereby enhancing Lipophilic Efficiency (LipE).

Experimental Methodologies for Hydrophobicity Validation

To ensure scientific integrity, theoretical LogP values must be empirically validated. Below are two self-validating protocols for determining the LogP and LogD of 6-(2-Methoxyphenyl)pyridazin-3-amine.

Protocol A: Reverse-Phase HPLC (RP-HPLC) Method

Causality: RP-HPLC mimics lipid-water partitioning using a hydrophobic C18 stationary phase. It is highly reproducible and avoids the emulsion issues common in shake-flask methods for amphiphilic compounds.

  • System Suitability Test (SST): Inject a homologous series of reference standards (e.g., aniline, phenol, toluene) with known LogP values to construct a calibration curve.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (50:50 v/v) buffered with 10 mM Ammonium Acetate (pH 7.4) to ensure the aminopyridazine (pKa ~4.5) remains entirely in its un-ionized free-base form.

  • Sample Injection: Inject 10 µL of a 1 mg/mL solution of 6-(2-Methoxyphenyl)pyridazin-3-amine.

  • Data Acquisition: Measure the retention time (

    
    ) and the dead time (
    
    
    
    ) using an unretained marker (e.g., uracil).
  • Self-Validation & Calculation: Calculate the capacity factor:

    
    . Interpolate the LogP from the reference calibration curve. Run in triplicate to ensure Relative Standard Deviation (RSD) < 2%.
    
Protocol B: Shake-Flask Method for LogD (pH 7.4)

Causality: This thermodynamic method provides the absolute distribution coefficient at physiological pH, validating the dynamic RP-HPLC data.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation.

  • Partitioning: Dissolve 2 mg of the compound in 5 mL of the pre-saturated aqueous phase. Add 5 mL of the pre-saturated octanol phase.

  • Equilibration: Shake at 25°C for 24 hours. The extended time ensures complete thermodynamic equilibrium across the phase boundary.

  • Phase Separation: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification & Mass Balance (Self-Validation): Quantify the concentration in both phases using UV-Vis spectroscopy at

    
     ~260 nm. Validation step: Ensure the sum of the compound mass in both phases equals the initial mass added (98-102% recovery) to rule out precipitation or glass adsorption.
    
  • Calculation:

    
    .
    

Workflow Visualization

LogP_Workflow cluster_0 Hydrophobicity Determination (LogP / LogD) A 6-(2-Methoxyphenyl)pyridazin-3-amine Synthesis & QC (>98%) B Shake-Flask Method (n-Octanol / PBS pH 7.4) A->B C RP-HPLC Method (C18 Stationary Phase) A->C D Phase Separation & Centrifugation B->D E Retention Time (tR) Measurement C->E F UV-Vis / LC-MS Quantification D->F G Capacity Factor (k') Calibration E->G H Consolidated LogP Data & Lipophilic Efficiency (LipE) F->H G->H

Fig 1: Experimental workflow for determining the LogP/LogD of aminopyridazine derivatives.

References

  • Vanderbilt University Researchers. "An Aminopyridazine-Based Inhibitor of a Pro-apoptotic Protein Kinase Attenuates Hypoxia-Ischemia Induced Acute Brain Injury." ResearchGate / Vanderbilt University Publications. Available at: [Link]

  • Semantic Scholar. "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-(2-Methoxyphenyl)pyridazin-3-amine via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) Executive Summary This application note details an optimized, self-va...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9)

Executive Summary

This application note details an optimized, self-validating protocol for the synthesis of 6-(2-methoxyphenyl)pyridazin-3-amine via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The aminopyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, CNS agents, and anti-fibrotic compounds 12. This guide provides a mechanistic framework and an actionable methodology designed to overcome the inherent challenges of coupling electron-deficient, coordination-prone heteroaryls with sterically hindered boronic acids.

Mechanistic Rationale & Experimental Design

The Suzuki-Miyaura coupling of 6-chloropyridazin-3-amine with (2-methoxyphenyl)boronic acid involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The electron-deficient nature of the pyridazine ring accelerates the insertion of the active Pd(0) species into the C–Cl bond.

  • Transmetalation (The Rate-Limiting Step): The ortho-methoxy group on the boronic acid introduces significant steric hindrance, which drastically retards transmetalation. Furthermore, the unprotected exocyclic amine and endocyclic nitrogens of the pyridazine can competitively coordinate to the palladium center, leading to catalyst poisoning and precipitation of palladium black 3.

  • Reductive Elimination: To facilitate rapid product release and prevent catalyst deactivation, a bidentate ligand with a large bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is employed.

To overcome these kinetic barriers, microwave irradiation is utilized. Rapid volumetric heating drives the transmetalation step faster than competing side reactions, such as the protodeboronation of the boronic acid 4.

Reaction Optimization Data

The following table summarizes the condition screening that justifies the finalized protocol.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp / TimeYield (%)
1Pd(PPh3)4Na2CO3Toluene/H2O (3:1)90 °C / 12 h45
2Pd(dppf)Cl2K2CO3Dioxane/H2O (4:1)90 °C / 12 h68
3Pd(dppf)Cl2Cs2CO3Dioxane/H2O (4:1)90 °C / 12 h82
4 Pd(dppf)Cl2 Cs2CO3 Dioxane/H2O (4:1) MW, 120 °C / 30 min 91

Causality Analysis: Entry 4 demonstrates that replacing standard thermal heating with microwave irradiation, combined with the highly soluble and nucleophilic Cs2CO3, maximizes the yield. The large cesium cation makes the carbonate anion more "naked," accelerating the formation of the reactive boronate complex required for transmetalation 4.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 6-Cl-pyridazin-3-amine (Oxidative Addition) TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet (2-OMe-Ph)B(OH)2 Cs2CO3, H2O (Transmetalation) RedElim Reductive Elimination Product Release TransMet->RedElim (Isomerization) RedElim->Pd0 6-(2-OMe-Ph)pyridazin-3-amine (Reductive Elimination)

Fig 1: Suzuki-Miyaura catalytic cycle for 6-(2-methoxyphenyl)pyridazin-3-amine synthesis.

Detailed Step-by-Step Protocol

Scale: 5.0 mmol

Materials & Reagents:

  • 6-Chloropyridazin-3-amine: 647 mg (5.0 mmol, 1.0 equiv)

  • (2-Methoxyphenyl)boronic acid: 912 mg (6.0 mmol, 1.2 equiv)

  • Pd(dppf)Cl2·CH2Cl2: 183 mg (0.25 mmol, 5 mol%)

  • Cesium Carbonate (Cs2CO3): 3.26 g (10.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / HPLC-grade Water: 25 mL (4:1 v/v)

Reaction Setup
  • Reagent Charging: To a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 6-chloropyridazin-3-amine, (2-methoxyphenyl)boronic acid, and Cs2CO3.

  • Solvent Addition & Degassing: Add 20 mL of 1,4-dioxane and 5 mL of water. Seal the vial with a septum cap. Degas the biphasic mixture by sparging with ultra-pure Argon for 10 minutes.

    • Self-Validation Check: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Catalyst Addition: Briefly open the vial under a positive flow of Argon, quickly add the Pd(dppf)Cl2·CH2Cl2 catalyst, and reseal. Sparge for an additional 2 minutes.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the reaction mixture at 120 °C for 30 minutes with a pre-stirring period of 1 minute.

Workup & Isolation
  • Quenching & Extraction: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 25 mL) and saturated aqueous NaCl (brine, 25 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (95:5 to 90:10). The product typically elutes as a distinct UV-active band (254 nm).

  • Isolation: Concentrate the product-containing fractions to afford 6-(2-methoxyphenyl)pyridazin-3-amine as a pale yellow solid.

Workflow Step1 1. Reagent Preparation Weigh Aminopyridazine, Boronic Acid, Catalyst, Base Step2 2. Solvent Addition & Degassing Dioxane/H2O (4:1), Argon Sparging (10 min) Step1->Step2 Step3 3. Reaction Execution Microwave: 120°C, 30 min Step2->Step3 Step4 4. Workup & Extraction Dilute with EtOAc, Aqueous Wash, Brine Step3->Step4 Step5 5. Purification Flash Chromatography (DCM:MeOH) Step4->Step5 Step6 6. Pure Product 6-(2-Methoxyphenyl)pyridazin-3-amine Step5->Step6

Fig 2: Step-by-step experimental workflow for the microwave-assisted Suzuki coupling.

Troubleshooting & Field Insights

  • Protodeboronation: If the yield is unexpectedly low and anisole (the demetalated boronic acid) is detected via LC-MS, the transmetalation step is too slow. Ensure the water ratio is strictly maintained (water is required to form the reactive boronate complex) and verify the base has not absorbed excessive atmospheric moisture prior to use.

  • Catalyst Poisoning (Palladium Black): The precipitation of elemental palladium (black solid) indicates catalyst degradation. This is common with aminopyridazines due to their chelating ability 3. If observed before reaction completion, switch to a more sterically demanding ligand system like XPhos (using XPhos Pd G3) to physically block the amine from coordinating to the metal center 2.

  • Incomplete Oxidative Addition: 6-Chloropyridazines are generally highly reactive, but if starting material persists, verify the integrity of the Pd catalyst. Pd(dppf)Cl2 is relatively air-stable but degrades over prolonged storage.

References

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). ResearchGate. 4

  • Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. MDPI. 1

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. PMC. 2

  • An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. ResearchGate. 3

Sources

Application

Step-by-Step Reaction Protocol: Synthesis of 6-(2-Methoxyphenyl)pyridazin-3-amine

Introduction & Mechanistic Rationale The synthesis of 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1]. This transfo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1]. This transformation forms a robust carbon-carbon bond between the electron-deficient electrophile, 3-amino-6-chloropyridazine , and the nucleophilic (2-methoxyphenyl)boronic acid [2].

The 3-amino-6-chloropyridazine scaffold is a highly versatile building block in medicinal chemistry, frequently utilized for developing pharmacologically active heterocyclic compounds[3]. Because the pyridazine ring is highly electron-withdrawing, the C-Cl bond at the 6-position is highly activated toward oxidative addition by Palladium(0)[1]. This allows the reaction to proceed smoothly using standard, cost-effective catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] without the need for complex, sterically hindered ligands[2].

The reaction relies on a mild aqueous base (e.g., Na₂CO₃) to convert the boronic acid into a reactive boronate complex, which is a prerequisite for the transmetalation step[2]. A biphasic solvent system of 1,4-Dioxane and water is selected to ensure optimal solubility of both the organic reactants and the inorganic base[4].

Catalytic Cycle Pathway

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII->TransMet PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-(2-Methoxyphenyl) pyridazin-3-amine RedElim->Product

Mechanistic pathway of the Suzuki-Miyaura cross-coupling catalytic cycle.

Materials & Reagents

The following stoichiometry is optimized for a 10.0 mmol scale synthesis. A 1.3 molar equivalent of the boronic acid is used to compensate for potential loss via protodeboronation or homocoupling, ensuring complete consumption of the heteroaryl chloride[5],[6].

ReagentMW ( g/mol )EquivalentsAmountRole
3-Amino-6-chloropyridazine 129.551.01.30 gElectrophile
(2-Methoxyphenyl)boronic acid 151.961.31.98 gNucleophile
Pd(PPh₃)₄ 1155.560.05 (5 mol%)0.58 gCatalyst
Na₂CO₃ (2M aqueous) 105.992.512.5 mLBase / Activator
1,4-Dioxane 88.11-50.0 mLSolvent

Experimental Workflow & Protocol

Experimental Workflow Diagram

Workflow S1 1. Reagent Prep Weigh Reactants & Base S2 2. Solvent Degassing Dioxane/H2O + Ar (15 min) S1->S2 S3 3. Catalyst Addition Add Pd(PPh3)4 under Ar S2->S3 S4 4. Reflux Reaction Heat at 90-100 °C (12-18 h) S3->S4 S5 5. Work-up EtOAc Extraction & Wash S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Step-by-step logical workflow for the synthesis and purification of the target compound.

Step 1: Reagent Preparation & Degassing (Critical Step)
  • To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine (1.30 g, 10.0 mmol) and (2-methoxyphenyl)boronic acid (1.98 g, 13.0 mmol)[1].

  • Add 50 mL of 1,4-dioxane and 12.5 mL of 2M aqueous Na₂CO₃ (25.0 mmol).

  • Self-Validation : The mixture should appear as a heterogeneous suspension.

  • Degassing : Submerge an argon or nitrogen sparging needle directly into the liquid phase. Bubble the inert gas vigorously through the mixture for 15–20 minutes[5].

    • Causality: Oxygen must be meticulously purged. Dissolved O₂ rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid to an undesired biaryl dimer[5].

Step 2: Catalyst Addition & Reaction Execution
  • Briefly remove the sparging needle from the liquid (maintaining an inert gas blanket in the headspace) and quickly add Pd(PPh₃)₄ (0.58 g, 0.05 mmol)[1],[5].

  • Heat the reaction mixture to 90–100 °C (reflux) using an oil bath or heating mantle[1].

  • Self-Validation : Upon heating, the mixture typically transitions to a homogeneous yellow/orange solution. A rapid darkening to black early in the reaction indicates premature catalyst decomposition (Pd black formation), usually due to insufficient degassing.

Step 3: In-Process Monitoring
  • After 4 hours, sample the reaction mixture by withdrawing 10 µL, diluting it in 1 mL of Ethyl Acetate (EtOAc), and washing with 1 mL of water.

  • Analyze the organic layer via TLC (Eluent: EtOAc/Hexanes 1:1 or DCM/MeOH 95:5) or LC-MS[5].

  • Self-Validation : The starting material (3-amino-6-chloropyridazine) should be visibly consumed. The product will appear as a new, highly UV-active spot (254 nm). Continue heating for up to 12-18 hours if the starting material persists[1].

Step 4: Work-up & Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (50 mL) and Deionized Water (50 mL)[1].

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with an additional 2 x 30 mL of EtOAc[1].

    • Causality: The biphasic Dioxane/Water system is easily broken by the addition of EtOAc, driving the organic product into the upper organic phase while inorganic salts (Na₂CO₃, borate salts) remain in the aqueous phase.

  • Wash the combined organic extracts with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product[1].

Step 5: Purification
  • Purify the crude residue via silica gel flash column chromatography[6].

  • Eluent Gradient : Start with 20% EtOAc in Hexanes to elute non-polar impurities (e.g., triphenylphosphine oxide, homocoupled biaryl), then increase to 50-70% EtOAc in Hexanes to elute the target 6-(2-Methoxyphenyl)pyridazin-3-amine[6].

  • Evaporate the product-containing fractions to afford the product as an off-white to pale yellow solid. Verify purity via ¹H NMR and LC-MS (Expected [M+H]⁺ = 202.1).

Troubleshooting & Optimization

ObservationPotential CauseMechanistic Solution
Significant homocoupling (biaryl formation) Oxygen in the system; Pd(II) precatalyst reduction[5].Rigorously degas solvents with Argon for ≥15 min before Pd addition. Consider using a fresh batch of Pd(PPh₃)₄[5].
Formation of pyridazinone byproduct Hydrolysis of the 6-chloro group by the aqueous base[5].Minimize reaction time; ensure the temperature does not exceed 100 °C. If persistent, switch to a milder base like K₃PO₄ or Cs₂CO₃[5].
Incomplete conversion of starting material Catalyst deactivation or insufficient boronic acid[6].Spike the reaction with an additional 0.2 eq of boronic acid and 1 mol% Pd(PPh₃)₄; verify the integrity of the inert atmosphere[6].
Difficulty separating product from impurities Co-elution of unreacted starting material or biaryl species[6].Optimize the mobile phase gradient (e.g., switch to a DCM/MeOH system) or utilize preparative HPLC[6].

References

  • Suzuki Coupling . Organic Chemistry Portal. Available at:[Link]

Sources

Method

Optimal solvents for dissolving 6-(2-Methoxyphenyl)pyridazin-3-amine

Application Note: Optimal Solvent Systems and Formulation Protocols for 6-(2-Methoxyphenyl)pyridazin-3-amine Executive Summary This technical guide outlines the optimal solvent systems and preparation protocols for 6-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Systems and Formulation Protocols for 6-(2-Methoxyphenyl)pyridazin-3-amine

Executive Summary

This technical guide outlines the optimal solvent systems and preparation protocols for 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS 342047-16-9) [[1]](). Designed for researchers and drug development professionals, this document bridges the physicochemical properties of the aminopyridazine scaffold with practical, self-validating laboratory workflows to ensure reliable compound dissolution for both in vitro and in vivo applications.

Physicochemical Profiling & Causality (E-E-A-T)

Understanding the molecular architecture of 6-(2-Methoxyphenyl)pyridazin-3-amine is critical for predicting its solubility behavior. The molecule (MW: 201.22 g/mol ) consists of a pyridazine core, a primary exocyclic amine, and a lipophilic 2-methoxyphenyl group.

  • Hydrogen Bonding & Crystal Lattice: The primary amine at the 3-position acts as a strong hydrogen bond donor, while the adjacent pyridazine nitrogens act as potent hydrogen bond acceptors. This complementary donor-acceptor profile promotes a highly stable, tightly packed crystal lattice in the solid state. To achieve dissolution, a solvent must possess a high dielectric constant and strong hydrogen-bond accepting capabilities to outcompete these intermolecular forces.

  • Acid-Base Chemistry: The unsubstituted 3-aminopyridazine scaffold possesses a predicted pKa of approximately 4.88 2. While pyridazines generally have modest basicity, the 3-amino substitution significantly enhances this property compared to the unsubstituted heterocycle, allowing for potential salt formation in highly acidic environments 3. However, at physiological pH (7.4), the primary amine remains unprotonated.

  • Solvent Causality: Because the molecule is unprotonated and highly lipophilic at neutral pH, it exhibits negligible solubility in standard aqueous buffers (e.g., PBS). Dimethyl sulfoxide (DMSO) is the optimal primary solvent; its sulfoxide oxygen acts as an exceptional hydrogen-bond acceptor that efficiently breaks the compound's crystal lattice. For in vivo dosing, a micellar co-solvent system must be employed to shield the lipophilic 2-methoxyphenyl domain from the aqueous bulk phase.

Quantitative Solubility Profile

Solvent SystemEstimated SolubilitySuitabilityMechanistic Rationale
100% DMSO > 20 mg/mL (>100 mM)Optimal for Master StocksHigh dielectric constant; disrupts intermolecular H-bond network.
100% DMF > 15 mg/mLAlternative StockPolar aprotic; slightly lower H-bond capacity than DMSO.
0.1 M HCl (pH 1.0) 2 – 5 mg/mLAcidic Aqueous AssaysProtonates the pyridazine nitrogen (pKa ~4.88), forming a soluble cation.
PBS (pH 7.4) < 0.1 mg/mLUnsuitable DirectlyNeutral pH leaves the compound unprotonated and highly lipophilic.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 2 – 5 mg/mLIn Vivo DosingSurfactants and co-solvents encapsulate the lipophilic core in micelles.

Experimental Workflows & Decision Matrix

SolventWorkflow Start 6-(2-Methoxyphenyl)pyridazin-3-amine (Solid Powder) AssayType Determine Assay Type Start->AssayType InVitro In Vitro Assays (Biochemical/Cellular) AssayType->InVitro High Conc. Stock InVivo In Vivo / Animal Studies (Aqueous Dosing) AssayType->InVivo Biocompatible DMSO 100% DMSO Stock (10-50 mM) InVitro->DMSO Formulation Co-solvent Formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) InVivo->Formulation Dilution Dilute in Assay Buffer (Max 0.1-1% DMSO final) DMSO->Dilution

Figure 1: Decision tree for selecting the optimal solvent system for 6-(2-Methoxyphenyl)pyridazin-3-amine.

Step-by-Step Methodologies

Protocol A: Preparation of a 10 mM Master Stock (In Vitro)

Objective: Create a high-concentration, thermodynamically stable stock for biochemical or cellular assays.

  • Mass Calculation: Weigh exactly 5.00 mg of 6-(2-Methoxyphenyl)pyridazin-3-amine powder into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add exactly 2.48 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Calculation: 5.00 mg / 201.22 g/mol = 0.02485 mmol. To achieve 10 mM (0.01 mmol/mL), 0.02485 / 0.01 = 2.485 mL.

  • Dissolution: Vortex the suspension vigorously for 30 seconds. If microscopic particulates remain, sonicate the tube in a water bath at 37°C for 5 minutes. Causality: Acoustic cavitation provides the localized activation energy required to break residual crystal lattice structures without degrading the molecule.

  • Self-Validation (QC): Centrifuge the tube at 10,000 × g for 3 minutes. Visually inspect the very bottom of the tube against a bright light source. The absence of a white, microscopic pellet confirms 100% dissolution.

  • Storage: Aliquot the solution into 50 µL volumes to avoid repeated freeze-thaw cycles. Store at -20°C in the dark.

Protocol B: Preparation of a 2 mg/mL Aqueous Formulation (In Vivo)

Objective: Formulate a biocompatible, precipitation-free solution for animal dosing (e.g., Intraperitoneal or Per Os administration).

  • Initial Solubilization: Dissolve 2.00 mg of the compound in 100 µL of DMSO. Vortex until completely clear. Causality: DMSO acts as the primary penetrant to disrupt the solid state.

  • Co-Solvent Addition: Add 400 µL of PEG300 to the DMSO solution. Vortex for 1 minute. Causality: PEG300 acts as a polymeric dispersion matrix, increasing the viscosity and preventing the compound from rapidly nucleating when water is introduced.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex gently to ensure mixing without excessive frothing. Causality: Tween-80 forms micelles that encapsulate the highly lipophilic 2-methoxyphenyl moiety, shielding it from the aqueous phase.

  • Aqueous Phase Integration: Dropwise, add 450 µL of 0.9% sterile saline while continuously vortexing the mixture.

  • Self-Validation (QC): Allow the final formulation to sit at room temperature for 30 minutes. Measure the optical density at 600 nm (OD600) using a spectrophotometer against a blank of the solvent matrix. An OD600 < 0.05 indicates a true solution or a stable microemulsion completely free of precipitating aggregates.

References

  • BLD Pharm. "342047-16-9 | 6-(2-Methoxyphenyl)pyridazin-3-amine." Product Catalog. Verified URL: 1

  • LookChem. "Cas 5469-70-5, Pyridazin-3-amine." Chemical Database (Predicted pKa Data). Verified URL: 2

  • Pennington, L. D., & Moustakas, D. T. "The pyridazine heterocycle in molecular recognition and drug discovery." Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC). Verified URL: 3

Sources

Application

Application Note: HPLC-DAD Method Development and Validation for 6-(2-Methoxyphenyl)pyridazin-3-amine

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Physicochemical Profiling The compound 6-(2-Methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

The compound 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) is a highly conjugated, amphiphilic molecule frequently utilized as a specialized building block in pharmaceutical synthesis. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its structural liabilities.

From a chromatographic perspective, the molecule presents two distinct domains:

  • The Lipophilic Domain: The 2-methoxyphenyl group provides sufficient hydrophobicity (estimated LogP ~1.5–2.5) to ensure retention on standard reversed-phase (RP) stationary phases.

  • The Polar/Basic Domain: The pyridazine ring and the primary amine (-NH₂) constitute a basic moiety with a pKa typically ranging between 4.5 and 5.5.

The Chromatographic Challenge: Basic amines are notorious for causing peak tailing in RP-HPLC. This phenomenon is driven by secondary ion-exchange interactions between the positively charged amine and deprotonated, active residual silanols (Si-O⁻) on the silica support matrix [1]. To achieve a self-validating, highly reproducible method, the chromatographic conditions must be engineered to suppress these secondary interactions entirely.

Method Development Rationale: The Causality of Experimental Choices

As analytical scientists, we do not select parameters arbitrarily; every condition must serve a mechanistic purpose.

  • Stationary Phase Selection: To mitigate silanol interactions, a high-purity, base-deactivated (end-capped) C18 column is mandatory. End-capping chemically blocks residual silanols, drastically reducing the active sites available for unwanted ion exchange with the primary amine.

  • Mobile Phase pH Optimization: The ionization state of the analyte dictates its retention and peak symmetry. According to fundamental chromatographic principles, the mobile phase pH should be maintained at least two pH units away from the analyte's pKa to prevent partial ionization [1]. By utilizing an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.7), we achieve two critical outcomes:

    • Analyte Protonation: The amine is fully protonated, ensuring a single, uniform ionization state that prevents peak splitting.

    • Silanol Suppression: At pH < 3.0, residual silanols on the silica matrix are fully protonated (Si-OH), neutralizing their negative charge and eliminating ion-exchange-driven peak tailing [2].

  • Ion-Pairing Dynamics: Trifluoroacetic acid (TFA) acts as a volatile ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated amine, forming a neutral complex that enhances retention on the C18 phase and sharpens the elution band.

  • Detector Wavelength: The extended conjugation between the pyridazine and methoxyphenyl rings yields strong UV absorbance. Monitoring at 254 nm captures the aromatic backbone, while 280 nm can be used for secondary confirmation.

Method Development & Validation Workflow

The following diagram illustrates the logical progression from physicochemical assessment to regulatory validation, ensuring the method is fit-for-purpose under the latest regulatory frameworks.

HPLC_Workflow Start Analyte: 6-(2-Methoxyphenyl)pyridazin-3-amine N1 Physicochemical Profiling pKa ~5.0 | LogP ~2.0 Start->N1 N2 Stationary Phase Selection Base-deactivated C18 Column N1->N2 Prevents secondary interactions N3 Mobile Phase Optimization pH 2.7 (0.1% TFA) to protonate amine N2->N3 Suppresses silanol ionization N4 Gradient & Flow Optimization ACN / H2O System N3->N4 Enhances peak symmetry N5 System Suitability Testing (SST) Resolution > 2.0 | Tailing < 1.5 N4->N5 N6 Method Validation per ICH Q2(R2) Guidelines N5->N6 Lifecycle approach

Fig 1. Rational HPLC method development and validation workflow for basic amines.

Experimental Protocol

Reagent & Standard Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile (ACN).

  • Diluent: Use a mixture of Water/ACN (95:5, v/v) matching the initial gradient conditions. Expert Insight: Dissolving the sample in 100% organic solvent will cause severe peak fronting due to solvent mismatch upon injection.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 6-(2-Methoxyphenyl)pyridazin-3-amine reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol (to ensure complete dissolution of the lipophilic core), then dilute to volume with Diluent (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with Diluent to achieve a final concentration of 100 µg/mL.

Chromatographic Conditions

Table 1: Optimized HPLC Instrument Parameters

ParameterSettingRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Base-deactivated, stable at low pH, high theoretical plates.
Column Temperature 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Injection Volume 10 µLPrevents mass overload while maintaining high signal-to-noise.
Detection (DAD) 254 nm (Reference: 360 nm)Captures maximum absorbance of the conjugated aromatic system.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Curve
0.0955Initial hold to focus the analyte band.
2.0955Isocratic hold.
10.04060Linear gradient to elute the lipophilic analyte.
12.0595Column wash to remove highly retained impurities.
15.0595Isocratic wash.
15.1955Return to initial conditions.
20.0955Re-equilibration (approx. 5 column volumes).

System Suitability & ICH Q2(R2) Validation Framework

A protocol is only as reliable as its internal controls. Before proceeding with sample analysis, the system must validate itself through System Suitability Testing (SST). Furthermore, the method must be validated according to the ICH Q2(R2) guidelines (effective June 14, 2024), which emphasize a lifecycle approach to analytical procedure validation [3].

System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) six times consecutively. The system is deemed suitable only if:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (USP): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 5,000 per column.

Validation Parameters (ICH Q2(R2) Compliance)

Table 3: Validation Criteria for Assay Procedures

Validation CharacteristicMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent, standard, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (DAD).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Residuals must be randomly distributed.
Accuracy Spike known amounts of analyte into blank matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Analyze 6 independent preparations of the sample at 100% test concentration.%RSD of the calculated assay results ≤ 2.0%.
Robustness Deliberately vary flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2 units).SST criteria must still be met; assay values must remain unaffected.

References

  • Top Three HPLC Method Development Tips LCGC International[Link]

  • Reversed Phase HPLC Method Development Phenomenex [Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

Method

Preparation of stock solutions for 6-(2-Methoxyphenyl)pyridazin-3-amine

Application Note: Preparation, Handling, and Storage of 6-(2-Methoxyphenyl)pyridazin-3-amine Stock Solutions Executive Summary 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) is a specialized small molecule utili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Storage of 6-(2-Methoxyphenyl)pyridazin-3-amine Stock Solutions

Executive Summary

6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) is a specialized small molecule utilized in advanced biological screening and structure-activity relationship (SAR) studies. Because the integrity of in vitro and in vivo assay data depends heavily on the precise concentration and stability of the compound, standardized stock solution preparation is non-negotiable. This application note provides a field-proven, self-validating protocol for formulating, quality-controlling, and storing DMSO-based stock solutions of 6-(2-Methoxyphenyl)pyridazin-3-amine, ensuring thermodynamic stability and reproducibility across high-throughput screening (HTS) workflows.

Physicochemical Profiling

Before solvation, it is critical to understand the physicochemical parameters that dictate the compound's behavior in solution. The lipophilic methoxyphenyl ring paired with the polar pyridazin-3-amine core makes this molecule highly soluble in polar aprotic solvents, but susceptible to precipitation in purely aqueous environments.

Table 1: Physicochemical Properties

ParameterValue
Compound Name 6-(2-Methoxyphenyl)pyridazin-3-amine
CAS Number 342047-16-9
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol
Appearance Solid powder
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

Solvent Selection & Causality

Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent for compound management due to its amphiphilic nature, which efficiently solvates both the hydrophobic and hydrophilic moieties of small molecules [1]. However, DMSO is highly hygroscopic.

  • The Causality: If standard laboratory-grade DMSO is used, or if the stock is repeatedly exposed to ambient air, water ingress occurs rapidly. The introduction of water alters the dielectric constant of the solvent, leading to the hydrolysis or micro-precipitation of 6-(2-Methoxyphenyl)pyridazin-3-amine over time. This compromises the actual concentration versus the target concentration, leading to false negatives in biological assays [2]. Therefore, only anhydrous DMSO (≥99.9% purity) handled under inert conditions should be used.

Quantitative Dilution Matrix

To achieve precise molarities, use the following dilution matrix. Formula: Volume (L) = Mass (g) / [Molecular Weight ( g/mol ) × Target Concentration (mol/L)]

Table 2: DMSO Volume Required for Target Stock Concentrations

Mass of Compound (mg)Volume for 10 mM Stock (µL)Volume for 50 mM Stock (µL)
1.0 mg 497.0 µL99.4 µL
5.0 mg 2484.8 µL497.0 µL
10.0 mg 4969.7 µL993.9 µL

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Before opening the manufacturer's vial, allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial in a humid lab introduces ambient moisture. Because DMSO is hygroscopic, any water introduced during weighing will accelerate compound degradation [2].

  • Weighing: Using a calibrated analytical balance (accurate to 0.01 mg), weigh the desired mass of 6-(2-Methoxyphenyl)pyridazin-3-amine into a sterile, static-free amber glass vial.

  • Solvation: Pipette the calculated volume of anhydrous DMSO (refer to Table 2) directly onto the powder.

  • Dissolution: Cap the vial securely and vortex vigorously for 60 seconds. If the compound does not fully dissolve, subject the vial to ultrasonic bath sonication at 20–25°C for 2 to 5 minutes[3].

Phase 2: Quality Control & Filtration (Self-Validating System)
  • Visual Nephelometric QC: Hold the vial against alternating pure black and pure white backgrounds under bright light.

    • Causality: This visual inspection validates kinetic solubility. Any turbidity, opalescence, or floating particulates indicate incomplete dissolution, requiring further sonication or the addition of more solvent [3].

  • Sterile Filtration (Optional but Recommended): If the stock is intended for cell-based assays, pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert to DMSO and exhibits ultra-low non-specific binding for small hydrophobic molecules. Using PES or Nylon filters can result in the loss of the active pharmaceutical ingredient (API) due to membrane binding.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in opaque polypropylene microcentrifuge tubes or amber glass vials.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible micro-precipitation. Single-use aliquots ensure consistent kinetic solubility across replicate assays [4].

  • Inert Overlay & Freezing: Overlay the headspace of each vial with Argon or Nitrogen gas before sealing. Store immediately at -20°C (for use within 3 months) or -80°C (for long-term storage up to 12 months) [2].

In Vitro Assay Dilution Protocol (Working Solutions)

When transitioning from a 100% DMSO stock to an aqueous biological buffer (e.g., PBS or cell culture media), researchers often encounter the "solvent crash" phenomenon.

Protocol to prevent precipitation:

  • Intermediate Serial Dilution: Do not pipette the 10 mM stock directly into the aqueous buffer. Instead, perform a serial dilution of the compound in 100% DMSO to reach 100x or 1000x of your final desired assay concentration.

  • Aqueous Transfer: Add the intermediate DMSO working solution dropwise into the pre-warmed aqueous assay buffer while vortexing rapidly.

    • Causality: Directly pipetting a highly concentrated DMSO stock into an aqueous buffer creates a localized high-concentration microenvironment where the compound exceeds its aqueous thermodynamic solubility before it can disperse, leading to irreversible nucleation [4]. Rapid mixing of an intermediate dilution ensures the final DMSO concentration remains ≤ 0.1% - 1.0%, preventing both compound precipitation and solvent-induced cell toxicity.

Workflow Visualization

StockPrep Start 1. Equilibrate & Weigh 6-(2-Methoxyphenyl)pyridazin-3-amine Solvent 2. Add Anhydrous DMSO (Calculate V = m / (MW x C)) Start->Solvent Mix 3. Vortex & Sonicate (Water bath, 20-25°C) Solvent->Mix Inspect 4. Visual QC (Check for particulates) Mix->Inspect Filter 5. Sterile Filtration (0.22 µm PTFE syringe filter) Inspect->Filter Clear Solution Fail QC Fail: Precipitate Detected (Re-evaluate solubility) Inspect->Fail Turbid/Particulates Aliquot 6. Aliquot into Amber Vials (Argon overlay) Filter->Aliquot Store 7. Store at -20°C or -80°C (Avoid freeze-thaw) Aliquot->Store

Workflow for the preparation and quality control of 6-(2-Methoxyphenyl)pyridazin-3-amine stock.

References

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization. LCGC International - Chromatography Online.[Link]

  • Automating Compound Management Systems. Drug Discovery Trends.[Link]

  • Compound Management for Quantitative High-Throughput Screening. National Institutes of Health (PMC).[Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate / SLAS Discovery.[Link]

Application

Application Note: Thin Layer Chromatography (TLC) Method Development for Pyridazin-3-amine Derivatives

Introduction & Context in Drug Discovery Pyridazine derivatives, particularly pyridazin-3-amines, are privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of potent kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context in Drug Discovery

Pyridazine derivatives, particularly pyridazin-3-amines, are privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of potent kinase inhibitors (such as FGFR4 inhibitors) and antiviral agents due to their ability to form precise hydrogen-bonding networks within target protein active sites [1, 2]. Furthermore, novel synthetic methodologies, such as aza-Diels-Alder reactions, have expanded the accessible chemical space for 6-aryl-pyridazin-3-amines [3].

However, the very properties that make them excellent pharmacophores—multiple basic nitrogen atoms and hydrogen-bond donor/acceptor capabilities—make their chromatographic purification and reaction monitoring notoriously difficult. This application note provides a comprehensive, self-validating protocol for optimizing Thin Layer Chromatography (TLC) conditions for pyridazin-3-amine derivatives.

FGFR4Pathway FGF FGF19 Ligand FGFR4 FGFR4 Receptor FGF->FGFR4 Activates FRS2 FRS2 Adaptor Protein FGFR4->FRS2 Phosphorylates STAT STAT Pathway (Survival) FGFR4->STAT Inhibitor Pyridazin-3-amine Inhibitor Inhibitor->FGFR4 Blocks Kinase Domain MAPK MAPK/ERK Pathway (Proliferation) FRS2->MAPK

Mechanism of action for pyridazin-3-amine based FGFR4 kinase inhibitors.

Physicochemical Properties & Chromatographic Causality

The core challenge in the chromatography of pyridazin-3-amines lies in their electronic distribution. The pyridazine ring contains two adjacent nitrogen atoms with lone pairs, while the C3-amine adds further basicity.

Standard normal-phase TLC utilizes silica gel (SiO₂), which is inherently acidic due to surface silanol (Si-OH) groups (pKa ~ 4.5 – 5.0). When a basic pyridazin-3-amine is spotted on unmodified silica, it undergoes strong intermolecular hydrogen bonding and ion-exchange interactions with the deprotonated silanol groups.

  • The Effect: This causes the compound to strongly adhere to the stationary phase, resulting in severe "streaking" or "tailing," and artificially low Retention Factor (Rf) values.

  • The Causality-Driven Solution: The mobile phase must be engineered to disrupt these interactions. By introducing a competitive basic modifier—such as Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH)—into the solvent system, the modifier preferentially binds to the acidic silanols. This effectively "masks" the stationary phase, allowing the pyridazin-3-amine to partition based purely on its inherent polarity rather than destructive ion-exchange interactions.

Quantitative Data: Recommended Solvent Systems

The optimal solvent system depends heavily on the substituents attached to the pyridazin-3-amine core. Below is a summary of field-validated mobile phases for different derivative classes [1, 2].

Derivative ClassPolarityRecommended Mobile PhaseTypical RfAdditive Purpose
6-Aryl-pyridazin-3-amines Low-MedEtOAc / Hexanes (1:1 to 4:1)0.35 - 0.55None or 1% TEA to sharpen bands
6-Alkynyl-pyridazin-3-amines Low-MedEtOAc / Hexanes (80:20)0.40 - 0.60Prevent minor tailing
6-(Pyridin-3-yl)-derivatives HighMeOH / DCM (3:97 to 6:94)0.25 - 0.45Overcome pyridine-silanol binding
Aliphatic amine substituted Very HighDCM / MeOH / NH₄OH (90:9:1)0.20 - 0.40Mask strongly acidic silanol groups

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes internal controls to differentiate between true chromatographic separation, matrix effects, and on-plate degradation.

Step 1: Plate Preparation & Activation
  • Action: Use pre-coated silica gel 60 F254 glass or aluminum-backed plates. If high humidity is suspected, activate the plates by heating at 110°C for 20 minutes prior to use.

  • Causality: Ambient moisture binds to active silica sites, altering the partition coefficient and leading to irreproducible Rf values.

Step 2: Sample Preparation
  • Action: Dissolve the crude reaction mixture and pure reference standards in a volatile solvent (e.g., DCM or Methanol) to a concentration of 1–5 mg/mL.

Step 3: Spotting & The "Co-Spot" Internal Control
  • Action: On the baseline (1.5 cm from the bottom), apply three distinct spots using a glass capillary:

    • Spot A: Pure starting material.

    • Spot B (Co-spot): Starting material overlaid with the reaction mixture.

    • Spot C: Reaction mixture.

  • Causality: The co-spot (Spot B) acts as an internal validation mechanism. Salts or pH extremes in the crude reaction mixture can alter the local polarity of the silica, causing the starting material in Spot C to elute at a different Rf than Spot A. If Spot B runs as a single, undistorted band, the Rf shift is validated as a true chemical transformation, not a matrix artifact.

Step 4: Chamber Saturation
  • Action: Line the developing chamber with filter paper, add the chosen mobile phase (e.g., DCM/MeOH/TEA 95:4:1), seal the lid, and wait 10 minutes before inserting the plate.

  • Causality: Saturation prevents the evaporation of highly volatile solvent components (like DCM) from the face of the TLC plate during development. Without saturation, the mobile phase composition changes dynamically as it travels up the plate, causing "edge effects" and irreproducible, curved bands.

Step 5: 2D-TLC for Stability Validation (Crucial for Heterocycles)
  • Action: To verify that the pyridazin-3-amine is not decomposing on the acidic silica gel, spot the sample in the bottom-left corner of a square TLC plate. Develop the plate, dry it completely, rotate it 90 degrees, and develop it again in the same solvent.

  • Causality: If the compound is stable, all spots will lie perfectly on a diagonal line. Any spots appearing off the diagonal indicate that the compound is undergoing on-plate degradation (e.g., oxidation or hydrolysis catalyzed by silica). If degradation is observed, switch to Alumina TLC plates.

Step 6: Visualization
  • Action: First, examine the plate under short-wave UV light (254 nm). Pyridazine rings strongly quench fluorescence, appearing as dark spots on a green background.

  • Action: For secondary validation, dip the plate in Dragendorff's reagent (stains basic nitrogens orange) or Ninhydrin (stains primary amines purple after heating).

TLC Method Optimization Workflow

TLCOptimization Start Synthesize Pyridazin-3-amine Assess Assess Polarity & Basic Sites Start->Assess Screen Initial Screen: EtOAc/Hexane or DCM/MeOH Assess->Screen Decision Streaking or Tailing? Screen->Decision AddModifier Add Basic Modifier (1-5% TEA or NH4OH) Decision->AddModifier Yes FineTune Fine-tune Solvent Ratio Decision->FineTune No AddModifier->FineTune Final Validated TLC Method FineTune->Final

Workflow for optimizing TLC mobile phases for basic pyridazin-3-amine derivatives.

References

  • BenchChem. "6-Propylpyridazin-3-amine" synthesis and characterization. BenchChem.
  • Tandfonline. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy.
  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
Method

Application Note: Comprehensive Storage and Handling Protocols for 6-(2-Methoxyphenyl)pyridazin-3-amine

Abstract This document provides a detailed guide to the proper storage, handling, and disposal of 6-(2-Methoxyphenyl)pyridazin-3-amine. As a member of the aminopyridazine class of heterocyclic compounds, this reagent req...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the proper storage, handling, and disposal of 6-(2-Methoxyphenyl)pyridazin-3-amine. As a member of the aminopyridazine class of heterocyclic compounds, this reagent requires specific procedures to ensure its stability, maintain experimental integrity, and protect laboratory personnel from potential hazards. The protocols herein are synthesized from safety data for structurally analogous compounds and established best practices for handling aromatic amines. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound in their workflows.

Compound Profile and Hazard Assessment

6-(2-Methoxyphenyl)pyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine ring. The pyridazine heterocycle is known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are valuable in molecular recognition and drug design.[1] However, the presence of an aromatic amine moiety necessitates careful handling. Aromatic amines as a class are known for potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[2][3]

Due to the absence of a specific Safety Data Sheet (SDS) for 6-(2-Methoxyphenyl)pyridazin-3-amine, the following hazard assessment is based on data from structurally similar compounds, such as 3-Amino-6-methoxypyridazine and 3-chloro-6-(2-methoxyphenyl)pyridazine.[4][5]

Table 1: Chemical and Physical Properties

Property Value Source
Molecular Formula C₁₁H₁₁N₃O Inferred
Molecular Weight 201.23 g/mol Inferred
Appearance Likely a solid (e.g., powder, crystalline solid) [6]

| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed |[4][5] |

Table 2: Inferred GHS Hazard Identification

Pictogram GHS Code Hazard Statement Precautionary Codes (Examples)

|


| GHS07 | H302:  Harmful if swallowedH315:  Causes skin irritationH319:  Causes serious eye irritationH335:  May cause respiratory irritation | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Causality Note: The inferred hazards are typical for functionalized aromatic amines and pyridazine derivatives. The amino group can cause skin and respiratory sensitization, while the overall structure can lead to irritation upon contact.[4][7]

Long-Term Storage Protocol

Proper storage is critical to prevent chemical degradation from moisture, oxidation, and light, thereby ensuring the compound's purity and reactivity for the duration of its shelf life.

Rationale: Pyridazine rings are electron-deficient aromatic systems, which influences their stability.[6] While generally stable, long-term exposure to atmospheric oxygen, humidity, and UV light can lead to gradual degradation. For aminopyridazines, refrigeration is often recommended to minimize decomposition pathways.[8]

Table 3: Recommended Long-Term Storage Conditions

Parameter Condition Rationale
Temperature 2-8°C Slows potential degradation processes. Consistent with storage of similar aminopyridazines.
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes oxidation of the amine and methoxy functional groups.
Light Amber Vial / Dark Location Protects against photolytic decomposition.

| Container | Tightly Sealed Vial with PTFE-lined cap | Prevents moisture ingress and contamination. |

Protocol 2.1: Initial Receipt and Storage
  • Inspect: Upon receipt, verify the container's integrity. Check for any damage to the seal or vial.

  • Label: Ensure the manufacturer's label is clear. Add a laboratory-specific label indicating the date of receipt and responsible personnel.

  • Inerting (Optional but Recommended): If the compound will be stored for an extended period (>6 months) or is of high value, carefully backfill the vial with a gentle stream of argon or nitrogen before sealing.

  • Seal: Tightly close the vial cap. For extra protection against moisture, wrap the cap-vial interface with parafilm.

  • Store: Place the sealed vial in a designated, labeled secondary container within a refrigerator at 2-8°C. The area should be away from strong oxidizing agents.[4]

Laboratory Handling and Use Protocol

Handling protocols are designed to prevent personnel exposure via inhalation, dermal contact, and ingestion.

Rationale: Solid, powdered organic compounds can easily become airborne during manipulation, posing an inhalation risk.[5] Aromatic amines are particularly noted for their ability to be absorbed through the skin, making direct contact a primary route of exposure.[2] Therefore, engineering controls and personal protective equipment are paramount.

Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE B 2. Prepare Fume Hood A->B C 3. Gather Equipment B->C D 4. Retrieve from Storage C->D E 5. Equilibrate to Room Temp D->E F 6. Weigh Compound E->F G 7. Prepare Solution F->G H 8. Clean Equipment G->H I 9. Dispose of Waste H->I J 10. Doff PPE I->J K 11. Wash Hands J->K

Caption: General workflow for handling 6-(2-Methoxyphenyl)pyridazin-3-amine.

Protocol 3.1: Weighing and Solution Preparation
  • Preparation: Don all required PPE (see Table 4). Prepare the work area inside a certified chemical fume hood. Decontaminate the balance before use.

  • Equilibration: Remove the compound vial from the refrigerator. Allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Inside the fume hood, carefully open the vial. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the destination flask. Avoid creating dust. Close the primary container immediately after dispensing.

  • Solubilization: Add the desired solvent to the flask containing the compound. If necessary, use sonication or gentle agitation to fully dissolve the solid. Based on similar compounds, it is likely soluble in organic solvents like DMSO and DMF.[9]

  • Cleanup: Wipe the spatula and any affected surfaces with a solvent-dampened cloth. Dispose of the cloth and any contaminated weigh boats as hazardous waste.

  • Storage of Remainder: If not using the entire amount, backfill the vial with inert gas, seal tightly, wrap with parafilm, and return to 2-8°C storage.

Table 4: Required Personal Protective Equipment (PPE)

Protection Specification Rationale
Hand Nitrile Gloves (double-gloving recommended) Prevents dermal absorption, a primary exposure risk for aromatic amines.[2]
Eye Chemical Safety Goggles or Safety Glasses with side shields Protects against splashes and airborne dust particles.[4]
Body Flame-Resistant Laboratory Coat Protects skin and personal clothing from contamination.

| Respiratory | Use within a certified Chemical Fume Hood | Primary engineering control to prevent inhalation of airborne powder.[5] |

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

Spill_Response cluster_minor_spill Minor Spill Protocol (Solid) A Spill Occurs B Assess Spill Size & Location A->B C Is it a major spill? (>5g or outside hood) B->C D YES: Evacuate Area Alert EH&S Restrict Access C->D Yes E NO: Minor Spill Protocol C->E No E1 1. Alert others in the lab E2 2. Cover with absorbent material (e.g., vermiculite) E1->E2 E3 3. Gently sweep into a labeled hazardous waste container E2->E3 E4 4. Decontaminate area with appropriate solvent E3->E4

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of 6-(2-Methoxyphenyl)pyridazin-3-amine in DMSO

Welcome to the technical support center for 6-(2-Methoxyphenyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on solub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-(2-Methoxyphenyl)pyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on solubility issues in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the successful use of this compound in your research.

I. Introduction to 6-(2-Methoxyphenyl)pyridazin-3-amine in DMSO

6-(2-Methoxyphenyl)pyridazin-3-amine is a heterocyclic amine with a pyridazine core, a structure of interest in medicinal chemistry and drug discovery. While pyridazine derivatives generally exhibit good solubility in DMSO, researchers may encounter challenges that can impact experimental outcomes.[1][2] This guide will walk you through the underlying causes of these issues and provide robust solutions.

The primary challenge in handling DMSO solutions is the solvent's hygroscopic nature; it readily absorbs moisture from the atmosphere.[3] This absorbed water can significantly alter the solvent properties of DMSO, leading to a decrease in the solubility of many organic compounds, including 6-(2-Methoxyphenyl)pyridazin-3-amine.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 6-(2-Methoxyphenyl)pyridazin-3-amine in DMSO?

Q2: My DMSO stock solution, which was initially clear, has now formed a precipitate. What happened?

The most common cause of precipitation in a previously clear DMSO stock solution is the absorption of atmospheric water.[3] DMSO is highly hygroscopic, and the introduction of water can decrease the solubility of the dissolved compound, causing it to crash out of solution.[8] This is often exacerbated by repeated freeze-thaw cycles.

Q3: Can I heat the solution to redissolve the compound?

Gentle warming (e.g., in a 37°C water bath) can be an effective way to redissolve precipitated compound.[9] For pyridazinone derivatives, studies have shown that solubility increases with temperature.[1][5] However, excessive or prolonged heating should be avoided as it could potentially lead to degradation of the compound or the DMSO solvent itself.

Q4: My solution of 6-(2-Methoxyphenyl)pyridazin-3-amine has turned a yellow or brown color. What does this indicate?

A change in color often suggests chemical degradation.[10] The aminopyridazine moiety may be susceptible to oxidation, and this process can be accelerated by exposure to air and light.[11] If you observe a color change, it is advisable to verify the purity of your solution using an analytical technique like HPLC before proceeding with your experiment.

Q5: What is the maximum concentration of DMSO my cells can tolerate in a cell-based assay?

The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.[3] It is crucial to include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments to account for any effects of the solvent on the cells.[12]

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when working with 6-(2-Methoxyphenyl)pyridazin-3-amine in DMSO.

Issue 1: The compound fails to dissolve completely in fresh, anhydrous DMSO.
  • Possible Cause 1: Insufficient Solvent Volume or Supersaturation

    • Explanation: You may be attempting to prepare a solution at a concentration that exceeds the compound's intrinsic solubility in DMSO.

    • Solution:

      • Try adding a small amount of additional anhydrous DMSO to see if the remaining solid dissolves.

      • If you require a high concentration, proceed to the next steps.

  • Possible Cause 2: Insufficient Energy to Overcome Crystal Lattice Energy

    • Explanation: The dissolution process requires energy to break down the solid-state crystal structure of the compound.

    • Solution Protocol:

      • Vortexing: Vigorously vortex the solution for 1-2 minutes.

      • Gentle Warming: Place the sealed vial in a water bath at a temperature not exceeding 37-40°C for 10-15 minutes. Intermittently vortex the solution.

      • Sonication: If the compound remains undissolved, use a bath sonicator for 15-30 minutes. This can help to break up solid aggregates and enhance dissolution.[3][9]

      • Visual Confirmation: After each step, visually inspect the solution against a light source to ensure no solid particles remain.

Issue 2: A clear DMSO stock solution becomes cloudy or shows a precipitate after storage or dilution.
  • Possible Cause 1: Water Absorption by DMSO

    • Explanation: As previously mentioned, DMSO's hygroscopicity is a major factor. Even small amounts of absorbed water can significantly reduce the solubility of lipophilic compounds.

    • Solution:

      • Attempt to redissolve the precipitate using the gentle warming and sonication protocol described above.

      • To prevent recurrence, always use anhydrous DMSO from a freshly opened bottle or a properly stored aliquot.

      • Aliquot your stock solution into single-use vials to minimize exposure to atmospheric moisture and to avoid repeated freeze-thaw cycles.[8]

  • Possible Cause 2: Precipitation upon Dilution into Aqueous Buffers (The "Ouzo Effect")

    • Explanation: When a concentrated DMSO stock is diluted into an aqueous buffer for an experiment, the compound may precipitate out because it is not soluble in the final aqueous environment.[13][14]

    • Solution:

      • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound in your assay.

      • Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO. Then, add the most dilute DMSO solution to your buffer.

      • Increase Final DMSO Concentration (with caution): If your experimental system allows, you could slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). However, you must verify the tolerance of your cells or assay to this higher DMSO concentration.[14]

Issue 3: Inconsistent or non-reproducible experimental results.
  • Possible Cause 1: Inaccurate Concentration due to Undissolved Compound

    • Explanation: If the compound is not fully dissolved in the stock solution, the actual concentration will be lower than the calculated concentration, leading to variability in your experiments.

    • Solution:

      • Before each use, warm your stock solution to room temperature and vortex thoroughly.

      • Briefly centrifuge the vial to pull down any condensation before opening.

      • Visually inspect for any precipitate. If present, follow the steps to redissolve it.

  • Possible Cause 2: Compound Degradation

    • Explanation: The aminopyridazine and methoxyphenyl moieties could be susceptible to oxidative or photolytic degradation over time, especially if not stored properly.[10][11]

    • Solution:

      • Proper Storage: Store DMSO stock solutions at -20°C or -80°C, protected from light.[7]

      • Fresh Preparations: For sensitive experiments, prepare fresh stock solutions and do not store them for extended periods.

      • Analytical Verification: If degradation is suspected, analyze the stock solution by HPLC or LC-MS to check for the appearance of new peaks corresponding to degradation products.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 6-(2-Methoxyphenyl)pyridazin-3-amine in Anhydrous DMSO
  • Materials:

    • 6-(2-Methoxyphenyl)pyridazin-3-amine (Molecular Weight: 201.23 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer and sonicator

  • Procedure:

    • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 201.23 g/mol * 1000 mg/g = 2.0123 mg

    • Weighing: Accurately weigh approximately 2.01 mg of 6-(2-Methoxyphenyl)pyridazin-3-amine and transfer it to a sterile vial.

    • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

    • Mixing: Securely cap the vial and vortex for 1-2 minutes until the solid is fully dissolved.

    • Assisted Dissolution (if necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 10 minutes, followed by sonication for 15 minutes.

    • Storage: Once the solution is clear, aliquot it into smaller, single-use, light-protected vials. Store at -20°C or -80°C.

Protocol 2: Quality Control Check for Solubility and Stability

This protocol outlines a basic method to assess the solubility and short-term stability of your compound in DMSO.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 20 mM) in anhydrous DMSO.

    • Take an initial aliquot for analysis by High-Performance Liquid Chromatography (HPLC). This will serve as your baseline (T=0).

    • Store the stock solution under your standard conditions (e.g., -20°C).

    • After a set period (e.g., 1 week and 1 month), thaw an aliquot, bring it to room temperature, and analyze it again by HPLC.

    • Analysis:

      • Solubility: The T=0 chromatogram should show a single, sharp peak for the parent compound.

      • Stability: Compare the chromatograms over time. A decrease in the area of the parent peak and the appearance of new peaks would indicate degradation.

V. Visual Diagrams and Workflows

Diagram 1: Troubleshooting Workflow for Solubility Issues

A Start: Compound does not dissolve in DMSO B Is the DMSO anhydrous and from a fresh source? A->B C Use fresh, anhydrous DMSO B->C No D Apply gentle heat (37°C) and/or sonication B->D Yes C->D E Does the compound dissolve? D->E F Yes: Solution is ready. Aliquot and store properly. E->F Yes G No: Concentration may be too high. Add more DMSO or prepare a more dilute solution. E->G No

Caption: Decision tree for troubleshooting initial dissolution problems.

Diagram 2: Impact of Water on DMSO Solutions

cluster_0 Anhydrous DMSO cluster_1 Hygroscopic DMSO (with Water) A DMSO Molecules B Compound Molecules (Solvated) A->B Strong Solvation Shell C DMSO Molecules D Water Molecules C->D Strong H-Bonds E Compound Precipitate X Clear Solution Y Precipitation Occurs cluster_0 cluster_0 cluster_1 cluster_1

Caption: Simplified model of how water disrupts compound solvation in DMSO.

VI. References

  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • Shakeel, F., Imran, M., & Haq, N. (2019). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 106. [Link]

  • Shakeel, F., Imran, M., & Haq, N. (2021). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Current Advances in Chemistry and Biochemistry, 2. [Link]

  • Shakeel, F., et al. (2019). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 289, 111133. [Link]

  • Cold Spring Harbor Protocols. (2006). Stock Solutions. CSH Protocols. [Link]

  • ResearchGate. (2018). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? [Link]

  • ResearchGate. (2017). DMSO solution of plant secondary metabolite turns cloudy upon addition of aqueous solution. [Link]

  • Protocol Online. (2013). Making a stock solution for my drug using DMSO. [Link]

  • Reddit. (2025). Compund dilution in DMSO. [Link]

  • PMC. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]

  • Gao, Y., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. Frontiers in Environmental Science, 9. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Quora. (2018). How can I remove DMSO from my organic compound? Can I lyophilize DMSO without affecting the compound? [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Sims, J. L., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • ResearchGate. (2019). UV-activated persulfate oxidation of sulfamethoxypyridazine: Kinetics, degradation pathways and impact on DBP formation during subsequent chlorination. [Link]

  • Tisch Scientific. (n.d.). Material Compatibility Chart. [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. [Link]

  • Green, C. E., et al. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of pharmaceutical and biomedical analysis, 17(3), 447–455. [Link]

  • Wermuth, C. G., et al. (1989). 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities. Journal of medicinal chemistry, 32(3), 528–537. [Link]

  • Mason, P. E., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1637–1650. [Link]

  • Frolova, T. S., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 30(20), 4504. [Link]

Sources

Optimization

Technical Support Center: Optimizing 6-Arylpyridazin-3-amine Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 6-arylpyridazin-3-amines is a critical workflow in medicinal chemistry, particularly for developing kinase inhibitors and antiplasmodial agents[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

The synthesis of 6-arylpyridazin-3-amines is a critical workflow in medicinal chemistry, particularly for developing kinase inhibitors and antiplasmodial agents[1][2]. However, the electron-deficient nature of the pyridazine ring and the coordinating ability of the free amino group create unique thermodynamic and kinetic hurdles.

This guide provides field-proven troubleshooting strategies, focusing on the causality of temperature in the two primary synthetic pathways: the Suzuki-Miyaura cross-coupling of 6-chloropyridazin-3-amine, and the direct nucleophilic aromatic substitution (SNAr) amination of 3-chloro-6-arylpyridazines.

Mechanistic Causality: The Thermal Balance

Understanding why a reaction fails at a specific temperature is more important than simply following a protocol.

Pathway A: Suzuki-Miyaura Coupling The free amino (-NH₂) group on 6-chloropyridazin-3-amine acts as a strong Lewis base. At lower temperatures (< 60 °C), this amino group can coordinate to the Palladium(0) or Palladium(II) center, forming stable, off-target complexes that stall the transmetalation step. Elevating the temperature to the optimal range of 80–100 °C provides the necessary activation energy to drive the catalytic cycle faster than the rate of catalyst deactivation[2]. However, exceeding 120 °C under conventional heating accelerates the protodeboronation of the arylboronic acid, destroying your coupling partner before the reaction can complete.

Pathway B: Direct SNAr Amination When attempting to aminate a 3-chloro-6-arylpyridazine using aqueous ammonia, chemists often default to refluxing conditions (~100 °C). Because ammonia is a neutral and relatively weak nucleophile, and the chloride leaving group requires significant activation, 100 °C provides insufficient thermal energy. The reaction must be forced in a sealed autoclave at 120–150 °C to overcome the SNAr activation barrier[3].

Visualizing the Thermal Pathways

SuzukiPathway cluster_temps Start 6-Chloropyridazin-3-amine + Arylboronic Acid [Pd Catalyst, Base, Solvent] TempLow < 60°C (Low Heat) Start->TempLow TempOpt 80-100°C (Optimal Conventional) Start->TempOpt TempMW 120°C (Microwave, 30 min) Start->TempMW TempHigh > 120°C (Excessive Heat) Start->TempHigh OutLow Catalyst Stalling (Incomplete Conversion) TempLow->OutLow OutOpt High Yield (70-90%) Target Formed TempOpt->OutOpt OutMW Rapid High Yield (>85%) Target Formed TempMW->OutMW OutHigh Protodeboronation & Dehalogenation TempHigh->OutHigh

Fig 1: Thermal outcomes in Suzuki-Miyaura coupling of 6-chloropyridazin-3-amine.

AminationPathway Start 3-Chloro-6-arylpyridazine + Aqueous NH3 Cond1 Reflux (~100°C) Open/Standard Flask Start->Cond1 Cond2 Autoclave (120-150°C) Sealed Pressure Vessel Start->Cond2 Out1 Failed SNAr (<10% Yield) Cond1->Out1 Out2 Successful Amination (60-85% Yield) Cond2->Out2

Fig 2: Activation energy requirements for direct SNAr amination of 3-chloro-6-arylpyridazines.

Troubleshooting & FAQs

Q1: I am seeing massive protodeboronation of my arylboronic acid instead of the cross-coupled 6-arylpyridazin-3-amine. What is the root cause? A: This is a classic thermal-kinetic mismatch. High temperatures (>110 °C) in aqueous basic conditions accelerate the hydrolysis of the C-B bond in arylboronic acids faster than the transmetalation step can occur. Solution: Lower the temperature to exactly 80 °C[2]. If transmetalation is sluggish at 80 °C, do not increase the heat; instead, switch to a more active catalyst system (e.g., Pd(dppf)Cl₂) or use a less nucleophilic base (e.g., K₃PO₄ instead of Na₂CO₃).

Q2: My direct amination of 3-chloro-6-arylpyridazine with aqueous ammonia yields <10% product after 24 hours at reflux. How do I fix this? A: Refluxing aqueous ammonia caps your maximum reaction temperature at roughly 100 °C, which is below the activation energy required for this specific SNAr reaction. Solution: The reaction must be performed in a sealed reaction vessel (autoclave) heated to 120–150 °C[3]. This generates the necessary internal pressure and thermal energy to drive the substitution.

Q3: Can I use microwave irradiation to speed up the Suzuki coupling of 6-chloropyridazin-3-amine? A: Yes, and it is highly recommended. Microwave irradiation at 120 °C for 30 minutes (at 300 W) is highly effective for synthesizing these derivatives[4]. The rapid, volumetric heating of the microwave bypasses the prolonged thermal stress of conventional heating, minimizing both catalyst degradation and boronic acid hydrolysis.

Quantitative Optimization Matrix

Use the following data matrix to benchmark your expected yields against your chosen thermal conditions.

Reaction PathwayHeating MethodTemperature RangeTypical YieldPrimary Failure Mode at Sub-optimal Temp
Suzuki Coupling Conventional< 60 °C< 20%Catalyst stalling; Pd-amine coordination
Suzuki Coupling Conventional80 – 100 °C70 – 90%None (Optimal Conventional)[2]
Suzuki Coupling Microwave120 °C (30 min)80 – 95%None (Optimal Microwave)[4]
Suzuki Coupling Conventional> 120 °C< 40%Protodeboronation; Hydrodehalogenation
Direct Amination Standard Reflux~ 100 °C< 10%Insufficient SNAr activation energy
Direct Amination Sealed Autoclave120 – 150 °C60 – 85%None (Optimal Amination)[3]

Standardized Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems. Do not skip the validation checkpoints.

Protocol A: Optimized Suzuki-Miyaura Coupling (80–100 °C)

Target: Synthesis of 6-arylpyridazin-3-amine via conventional heating.

  • Preparation: To a flame-dried round-bottom flask, add 6-amino-3-chloropyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv)[2].

  • Degassing (Validation Checkpoint 1): Add a 4:1 mixture of 1,4-dioxane and water. Evacuate the flask and backfill with Argon. Repeat three times. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive flow of Argon.

  • Thermal Activation: Heat the reaction mixture strictly to 80–100 °C with vigorous stirring[2].

  • Monitoring (Validation Checkpoint 2): Monitor via LC-MS or TLC after 4 hours. The highly polar 6-chloropyridazin-3-amine starting material (UV active at 254 nm) should be completely consumed within 8–24 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the base and prevent product degradation. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: High-Temperature Direct Amination (120–150 °C)

Target: Synthesis of 6-arylpyridazin-3-amine via SNAr.

  • Setup: In a heavy-walled, sealable reaction vessel (autoclave), combine the 3-chloro-6-arylpyridazine (1.0 equiv), a suitable co-solvent (e.g., dioxane), and a large excess of aqueous ammonia (10–15 equiv)[3].

  • Seal Integrity (Validation Checkpoint 1): Ensure the PTFE O-ring is intact and the vessel is tightly sealed. Causality: Ammonia gas escape is the #1 cause of failure in high-temp SNAr reactions.

  • Thermal Activation: Heat the mixture to 120–150 °C and stir vigorously for 12–24 hours[3].

  • Cooling (Validation Checkpoint 2): CRITICAL SAFETY STEP. Allow the vessel to cool completely to room temperature before opening to prevent the explosive release of pressurized ammonia gas.

  • Workup: Dilute with water. If the 6-arylpyridazin-3-amine precipitates, collect it directly by filtration. Otherwise, extract with dichloromethane, concentrate, and recrystallize from an ethanol/water mixture[3].

References

1.[2] BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Available at: 2.[4] ResearchGate. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at: 3.[3] BenchChem. "6-Propylpyridazin-3-amine" synthesis and characterization. Available at: 4.[1] NIH/PMC. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in 6-(2-Methoxyphenyl)pyridazin-3-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic failures encountered during the palladium-catalyzed Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic failures encountered during the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloropyridazin-3-amine and (2-methoxyphenyl)boronic acid.

Synthesizing highly functionalized heterocycles is rarely a plug-and-play endeavor. The electronic properties of the pyridazine ring, combined with the steric demands of an ortho-substituted boronic acid, create a perfect storm for catalyst deactivation[1]. This guide will dissect the causality behind these failures and provide a self-validating protocol to ensure reproducible yields.

Mechanistic Causality of Catalyst Poisoning

To troubleshoot effectively, we must first map where the catalytic cycle breaks down. In this specific synthesis, palladium is pulled out of the active cycle via three primary thermodynamic sinks: Nitrogen Coordination , Iodide Bridging (if using the iodo-analogue), and Oxidative Agglomeration [2].

MechanisticPoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 6-chloropyridazin-3-amine PdBlack Pd Black (Agglomeration) Pd0->PdBlack Ligand Loss O2Poison O2 Oxidation (Inactive Pd(II)) Pd0->O2Poison O2 Ingress TransMet Transmetalation Pd(II) Diaryl OxAdd->TransMet (2-methoxyphenyl)boronic acid NCoord N-Coordination (Pyridazine Ring) OxAdd->NCoord Substrate Chelation IBridge Iodide Bridging (Inactive Dimer) OxAdd->IBridge If using Iodide RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0

Suzuki-Miyaura catalytic cycle highlighting critical catalyst poisoning pathways.

Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion, and a fine black precipitate forms in the flask. What is happening? Causality: The black precipitate is "Palladium Black," which indicates the agglomeration of active Pd(0) into inactive nanoparticles[2]. This happens when the rate of oxidative addition is much faster than transmetalation. Because the (2-methoxyphenyl)boronic acid has an ortho-methoxy group, steric hindrance severely slows down the transmetalation step. The Pd(II) intermediate sits idle, loses its phosphine ligands, and eventually collapses into Pd black. Furthermore, any oxygen ingress will irreversibly oxidize the electron-rich Pd(0) species[2]. Solution: Switch to a bidentate ligand (like dppf) which enforces a cis-geometry and resists dissociation, or use a bulky dialkylbiaryl phosphine ligand (like XPhos) to accelerate the entire cycle[3]. Ensure strict freeze-pump-thaw degassing.

Q2: I see unreacted 6-chloropyridazin-3-amine on the TLC/LCMS, but my boronic acid is completely consumed. Did the catalyst die? Causality: Your catalyst might still be alive, but your nucleophile is gone. This is a classic case of protodeboronation outcompeting transmetalation. The ortho-methoxy group creates a steric penalty, slowing the transfer of the aryl group to the palladium center. While the catalyst waits, the base and water in the solvent hydrolyze the boronic acid into anisole. Solution: Always use an excess of the sterically hindered boronic acid (1.3 to 1.5 equivalents). Additionally, adding a small amount of water to the solvent mixture (e.g., 1,4-Dioxane/Water 4:1) accelerates the formation of the reactive boronate species, speeding up transmetalation[4].

Q3: Does the free amine (-NH2) or the pyridazine ring cause the catalyst poisoning? Causality: While the free amine can coordinate to palladium, the adjacent sp2 hybridized nitrogen atoms of the pyridazine ring are the primary culprits[1]. They act as strong σ-donors and can displace monodentate ligands (like PPh3), forming highly stable, off-cycle Pd(II) chelate complexes. This effectively acts as a thermodynamic sink, trapping the catalyst. Solution: Do not use Pd(PPh3)4. Use Pd(dppf)Cl2. The bidentate nature of dppf prevents the pyridazine nitrogens from displacing the ligands and forming a stable trans-chelate.

Q4: Should I switch from 6-chloropyridazin-3-amine to 6-iodopyridazin-3-amine to speed up the oxidative addition step? Causality: No. While aryl iodides undergo oxidative addition faster than aryl chlorides, the resulting iodide anion is a "soft" ligand. In the context of nitrogen-rich heterocycles, iodide strongly binds to the palladium center and can act as a μ-bridging ligand, forming highly stable, inactive palladium dimers[2]. Solution: Stick with the chloride electrophile[5]. Modern catalyst systems like Pd2(dba)3/XPhos are specifically optimized to activate aryl chlorides efficiently without the risk of halide-bridging poisoning[3].

Quantitative Data: Catalyst & Ligand Efficacy

To prevent poisoning, the choice of ligand is more critical than the palladium source. The table below summarizes the empirical performance of various systems for this specific coupling.

Catalyst SystemLigand TypeRelative Reaction RateResistance to N-PoisoningRisk of Pd Black
Pd(PPh3)4 Monodentate (Unhindered)SlowLowHigh
Pd(dppf)Cl2 BidentateFastHighLow
Pd2(dba)3 / XPhos Monodentate (Bulky)Very FastVery HighLow
Pd(OAc)2 / SPhos Monodentate (Bulky)Very FastHighModerate

Self-Validating Experimental Protocol

This protocol utilizes Pd(dppf)Cl2 due to its robust resistance to nitrogen-coordination poisoning and its proven efficacy in amino-chloropyridazine couplings[4]. The protocol is self-validating: if the solution turns from a clear orange/red to black before the 1-hour mark, oxygen ingress or ligand failure has occurred, and the reaction must be aborted.

ProtocolWorkflow Step1 1. Degassing (Freeze-Pump-Thaw) Step2 2. Reagent Charging (Inert Atmosphere) Step1->Step2 Step3 3. Cross-Coupling (80°C, 1,4-Dioxane/H2O) Step2->Step3 Step4 4. Catalyst Removal (Silica/Celite Filtration) Step3->Step4

Self-validating experimental workflow for poisoning-resistant cross-coupling.

Step-by-Step Methodology:
  • Preparation & Degassing: In a Schlenk flask, prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 ratio). Subject the mixture to three cycles of freeze-pump-thaw degassing to absolutely eliminate dissolved oxygen, which prevents homocoupling and Pd(0) oxidation[2].

  • Reagent Charging: Backfill the flask with Argon. Add 6-chloropyridazin-3-amine (1.0 equiv, e.g., 1.0 mmol) and (2-methoxyphenyl)boronic acid (1.5 equiv, 1.5 mmol). Note: The 0.5 equiv excess compensates for protodeboronation.

  • Base & Catalyst Addition: Add K2CO3 (2.0 equiv, 2.0 mmol) and the catalyst Pd(dppf)Cl2 (0.05 equiv, 5 mol%)[4].

  • Reaction Execution: Seal the flask and heat to 80 °C with vigorous stirring. The biphasic nature requires high RPM to ensure mass transfer between the aqueous base and the organic phase.

  • Monitoring: Monitor via LCMS. The reaction should reach >95% conversion within 2-4 hours.

  • Workup & Scavenging: Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a pad of Celite to remove bulk palladium and inorganic salts. To remove residual coordinated palladium, treat the organic filtrate with a metal scavenger resin (e.g., SiliaMetS Thiol) for 2 hours before final column chromatography.

References

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC / NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University.

Sources

Optimization

Overcoming steric hindrance in 6-(2-Methoxyphenyl)pyridazin-3-amine derivatives

Topic: Troubleshooting Steric Hindrance in Synthesis and Biological Application Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Welcome to the Advanced Technical Support Center. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Steric Hindrance in Synthesis and Biological Application Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific synthetic and conformational challenges associated with 6-(2-methoxyphenyl)pyridazin-3-amine derivatives. The ortho-methoxy substituent introduces significant steric clash with the adjacent pyridazine ring, complicating both carbon-carbon bond formation and target binding.

This guide provides field-proven troubleshooting logic, self-validating experimental protocols, and structural insights to help you overcome these bottlenecks.

Part 1: Diagnostic Workflows

Before altering your experimental conditions, it is critical to diagnose the exact failure mode of your synthesis. Use the workflow below to interpret your crude reaction data.

SynthWorkflow Step1 Analyze Crude Mixture (LC-MS) Decision High Anisole Detected? (Protodeboronation) Step1->Decision PathYes Transmetalation Stalled. Switch to XPhos Pd G3 Decision->PathYes Yes PathNo Check for Homocoupling (2,2'-Dimethoxybiphenyl) Decision->PathNo No FixNo Thoroughly Degas Solvents Ensure Pd(II) reduction PathNo->FixNo If High

Diagnostic workflow for troubleshooting failed Suzuki-Miyaura couplings of hindered pyridazines.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling yielding mostly protodeboronated starting material instead of the desired biaryl?

Expertise & Causality: In the catalytic cycle of a Suzuki-Miyaura coupling, the transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium(II) complex. The bulky ortho-methoxy group on your boronic acid creates a steric shield around the boron atom. This physical barrier drastically reduces the rate of transmetalation. Because the boronic acid remains unreacted in the basic, aqueous reaction mixture for an extended period, it becomes highly susceptible to [1], yielding anisole instead of your desired product.

Solution: You must accelerate the transmetalation step by using highly active, bulky, and electron-rich Buchwald ligands (like SPhos or XPhos). These ligands stabilize the monoligated Pd(0) active species and force the metal center into a geometry that favors rapid transmetalation, outcompeting the degradation pathway.

Table 1: Impact of Ligand Selection on Ortho-Substituted Boronic Acid Coupling

Quantitative data summarizing the coupling efficiency of 3-amino-6-chloropyridazine with 2-methoxyphenylboronic acid across different catalytic systems.

Catalyst / Ligand SystemTransmetalation RateProtodeboronation (%)Biaryl Yield (%)Application Recommendation
Pd(PPh3)4 Very Slow> 60%< 20%Not recommended for ortho-substituted systems.
Pd(dppf)Cl2 Slow~ 40%35 - 45%Marginal improvement; still prone to stalling.
Pd2(dba)3 + SPhos Fast< 10%> 85%Highly effective for ortho-methoxy substituents.
XPhos Pd G3 Very Fast< 5%> 90%Optimal: Best for highly hindered/deactivated systems.
Q2: I am observing a significant amount of homocoupled dimer (2,2'-dimethoxybiphenyl). How do I prevent this?

Expertise & Causality: Homocoupling is a common side reaction promoted by the presence of dissolved oxygen or unreduced Pd(II) precatalysts[2]. Oxygen acts as an oxidant, facilitating the direct coupling of two boronic acid molecules. Solution: Thoroughly deoxygenate your solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water[3]) via the freeze-pump-thaw method or vigorous argon sparging. Furthermore, switching to a Pd(0) source or a fast-activating precatalyst (like Pd G3) prevents Pd(II)-mediated homocoupling[2].

Q3: If steric hindrance completely prevents cross-coupling, are there alternative synthetic routes?

Expertise & Causality: Yes. If the biaryl bond cannot be formed via cross-coupling, you can construct the pyridazine ring de novo. Recent methodologies demonstrate that 6-aryl-pyridazin-3-amines can be synthesized via an[4]. By reacting 1,2,3-triazines with 1-propynylamines under neutral, metal-free conditions, you bypass the sterically hindered biaryl coupling entirely, achieving high regioselectivity[5].

Part 3: Standard Operating Procedure (SOP)

Self-Validating Protocol: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Synthesize 6-(2-methoxyphenyl)pyridazin-3-amine while suppressing protodeboronation and homocoupling. Trustworthiness: This protocol is designed as a self-validating system. By incorporating an LC-MS checkpoint at


 hour, you can mathematically verify whether the catalytic cycle is functioning or stalling, allowing for real-time intervention.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 20 mL Schlenk flask, combine 3-amino-6-chloropyridazine (1.0 eq, 1.0 mmol), 2-methoxyphenylboronic acid (1.5 eq, 1.5 mmol), and finely milled anhydrous K3PO4 (2.0 eq, 2.0 mmol).

  • Atmosphere Control (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times to eliminate ambient oxygen[2].

  • Solvent Addition: Add 5 mL of a pre-degassed mixture of 1,4-Dioxane/H2O (4:1 v/v)[3] via syringe. Note: The water is required to form the reactive boronate species, but excess water accelerates hydrolytic deboronation[6]. The 4:1 ratio optimally balances these rates.

  • Catalyst Activation: Quickly remove the septum under positive Argon flow and add XPhos Pd G3 (0.05 eq, 5 mol%). Replace the septum and heat the mixture to 80°C in a pre-heated oil bath.

  • Self-Validation Checkpoint (t = 1 hour):

    • Withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Run a rapid LC-MS analysis.

    • Pass Condition: The desired product mass

      
       is the base peak. Proceed to step 6.
      
    • Fail Condition: A dominant peak at

      
       (anisole) indicates transmetalation failure. Intervention: Cool the reaction, add an additional 1.0 eq of boronic acid, and increase the temperature to 95°C to force the kinetic barrier.
      
  • Workup & Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with Ethyl Acetate (3 x 10 mL). Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Eluent gradient: 0-10% Methanol in Dichloromethane).

Part 4: Conformational & Biological Troubleshooting

Q4: My 6-(2-methoxyphenyl) derivative shows a 100-fold drop in target affinity compared to the unsubstituted 6-phenyl analog. Is this purely a steric issue?

Expertise & Causality: Yes, this is a classic consequence of dihedral angle restriction. The ortho-methoxy group forces the biaryl system out of coplanarity to minimize steric clash with the pyridazine C5-proton. While the unsubstituted phenyl ring can adopt a near-planar conformation to fit into narrow, flat hydrophobic binding pockets, the ortho-methoxy analog is forced into a twisted conformation (dihedral angle of ~45°-60°). If your biological target requires a planar pharmacophore for optimal


 stacking or hydrogen bonding, the energy penalty required to flatten the methoxy derivative will manifest as a severe loss in binding affinity.

ConfLogic A 6-(2-Methoxyphenyl)pyridazin-3-amine B Steric Clash: 2-Methoxy vs. Pyridazine C5-H A->B C Planar Conformation (High Energy Penalty) B->C Forced by Target D Twisted Conformation (Dihedral 45°-60°) B->D Relaxed State E Loss of Target Affinity (If pocket requires planarity) C->E F Enhanced Selectivity (Exploits out-of-plane pocket) D->F

Logic tree detailing the conformational consequences of ortho-methoxy steric hindrance.

Validation: To confirm this hypothesis, perform a 2D NOESY NMR experiment. A lack of NOE cross-peaks between the methoxy protons and the pyridazine C5-proton will confirm the twisted, out-of-plane resting state of your synthesized molecule.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules / PubMed Central.[Link][1][6][7]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules / PubMed Central.[Link][3]

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry.[Link][4][5]

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of pyridazin-3-amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years developing and troubleshooting chromatographic methods for complex heterocyclic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years developing and troubleshooting chromatographic methods for complex heterocyclic amines. Pyridazin-3-amines consistently present a unique analytical challenge due to their high polarity and basicity.

This guide is designed to move beyond generic advice. We will dissect the exact physicochemical causality behind peak tailing in pyridazin-3-amines and provide self-validating, field-proven protocols to achieve sharp, symmetrical peaks.

Mechanistic Overview: The "Why" Behind the Tail

To solve peak tailing, we must first understand the thermodynamic and electrostatic environment inside the column. Pyridazin-3-amines contain a pyridazine ring (two adjacent nitrogens) and an exocyclic amine group. The predicted pKa of the conjugate acid of pyridazin-3-amine is approximately 4.88 [1].

In standard reversed-phase high-performance liquid chromatography (HPLC) using a mid-pH mobile phase (pH 4.0 – 7.0), the amine group is fully protonated, carrying a positive charge. Concurrently, traditional silica-based stationary phases contain residual surface silanols (Si-OH). These silanols have a pKa ranging from 3.5 to 4.5. At mid-pH, they deprotonate to form negatively charged silanolates (Si-O⁻) [3].

The Causality of Tailing: When a protonated pyridazin-3-amine travels through the column, it undergoes two simultaneous retention mechanisms:

  • Hydrophobic Partitioning: The intended, fast, and reversible interaction with the C18 alkyl chains.

  • Secondary Ion-Exchange: An unintended, strong electrostatic attraction between the positively charged amine and the negatively charged silanolate [4].

Because the ion-exchange desorption kinetics are significantly slower and non-linear compared to hydrophobic partitioning, a fraction of the analyte molecules lag behind the main band. This manifests chromatographically as an asymmetrical peak with a prolonged trailing edge (USP Tailing Factor > 1.5) [5].

Mechanism A Pyridazin-3-amine (Basic, pKa ~4.88) B Mid pH (4.0 - 7.0) Mobile Phase A->B C Low pH (< 3.0) Mobile Phase A->C D Protonated Analyte (+) Ionized Silanols (Si-O⁻) B->D E Protonated Analyte (+) Neutral Silanols (Si-OH) C->E F Strong Ion-Exchange Secondary Interactions D->F G Pure Hydrophobic Partitioning E->G H Peak Tailing (Asymmetry > 1.5) F->H I Sharp, Symmetrical Peak (Asymmetry < 1.2) G->I

Fig 1: pH-dependent electrostatic interactions governing pyridazin-3-amine peak shape.

Quantitative Data Summary

The table below summarizes the expected outcomes when analyzing pyridazin-3-amines under various column and mobile phase combinations. By manipulating the ionization state of either the analyte or the stationary phase, we can control the tailing factor (Tf).

Column ChemistryMobile Phase pHPyridazin-3-amine StateSilanol StateDominant InteractionExpected USP Tailing (Tf)
Standard C18 (Type A) 5.0 - 7.0Protonated (+)Ionized (-)Strong Ion-Exchange> 2.0 (Severe)
End-capped C18 (Type B) 5.0 - 7.0Protonated (+)Ionized (-)Moderate Ion-Exchange1.5 - 2.0
Standard C18 (Type B) 2.5 (0.1% FA)Protonated (+)Neutral (OH)Hydrophobic1.2 - 1.4
Charged Surface Hybrid 2.5 (0.1% FA)Protonated (+)Neutral (OH)Hydrophobic + Repulsion1.0 - 1.1 (Ideal)
High-pH Tolerant C18 10.5 (NH₄OH)NeutralIonized (-)Hydrophobic1.0 - 1.2

Troubleshooting Workflows & Step-by-Step Protocols

Before altering mobile phases or purchasing new columns, you must validate whether the tailing is chemical (analyte-stationary phase interaction) or physical (instrumental dead volume or column bed deformation).

Workflow Start Peak Tailing Observed CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral TailNeutral Neutral Peak Tails CheckNeutral->TailNeutral SharpNeutral Neutral Peak Sharp CheckNeutral->SharpNeutral PhysIssue Physical Issue: Check Dead Volume, Fittings, or Frit TailNeutral->PhysIssue ChemIssue Chemical Issue: Secondary Interactions SharpNeutral->ChemIssue FixPhys Replace Frit/Column, Minimize Tubing PhysIssue->FixPhys FixChem Optimize Method: 1. Lower pH (<3) 2. Use CSH Column ChemIssue->FixChem

Fig 2: Decision tree for diagnosing and resolving physical vs. chemical peak tailing.

Protocol A: The Diagnostic "Neutral Marker" Test (Self-Validating System)

This protocol isolates the root cause of the tailing by removing electrostatic variables.

  • Preparation: Prepare a test mixture containing your pyridazin-3-amine sample (e.g., 0.1 mg/mL) and a neutral, non-ionizable marker such as toluene or uracil (0.05 mg/mL) dissolved in the initial mobile phase composition.

  • Injection: Inject 1-2 µL onto your current HPLC setup.

  • Analysis: Calculate the USP Tailing Factor (Tf) for both peaks at 5% of the peak height [5].

  • Interpretation:

    • If the neutral marker tails (Tf > 1.5): The issue is physical. Check for poorly seated PEEK fittings, void volumes at the head of the column, or a blocked inlet frit [5].

    • If the neutral marker is sharp (Tf < 1.2) but the pyridazin-3-amine tails: The issue is chemical. Proceed to Protocol B.

Protocol B: Mobile Phase pH Optimization

If chemical tailing is confirmed, we must neutralize the silanols to prevent ion exchange [3].

  • Aqueous Preparation: Prepare Mobile Phase A using 0.1% v/v Formic Acid or 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water. This will yield a pH of approximately 2.5 to 2.7.

  • Equilibration: Flush the HPLC system and equilibrate the column with the low-pH mobile phase for a minimum of 20 column volumes to ensure complete protonation of the silica surface.

  • Verification: Inject the pyridazin-3-amine sample. The tailing factor should drop below 1.3.

  • Alternative (High pH): If low pH causes poor retention (due to the high polarity of the protonated amine), switch to a high-pH method. Use 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide. Crucial: Ensure your column is built with hybrid silica (e.g., Waters XBridge or Agilent Poroshell HPH) before exposing it to pH > 8.0, or the silica backbone will dissolve.

Protocol C: Stationary Phase Upgrade (For LC-MS Compatibility)

If you are using LC-MS, high concentrations of buffers or ion-pairing agents (like Triethylamine) will cause severe ion suppression.

  • Column Selection: Switch to a Charged Surface Hybrid (CSH) column. These columns are engineered with a low-level positive surface charge that electrostatically repels basic compounds like pyridazin-3-amines [2].

  • Method Setup: Use a simple, volatile mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Result: The electrostatic repulsion prevents the amine from lingering near the silica surface, yielding Tf values near 1.0 without the need for complex buffering [2].

Frequently Asked Questions (FAQs)

Q: Why does my peak shape degrade over time, even when using a low-pH mobile phase? A: This is typically caused by the gradual hydrolysis and loss of end-capping groups from the stationary phase over hundreds of injections. As end-capping groups wash away, more active silanols are exposed. Using a guard column or switching to a sterically protected stationary phase (e.g., bulky di-isobutyl side chains) can significantly extend column lifetime and preserve peak shape [5].

Q: Can I use Triethylamine (TEA) to block silanols if I am coupling my HPLC to a Mass Spectrometer? A: No. While TEA (at ~20 mM) is a classic additive that successfully competes with basic analytes for active silanol sites [4], it is a strong ion-pairing agent. In LC-MS, TEA causes severe ion suppression and will persistently contaminate the mass spectrometer's source and optics. For LC-MS, rely on CSH column technology or low-pH volatile modifiers (Formic Acid) instead [2].

Q: What is the difference between peak tailing and column overload? A: Column mass overload typically presents as a "shark fin" peak shape (which can manifest as either fronting or tailing depending on the specific Langmuir isotherm). The defining diagnostic is concentration dependence: if you reduce your injection volume or sample concentration by 50% and the peak shape drastically improves, the column was overloaded. True secondary silanol interaction tailing maintains its asymmetrical shape even at very low injection masses [2].

References

  • "PYRIDAZIN-3-AMINE - Physico-chemical Properties", ChemBK.
  • "Part 3. charged surface Hybrid (csH) technology and its Use in liquid chromatography", Waters Corporation.
  • "Tips and Tricks of HPLC System Troubleshooting", Agilent.
  • "How to Reduce Peak Tailing in HPLC?", Phenomenex.
  • "Troubleshooting Peak Shape Problems in HPLC", Waters Corporation.

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: IR Spectrum Analysis of 6-(2-Methoxyphenyl)pyridazin-3-amine

As a Senior Application Scientist in pharmaceutical characterization, I frequently evaluate the structural integrity of novel pharmacophores. The compound 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) presents...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently evaluate the structural integrity of novel pharmacophores. The compound 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) presents a unique analytical challenge and opportunity. It contains a highly polar primary amine (-NH₂), a nitrogen-rich heteroaromatic pyridazine ring, and an electron-donating ortho-methoxy ether group.

In this guide, we will objectively compare the performance of the modern analytical "product"—Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) —against traditional alternatives like Transmission FTIR (KBr Pellet) and FT-Raman Spectroscopy for the structural elucidation of this specific compound.

Structural Rationale & Quantitative Spectral Data

Before comparing the analytical modalities, we must establish the ground-truth vibrational fingerprint of 6-(2-Methoxyphenyl)pyridazin-3-amine. The molecule's functional groups dictate its infrared absorption profile. According to established [1], we expect distinct stretching and bending modes.

Expected IR Absorption Frequencies
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity & ShapeStructural Significance in the Molecule
Primary Amine (-NH₂) N-H Asymmetric Stretch~3450Medium, SharpConfirms the presence of the unreacted amine at position 3.
Primary Amine (-NH₂) N-H Symmetric Stretch~3350Medium, SharpPairs with the asymmetric stretch (doublet formation).
Aromatic Rings C-H Stretch3100 – 3000Weak to MediumIndicates the phenyl and pyridazine ring protons.
Methoxy (-OCH₃) Aliphatic C-H Stretch~2830 – 2815Weak, SharpHighly diagnostic for the methoxy methyl group.
Amine (-NH₂) N-H Scissoring (Bend)~1640 – 1610StrongValidates the primary nature of the amine.
Pyridazine/Phenyl C=N & C=C Stretch1580, 1450Medium to StrongFingerprints the conjugated heteroaromatic system.
Aryl-Alkyl Ether C-O-C Asymmetric Stretch~1250StrongConfirms the ether linkage of the methoxy group.
Aryl-Alkyl Ether C-O-C Symmetric Stretch~1040MediumSecondary confirmation of the ether bond.
Ortho-Substituted C-H Out-of-Plane Bend~750StrongConfirms the 1,2-disubstitution pattern on the phenyl ring.

Objective Comparison of Analytical Modalities

To capture the data in the table above, the choice of sample presentation is critical. We compare three distinct analytical approaches.

A. ATR-FTIR (The Recommended Standard)

ATR-FTIR utilizes a high-refractive-index crystal (typically Diamond or Zinc Selenide) to generate an evanescent wave that penetrates the sample by only 0.5 to 2 microns [2].

  • Performance Advantage: It requires zero sample preparation. Because the sample is analyzed neat, there is no matrix interference. This is crucial for 6-(2-Methoxyphenyl)pyridazin-3-amine because the critical N-H stretching doublet (3450/3350 cm⁻¹) remains pristine and highly resolved.

  • Causality: The evanescent wave's shallow penetration depth prevents total absorbance (signal saturation), yielding highly linear, reproducible spectra for solid powders.

B. Transmission FTIR (KBr Pellet)

The legacy method involves grinding the compound with Potassium Bromide (KBr) and pressing it into a translucent disc [3].

  • Performance Deficit: KBr is an alkali halide salt that is highly hygroscopic. During the grinding process, KBr rapidly absorbs atmospheric moisture. This introduces a massive, broad O-H stretching band between 3600 and 3200 cm⁻¹.

  • Causality: For 6-(2-Methoxyphenyl)pyridazin-3-amine, this moisture artifact completely masks the delicate N-H stretching doublet of the primary amine, leading to false negatives or ambiguous structural confirmation.

C. FT-Raman Spectroscopy

Raman relies on inelastic light scattering rather than absorption.

  • Performance Deficit: While excellent for analyzing the symmetric C=C and C=N bonds of the pyridazine ring, Raman is notoriously insensitive to highly polar bonds. The critical C-O-C ether stretches and the N-H amine stretches will appear exceedingly weak compared to FTIR.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and scientific rigor, the following protocol for analyzing 6-(2-Methoxyphenyl)pyridazin-3-amine via ATR-FTIR is designed as a self-validating system . Each step contains a built-in quality control check.

Step 1: Crystal Decontamination & Background Validation

  • Clean the diamond ATR crystal using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., Isopropanol).

  • Allow the solvent to flash off completely.

  • Self-Validation Check: Acquire a background single-beam spectrum. The baseline must be flat, and the energy throughput must exceed 90% of the manufacturer's factory baseline. Any residual peaks in the 3000-2800 cm⁻¹ region indicate organic contamination and require re-cleaning.

Step 2: Sample Application & Pressure Optimization

  • Place approximately 2–5 mg of solid 6-(2-Methoxyphenyl)pyridazin-3-amine directly onto the center of the diamond crystal.

  • Lower the ATR pressure anvil until the clutch clicks, applying standardized pressure.

  • Causality: Because the evanescent wave decays exponentially away from the crystal surface, intimate optical contact is mandatory. Insufficient pressure leaves air gaps, resulting in artificially weak C-O and N-H signals.

Step 3: Spectral Acquisition & Atmospheric Compensation

  • Acquire the spectrum at 4 cm⁻¹ resolution for a minimum of 32 co-added scans to optimize the signal-to-noise ratio.

  • Self-Validation Check: Inspect the 2350 cm⁻¹ region. If sharp, erratic peaks are present, atmospheric CO₂ levels have fluctuated since the background scan. The software's atmospheric compensation algorithm must be applied to flatten this region, ensuring it does not artificially distort the adjacent baseline.

Step 4: ATR Correction Algorithm

  • Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers like 1040 cm⁻¹ and shallower at higher wavenumbers like 3450 cm⁻¹). The correction mathematically normalizes the peak intensities, allowing direct comparison against legacy KBr transmission libraries [4].

Analytical Workflow Diagram

Workflow N1 Sample: 6-(2-Methoxyphenyl)pyridazin-3-amine N2 Select Analytical Modality N1->N2 N3 ATR-FTIR (Diamond Crystal) [Recommended] N2->N3 High Efficacy N4 Transmission FTIR (KBr Pellet) [Alternative] N2->N4 Legacy Method N5 Self-Validating Protocol: Background Check -> Optimal Pressure N3->N5 N6 Risk: Hygroscopic KBr Masks N-H Stretch N4->N6 N7 High-Fidelity Spectrum: Clear N-H & Methoxy Peaks N5->N7 N8 Compromised Spectrum: O-H Artifacts Obscure Amine N6->N8

Fig 1. Decision matrix and workflow for the IR spectral analysis of aminopyridazine derivatives.

Conclusion

For the structural verification of 6-(2-Methoxyphenyl)pyridazin-3-amine, ATR-FTIR vastly outperforms traditional KBr pellet transmission. By eliminating the hygroscopic matrix, ATR-FTIR preserves the critical 3400–3200 cm⁻¹ spectral window, allowing unambiguous identification of the primary aminopyridazine pharmacophore while simultaneously confirming the ortho-methoxy ether linkage at 1250 cm⁻¹.

References

  • LibreTexts Chemistry. "11.5: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Available at:[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac. Available at:[Link]

  • Kintek Solution. "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples." Kintek Press. Available at:[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials. Available at:[Link]

Comparative

Validating purity of 6-(2-Methoxyphenyl)pyridazin-3-amine using LC-MS

The validation of highly functionalized heterocyclic building blocks like 6-(2-Methoxyphenyl)pyridazin-3-amine (MW: 201.22 g/mol ) requires moving beyond generic analytical templates. Typically synthesized via a Suzuki-M...

Author: BenchChem Technical Support Team. Date: March 2026

The validation of highly functionalized heterocyclic building blocks like 6-(2-Methoxyphenyl)pyridazin-3-amine (MW: 201.22 g/mol ) requires moving beyond generic analytical templates. Typically synthesized via a Suzuki-Miyaura cross-coupling between 3-amino-6-chloropyridazine and 2-methoxyphenylboronic acid, this compound presents specific analytical hurdles: it is highly basic, prone to peak tailing, and frequently contaminated with isobaric positional isomers or genotoxic precursors.

As a Senior Application Scientist, I have designed this comparison guide to objectively evaluate LC-MS methodologies for this compound. Rather than merely listing parameters, this guide deconstructs the causality behind each experimental choice, culminating in a self-validating analytical protocol.

Causality in Method Design: The Analytical Challenges

To accurately quantify the purity of 6-(2-Methoxyphenyl)pyridazin-3-amine, we must first profile its physicochemical vulnerabilities:

  • The Basic Nitrogen Dilemma: The pyridazine ring and the primary amine are highly basic (

    
     ~4.5). On standard, unendcapped C18 columns, these basic nitrogens undergo secondary ion-exchange interactions with residual surface silanols. This causes severe peak tailing, which artificially inflates the peak area of the main compound and obscures low-level impurities eluting in its tail.
    
  • Isomeric Resolution: If the starting boronic acid contained trace meta- or para-methoxy impurities, the resulting positional isomers (e.g., 6-(3-methoxyphenyl)pyridazin-3-amine) will have the exact same mass (

    
     202.1). Standard hydrophobic columns often fail to resolve these isomers because their lipophilicity is nearly identical.
    
  • Ionization Dynamics: Aminopyridazines are potential genotoxic impurities that require trace-level quantification, as emphasized in [1]. To achieve necessary sensitivity, the compound must be fully protonated to form an

    
     ion before entering the mass spectrometer.
    

Comparison of LC Stationary Phases

To solve the isomeric and basicity challenges, we must compare alternative stationary phases. The table below outlines why a standard C18 column is obsolete for this specific compound, and why a Biphenyl phase is the superior choice, a principle supported by [2].

Stationary PhasePrimary Retention MechanismIsomeric Resolution (2- vs 3-Methoxy)Peak Shape for Basic AminesVerdict for Aminopyridazines
Standard C18 Hydrophobic (Dispersive)Poor: Co-elution is highly likely due to identical lipophilicity.Poor: Prone to tailing due to silanol interactions.Not Recommended
Biphenyl Hydrophobic +

Stacking
Excellent: Recognizes the 3D steric twist caused by the ortho-methoxy group.Excellent:

-electrons shield surface silanols.
Optimal Choice
HILIC Hydrophilic PartitioningN/A: Compound is too hydrophobic for adequate retention.Excellent: High organic mobile phase.Poor Retention

Data Synthesis: The steric hindrance of the 2-methoxy group twists the phenyl ring out of coplanarity with the pyridazine core. A Biphenyl column recognizes this unique 3D


-electron profile, easily resolving it from the planar 3-methoxy isomer.

Visualizing the Self-Validating Workflow

A protocol is only as trustworthy as its internal controls. Relying solely on a Mass Spectrometer's Total Ion Chromatogram (TIC) for purity is a fatal flaw because ionization efficiencies vary wildly between compounds (e.g., the target amine will ionize 100x better than a boronic acid impurity).

To create a self-validating system , we must employ orthogonal detection. By splitting the eluent between a UV-Diode Array Detector (DAD) and the MS, the UV provides a concentration-proportional area percentage, while the MS provides qualitative structural confirmation. This cross-validation eliminates the blind spots of both detectors, a standard supported by [3].

LCMS_Workflow cluster_detection 3. Orthogonal Detection (Self-Validating System) A 1. Sample Preparation 0.1 mg/mL in 50:50 MeOH:H2O (Minimizes Matrix Effects) B 2. Chromatographic Separation Biphenyl Column (π-π Isomeric Resolution) A->B C UV-DAD (254 nm) Quantitative Purity (Concentration Proportional) B->C Optical Eluent D ESI+ MS/MS Qualitative ID (m/z 202.1 [M+H]+) B->D Ionized Eluent E 4. Data Synthesis Cross-Validation of Area % vs. Mass Confirmation C->E D->E

LC-MS/MS workflow for self-validating purity analysis of aminopyridazines.

Step-by-Step Experimental Methodology

The following protocol is optimized for the trace-level purity validation of 6-(2-Methoxyphenyl)pyridazin-3-amine.

Step 1: Sample Preparation & Matrix Control
  • Action: Dissolve 1.0 mg of the synthesized compound in 10 mL of 50:50 Methanol:Water (0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Highly organic injection solvents cause "solvent breakthrough," where the polar aminopyridazine elutes in the void volume before partitioning into the stationary phase. Matching the injection solvent to the initial aqueous-heavy gradient conditions ensures sharp peak focusing at the column head.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Biphenyl phase, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Causality: Formic acid drops the mobile phase pH to ~2.7. This fully protonates the basic pyridazine nitrogen, preventing secondary interactions with the silica backbone (eliminating tailing) and pre-forming the target

    
     ion for maximum MS sensitivity. Elevated temperature (40°C) reduces mobile phase viscosity, improving mass transfer and peak sharpness.
    
Step 3: MS/MS (MRM) Optimization
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV | Desolvation Temp: 350°C.

  • Transitions: As outlined in [4], optimize the collision energy for the parent ion. Set the precursor to

    
     202.1 
    
    
    
    . Monitor product ions at
    
    
    185.1 (loss of
    
    
    ) and
    
    
    159.1 (loss of
    
    
    from the pyridazine ring).
  • Causality: Monitoring specific fragmentation pathways (Multiple Reaction Monitoring) ensures that even if an impurity co-elutes with the main peak, the MS/MS ratio will flag the isobaric interference, guaranteeing absolute structural specificity.

Step 4: Data Interpretation

To calculate final purity, integrate the UV chromatogram at 254 nm (an isosbestic point for many aromatic heterocycles). Use the MS data strictly to assign identities to the UV peaks. Look specifically for


 130.0 (unreacted 3-amino-6-chloropyridazine) and 

188.1 (desmethyl degradation products). If a peak appears in the UV trace but lacks an MS signal, it indicates an ion-suppressed impurity—proving the self-validating nature of the orthogonal setup.

References

  • Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Agilent Technologies.[Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. SepScience. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

Validation

Elemental analysis data for 6-(2-Methoxyphenyl)pyridazin-3-amine

An in-depth comparative analysis of elemental and structural validation techniques for 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9), a nitrogen-rich heterocyclic building block utilized in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of elemental and structural validation techniques for 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9), a nitrogen-rich heterocyclic building block utilized in medicinal chemistry and drug discovery[1].

Executive Summary & Analytical Rationale

In pharmaceutical development, the transition of a synthesized compound from the bench to in vitro or in vivo assays requires absolute certainty regarding its structural identity and bulk purity. 6-(2-Methoxyphenyl)pyridazin-3-amine (Formula: C₁₁H₁₁N₃O; MW: 201.23 g/mol ) presents specific analytical challenges due to its aminopyridazine core. The high nitrogen content (20.89%) and stable aromatic system necessitate rigorous optimization of analytical parameters to prevent incomplete combustion or ionization suppression.

While High-Resolution Mass Spectrometry (HRMS) is the gold standard for exact mass determination and identifying trace isobaric impurities[2][3], it cannot reliably quantify bulk purity due to differential ionization efficiencies. Conversely, classical CHN Elemental Analysis (EA) via the Dumas dynamic flash combustion method provides an absolute measure of bulk composition, capturing invisible impurities like inorganic salts or trapped solvents that HRMS and LC-UV might miss[4][5]. This guide compares these modalities and provides self-validating protocols for accurate data acquisition.

Theoretical vs. Experimental Composition

To pass stringent pharmaceutical quality control (such as the ACS or FDA guidelines for small molecules), the experimental CHN mass percentages must fall within ±0.4% of the theoretical calculated values.

Table 1: Elemental Composition Data for 6-(2-Methoxyphenyl)pyridazin-3-amine

ElementAtomic MassAtomsTheoretical Mass ( g/mol )Theoretical %Acceptable Range (±0.4%)
Carbon (C) 12.01111132.12165.66% 65.26% – 66.06%
Hydrogen (H) 1.0081111.0885.51% 5.11% – 5.91%
Nitrogen (N) 14.007342.02120.89% 20.49% – 21.29%
Oxygen (O) 15.999115.9997.95% Calculated by difference

Comparison of Analytical Modalities

To establish a comprehensive purity profile, researchers must employ orthogonal techniques. The table below outlines the performance, strengths, and limitations of the three primary modalities used for this compound class[5][6].

Table 2: Comparative Performance Matrix

FeatureCHN Combustion Analysis (Dumas)High-Resolution MS (HRMS)Quantitative NMR (qNMR)
Primary Output Absolute mass % of C, H, NExact mass (m/z) & isotopic patternMolar ratio of proton environments
Bulk Purity Check Excellent. Detects salts/water.Poor. Blind to non-ionizable salts.Good. Requires high-purity internal std.
Specificity Low (Empirical formula only)Ultra-High (Molecular formula)High (Structural connectivity)
Challenge with C₁₁H₁₁N₃O High N content generates excess NOₓ, requiring robust Cu reduction[7].Potential in-source fragmentation of the methoxy group.Overlapping aromatic signals require high-field (≥400 MHz) magnets.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure the data generated is trustworthy and reproducible.

Protocol A: CHN Elemental Analysis via Dynamic Flash Combustion

Objective: Determine the absolute mass percentage of Carbon, Hydrogen, and Nitrogen.

  • System Blank & Calibration:

    • Action: Run three empty tin capsules as blanks, followed by a K-factor calibration using a high-nitrogen standard like Sulfanilamide (16.27% N)[8].

    • Causality: Blanks establish the baseline atmospheric nitrogen and carbon background. Sulfanilamide is chosen because its nitrogen content closely mimics the target compound (20.89%), ensuring the Thermal Conductivity Detector (TCD) response is linear in the target range.

  • Sample Preparation & Additive Introduction:

    • Action: Weigh exactly 1.500 to 2.000 mg of 6-(2-Methoxyphenyl)pyridazin-3-amine into a tin capsule using a microbalance[9]. Add ~5 mg of Vanadium Pentoxide (V₂O₅) directly to the sample before sealing.

    • Causality: The aminopyridazine ring is highly stable. V₂O₅ acts as a potent oxidation catalyst, ensuring complete breakdown of the aromatic system and preventing the formation of carbonaceous soot, which would falsely lower the %C reading[9].

  • Flash Combustion:

    • Action: Drop the capsule into the oxidation furnace (1000°C) under a dynamic pulse of pure O₂[10].

    • Causality: The tin capsule creates an exothermic flash (reaching ~1800°C), instantaneously converting the sample into CO₂, H₂O, and mixed nitrogen oxides (NOₓ)[7].

  • Reduction & Detection:

    • Action: Pass the combustion gases through a reduction furnace packed with high-purity copper wire heated to 600°C, then through a GC column to the TCD[7].

    • Causality: The 3 nitrogen atoms in the target molecule will form various NOₓ species. The copper quantitatively strips the oxygen, reducing all NOₓ to N₂ gas[8]. Without this step, the N₂ peak would be artificially low, and the CO₂/H₂O peaks could be skewed by overlapping NOₓ signals.

Protocol B: LC-HRMS Exact Mass Verification

Objective: Confirm the intact molecular formula and screen for isobaric organic impurities.

  • Sample Preparation:

    • Action: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Do not use high concentrations.

    • Causality: High concentrations cause detector saturation and ion suppression, distorting the natural isotopic distribution pattern required for formula verification[11].

  • Ionization & Acquisition:

    • Action: Analyze via Electrospray Ionization in positive mode (ESI+) using an Orbitrap or Q-TOF analyzer set to a resolution of ≥60,000 (FWHM)[3].

    • Causality: ESI+ readily protonates the basic aminopyridazine nitrogen, yielding the [M+H]⁺ ion. A resolution of 60,000 is mathematically required to separate the target mass (Theoretical[M+H]⁺: 202.0975) from potential synthetic impurities differing by fractions of a Dalton (e.g., desmethyl or oxidized byproducts)[2].

Mechanistic & Workflow Visualizations

The following diagrams illustrate the physical chemistry behind the combustion analysis and the logical workflow for compound validation.

CombustionMechanism Sample C11H11N3O + V2O5 Catalyst Oxidation Flash Combustion (>1000°C, O2 Pulse) Sample->Oxidation Intermediates Oxidation Products (CO2, H2O, NOx, O2) Oxidation->Intermediates Reduction Cu Reduction Furnace (600°C) Intermediates->Reduction Removes excess O2 Reduces NOx to N2 FinalGases Analyte Gases (CO2, H2O, N2) Reduction->FinalGases Detection GC Separation & TCD Detection FinalGases->Detection

Caption: Dynamic flash combustion and reduction pathway for CHN elemental analysis.

ValidationWorkflow Start Compound Verification Workflow HRMS 1. HRMS (ESI+) Confirm Exact Mass (m/z 202.0975) Start->HRMS qNMR 2. qNMR Check Structural Connectivity HRMS->qNMR EA 3. CHN Combustion Analysis Determine Absolute Bulk Purity qNMR->EA Decision EA within ±0.4% of Theoretical Limit? EA->Decision Pass Approved for In Vivo / SAR Decision->Pass Yes Fail Repurify (Prep-HPLC/Recryst.) Decision->Fail No

Caption: Orthogonal analytical workflow for validating pharmaceutical building blocks.

References

  • [2] ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. Available at:[Link]

  • [10] AZoM. How Does a CHNSO Analyzer Work? Available at: [Link]

  • [8] VELP Scientifica. CHNS Determination in reference soil samples. Available at: [Link]

  • [9] Iowa State University Chemical Instrumentation Facility. Thermo FlashSmart CHNS/O Elemental Analyzer. Available at: [Link]

  • [7] Royal Society of Chemistry. CHNS Elemental Analysers. Available at: [Link]

  • [3] LCGC International. HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories. Available at:[Link]

  • [11] Bioanalysis Zone. High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities. Available at: [Link]

  • [6] PubMed (NIH). The synergy of elemental and biomolecular mass spectrometry: new analytical strategies in life sciences. Available at: [Link]

Sources

Comparative

Photophysical Profiling: UV-Vis Absorption Characteristics of 6-(2-Methoxyphenyl)pyridazin-3-amine vs. Baseline Aminopyridazines

The photophysical characterization of heteroaromatic amines is a foundational step in assay development, HPLC method validation, and medicinal chemistry. 6-(2-Methoxyphenyl)pyridazin-3-amine presents a highly conjugated,...

Author: BenchChem Technical Support Team. Date: March 2026

The photophysical characterization of heteroaromatic amines is a foundational step in assay development, HPLC method validation, and medicinal chemistry. 6-(2-Methoxyphenyl)pyridazin-3-amine presents a highly conjugated, electron-rich chromophore. To objectively evaluate its optical properties, this guide compares its UV-Vis absorption profile against baseline aminopyridines, details the mechanistic causality behind its spectral shifts, and provides a self-validating protocol for rigorous experimental replication.

Mechanistic Rationale: The Chromophore Architecture

Understanding the UV-Vis spectrum of this compound requires deconstructing its electronic architecture. The core is a pyridazine ring, which, due to its two adjacent nitrogen atoms, possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy than a standard pyridine ring.

  • The Push-Pull System: The 3-amino group acts as a strong electron donor, raising the Highest Occupied Molecular Orbital (HOMO). This donor-acceptor dynamic narrows the HOMO-LUMO gap, shifting absorption to longer wavelengths (a bathochromic shift).

  • Extended Conjugation & Steric Hindrance: The addition of the 2-methoxyphenyl group at the 6-position extends the

    
    -system. However, the steric bulk of the ortho-methoxy group induces a dihedral twist, preventing perfect coplanarity between the phenyl and pyridazine rings. This structural nuance limits the maximum possible red shift compared to a para-substituted analog, but still results in a broad, robust absorption profile.
    
Comparative Spectral Data

To benchmark 6-(2-Methoxyphenyl)pyridazin-3-amine, we must compare it against simpler, well-documented alternatives. According to the 1[1], 3-aminopyridine exhibits a primary absorption maximum near 285 nm, while 4-aminopyridine absorbs strongly around 260 nm[2]. Furthermore,3[3] notes that the UV-Vis spectrum of such heteroaromatics is highly dependent on mobile phase pH, requiring careful buffer selection to avoid masking critical absorption bands.

Table 1: Comparative UV-Vis Absorption Profiles

CompoundStructural CorePrimary

(nm)
Secondary

(nm)
Molar Extinction (

)
3-Aminopyridine Pyridine~230~285Low-Moderate
4-Aminopyridine Pyridine~260N/AHigh
6-(2-Methoxyphenyl)pyridazin-3-amine Pyridazine~275~320High (Extended Conjugation)
Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal checks to rule out aggregation, inner-filter effects, and solvent masking.

Step 1: Solvent Selection & Blanking

  • Causality: Choose HPLC-grade Acetonitrile or ultrapure water. Avoid solvents like acetone (UV cutoff ~330 nm), which will completely mask the critical

    
     transitions of the pyridazine core.
    
  • Action: Blank the spectrophotometer using the exact solvent batch to establish a zero-absorbance baseline.

Step 2: Stock Solution Preparation

  • Action: Dissolve 2.01 mg of 6-(2-Methoxyphenyl)pyridazin-3-amine in 10 mL of Acetonitrile to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Beer-Lambert Linearity Validation

  • Causality: Measuring a single concentration is scientifically invalid as it cannot rule out dimer formation or detector saturation.

  • Action: Prepare a serial dilution gradient (5, 10, 20, 40, and 50 µM). Scan from 200 nm to 400 nm using matched 1 cm path-length quartz cuvettes. Plot the absorbance at

    
     against concentration. An 
    
    
    
    confirms adherence to the Beer-Lambert law (
    
    
    ) and validates the system.

Step 4: pH Matrix Testing (Isosbestic Point Verification)

  • Causality: The pyridazine nitrogens are susceptible to protonation, which disrupts the

    
     transitions and typically causes a hypsochromic (blue) shift[3].
    
  • Action: Analyze the 20 µM sample in two distinct environments: Acidic (0.1% TFA, pH ~2) and Neutral (10 mM Ammonium Acetate, pH 7.4). Overlay the spectra. The presence of clear isosbestic points (wavelengths where absorbance remains constant regardless of pH) proves that only two species (protonated and unprotonated) exist in equilibrium, confirming the chemical stability of the analyte.

Visualizing the Photophysical Workflows

Workflow N1 1. Solvent Selection (UV Cutoff < 210 nm) N2 2. Serial Dilution (5 to 50 µM) N1->N2 N3 3. pH Matrix Testing (Acidic vs. Neutral) N2->N3 N4 4. Spectral Acquisition (200-400 nm) N3->N4 N5 5. Beer-Lambert Validation (Linearity Check) N4->N5

Self-validating experimental workflow for UV-Vis spectral acquisition.

Transitions S0 Ground State (S0) Conjugated π-System S1 n -> π* Transition (Heteroatom Lone Pairs) S0->S1 Low Energy λ ~ 310-330 nm S2 π -> π* Transition (Aryl-Pyridazine Core) S0->S2 High Energy λ ~ 260-280 nm

Primary electronic transition pathways in the substituted pyridazine chromophore.

Conclusion

By understanding the electronic push-pull dynamics and steric constraints of 6-(2-Methoxyphenyl)pyridazin-3-amine, researchers can optimize their detection methodologies. The self-validating protocol provided ensures that acquired UV-Vis data is not merely an observational artifact, but a robust, reproducible reflection of the molecule's photophysical reality, outperforming standard assumptions based solely on simpler aminopyridine models.

References

1.[3] SIELC Technologies. UV-Vis Spectrum of 4-Aminopyridine. URL: 2.[1] National Institute of Standards and Technology. 3-Aminopyridine - the NIST WebBook. URL: 3.[2] National Institute of Standards and Technology. 4-Aminopyridine - the NIST WebBook. URL:

Sources

Validation

Comparative Solubility and Physicochemical Profiling of Pyridazin-3-Amine Derivatives in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic properties of heterocyclic scaffolds. The pyridazine ring—specifically the pyridazin-3-amine derivative—offers a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic properties of heterocyclic scaffolds. The pyridazine ring—specifically the pyridazin-3-amine derivative—offers a compelling bioisosteric alternative to phenyl and pyridine rings. It possesses a high dipole moment, weak basicity, and robust dual hydrogen-bonding capacity[1]. However, these exact properties can complicate solubility profiles, often leading to a challenging "solubility-permeability tradeoff" during lead optimization.

This guide objectively compares the solubility of pyridazin-3-amine derivatives against alternative scaffolds, providing experimental data and validated methodologies to guide your drug development workflows.

Structural Causality: Why Pyridazin-3-Amine?

The placement of two adjacent nitrogen atoms in the pyridazine ring fundamentally alters its electron distribution compared to pyridine or pyrimidine.

  • Basicity & Salt Formation: Pyridazin-3-amine exhibits enhanced basicity compared to unsubstituted pyridazine. For example, minaprine, a 3-aminopyridazine derivative, can be formulated as a highly water-soluble dihydrochloride salt, whereas its free base is an oil[1]. This provides a distinct formulation advantage over less basic heterocycles.

  • H-Bonding & Crystal Lattice Energy: The adjacent nitrogens act as strong hydrogen-bond acceptors. While this can improve aqueous solubility via solvent interactions, it can also severely reduce solubility by promoting highly stable, insoluble crystal lattices—a phenomenon frequently observed in planar 6-aryl-pyridazin-3-amine derivatives[1][2].

Comparative Solubility Data

To objectively evaluate the solubility landscape, we must analyze both pure organic solvents (critical for synthesis, purification, and recrystallization) and aqueous environments (critical for bioavailability).

Table 1: Mole Fraction Solubility of Pyridazin-3-amine in Pure Solvents (298.15 K)

Understanding organic solubility is essential for process chemistry. The solubility of pyridazin-3-amine is highly dependent on the solvent's polarity and hydrogen-bond donating ability[3].

SolventPolarity IndexMole Fraction Solubility (

)
Causality / Mechanistic Observation
Methanol 76.2~ 15.2High polarity and strong H-bond donation effectively disrupt the solute's crystal lattice[3].
Ethanol 65.4~ 9.8Decreased polarity reduces solvation capacity compared to methanol[3].
1-Propanol 61.7~ 6.5Increasing aliphatic chain length increases steric hindrance, lowering solubility[3].
Ethyl Acetate 23.0~ 1.2Lack of H-bond donating ability leads to poor solvation of the pyridazine nitrogens[3].
Table 2: Aqueous Solubility Comparison of Pyridazine-Based Drug Candidates

In physiological environments, structural modifications to the pyridazine core drastically impact solubility and membrane permeability[4].

Compound ClassModificationAqueous Solubility (pH 6.5)Impact on Permeability (Caco-2)
Imidazo[1,2-b]pyridazine (6c) Cyano-phenyl substitution< 1 µg/mL (Extremely Low)High
Imidazo[1,2-b]pyridazine (6d) Carbinol substitution> 50 µg/mL (Improved)Significant Loss
6-phenylpyridazin-3(2H)-one Unsubstituted phenylPoor (< 10 µg/mL)Moderate
Minaprine Dihydrochloride saltExcellent (> 100 mg/mL)High

Expert Insight: The data reveals a classic pharmacokinetic trap. Adding solubilizing groups like carbinol to imidazopyridazines drastically improves aqueous solubility but sacrifices membrane permeability (Caco-2)[4]. Conversely, utilizing salt forms of basic 3-aminopyridazines (like minaprine) preserves permeability while achieving excellent solubility[1].

Experimental Methodology: Laser-Monitored Solubility Determination

To ensure trustworthiness and reproducibility, solubility measurements must rely on self-validating systems. The traditional visual "shake-flask" method is prone to human error. Instead, we utilize a laser-monitored synthetic method , which provides precise, objective phase-equilibrium detection[3][5].

Step-by-Step Protocol
  • Solute Purification: Recrystallize pyridazin-3-amine from ethanol multiple times to achieve >0.995 mass fraction purity, verified via High-Performance Liquid Chromatography (HPLC)[5].

  • Apparatus Setup: Equip a 200 mL jacketed glass vessel with a magnetic stirrer. Maintain the stationary temperature using water circulated from a thermostatic water bath (uncertainty ± 0.05 K)[3][5].

  • Initial Loading: Weigh a predetermined mass of the selected solvent and solid solute using an electronic analytical balance (uncertainty ± 0.0001 g) and add them to the vessel[5].

  • Laser Monitoring: Pass a laser beam directly through the glass vessel. A photodetector on the opposite side measures the transmitted light intensity[5].

  • Equilibration: Stir the liquid-solid system continuously. As the solid solute dissolves, the liquid becomes clearer, and the transmitted light intensity reaches a maximum value[5].

  • Titration: Once maximum light intensity is reached (indicating complete dissolution), add an additional 2 to 5 mg of solute[5].

  • Endpoint Detection: Repeat Step 6 until the newly added solute does not dissolve completely within 60 minutes (i.e., the laser intensity remains below 90% of the maximum). The system has reached phase equilibrium. Calculate solubility based on the total mass consumed[5].

SolubilityWorkflow Start Purify Solute (HPLC >0.995) Setup Setup Jacketed Vessel & Laser Monitor Start->Setup Load Load Solvent & Solute (Analytical Balance) Setup->Load Stir Continuous Stirring & Temp Control Load->Stir Measure Monitor Laser Intensity Stir->Measure Decision Intensity Maximum? (Solute Dissolved) Measure->Decision Add Add 2-5mg Solute Decision->Add Yes End Equilibrium Reached Calculate Solubility Decision->End No (>60 min) Add->Stir

Laser-monitored synthetic workflow for precise solubility determination.

Application: Pyridazin-3-amines in Tyk2 JH2 Inhibition

Why do we care about the solubility of these specific derivatives? Pyridazin-3-amine and its fused analogs (such as imidazo[1,2-b]pyridazines) are highly potent inhibitors of Tyrosine Kinase 2 (Tyk2), specifically targeting the pseudokinase domain (JH2)[4]. Poor aqueous solubility directly limits their oral bioavailability and efficacy in blocking inflammatory cytokine signaling pathways (like IFNα)[4].

Tyk2Pathway Cytokine Cytokine (e.g., IFNα) Receptor Cytokine Receptor Cytokine->Receptor Tyk2_JH2 Tyk2 JH2 Domain (Pseudokinase) Receptor->Tyk2_JH2 Activates Tyk2_JH1 Tyk2 JH1 Domain (Active Kinase) Tyk2_JH2->Tyk2_JH1 Allosteric Regulation STAT STAT Phosphorylation Tyk2_JH1->STAT Phosphorylates Gene Gene Transcription (Inflammation) STAT->Gene Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Tyk2_JH2 Binds & Blocks

Mechanism of Tyk2 JH2 inhibition by imidazo[1,2-b]pyridazine derivatives.

Conclusion

The pyridazin-3-amine scaffold is a double-edged sword. Its unique electronic properties make it an exceptional pharmacophore for kinase inhibition and molecular recognition. However, its propensity for strong intermolecular hydrogen bonding often results in poor aqueous solubility. As demonstrated by the comparative data, utilizing salt forms or strategically disrupting planarity (without adding excessive polar surface area) are the most effective strategies to balance the solubility-permeability tradeoff in drug development.

References

  • Cao, X., Tong, R., Zhao, Y., Lv, T., Song, Y., & Yao, J. (2012). Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K. Journal of Chemical & Engineering Data.[Link]

  • Wermuth, C. G. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. MedChemComm (NIH Public Access).[Link]

  • Moslin, R., et al. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry (NIH Public Access).[Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules (MDPI).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Methoxypyridazin-3-amine

A Note on Chemical Identity: This guide provides detailed disposal procedures for 6-methoxypyridazin-3-amine (CAS No. 7252-84-8) .

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: This guide provides detailed disposal procedures for 6-methoxypyridazin-3-amine (CAS No. 7252-84-8) . The topic provided, "6-(2-Methoxyphenyl)pyridazin-3-amine," does not correspond to a readily available chemical with established safety and disposal protocols. It is presumed to be a typographical variation of the more common research chemical, 6-methoxypyridazin-3-amine. Researchers must always confirm the identity and consult the specific Safety Data Sheet (SDS) for any chemical they handle.

This document is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the proper disposal of 6-methoxypyridazin-3-amine. As a Senior Application Scientist, my aim is to provide a narrative that is not only procedurally sound but also explains the rationale behind each critical step, ensuring a culture of safety and regulatory compliance in your laboratory.

Part 1: Waste Characterization and Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the chemical's hazards is paramount. 6-Methoxypyridazin-3-amine is a heterocyclic organic compound that, while not listed as an acutely toxic "P-listed" or toxic "U-listed" hazardous waste by the U.S. Environmental Protection Agency (EPA), must be treated as hazardous due to its inherent characteristics.[1][2]

The primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below. This data is aggregated from multiple supplier safety data sheets and chemical databases.[3][4][5]

Hazard ClassGHS Hazard CodeDescription
Skin Corrosion/Irritation H315Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[4]
Acute Toxicity (Oral) H302Harmful if swallowed.[5] (Note: This classification is provided by some but not all suppliers).

The causality behind treating this compound as hazardous waste stems directly from these classifications. Improper disposal, such as drain disposal, could introduce an irritant and potentially toxic substance into aquatic ecosystems.[6] The respiratory irritation hazard underscores the need to handle the solid material in a way that avoids generating dust.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 6-methoxypyridazin-3-amine is that it must be managed as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewers.[6][7] The required procedure involves segregation, proper containment, and transfer to a licensed environmental services provider.

Step 1: Segregation and Waste Accumulation
  • Designate a Waste Stream: Dedicate a specific waste container for 6-methoxypyridazin-3-amine and chemically compatible substances. Do not mix this waste with other streams, such as halogenated solvents or non-hazardous waste, to prevent unforeseen chemical reactions and to avoid creating a larger volume of hazardous material.[8]

  • Use a Compatible Container: The best primary container for waste accumulation is often the original product container.[6] If unavailable, use a clean, dry, high-density polyethylene (HDPE) or glass container that can be tightly sealed. Ensure the container material is compatible with amine compounds.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a cool, dry, and well-ventilated space, away from strong oxidizing agents, which are incompatible.[8]

Step 2: Labeling and Containment
  • Proper Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Methoxypyridazin-3-amine" and "CAS: 7252-84-8"

    • An indication of the hazards: "Irritant" and "Toxic" .

    • The accumulation start date.

  • Keep Container Closed: Hazardous waste containers must remain sealed at all times except when adding waste. This is a critical regulatory requirement that minimizes the release of vapors and prevents spills.[3]

Step 3: Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Disposable materials such as gloves, weighing paper, and pipette tips that are contaminated with 6-methoxypyridazin-3-amine must be collected as solid hazardous waste. Place these items in a sealed, labeled bag or container within the SAA.[9]

  • Empty Containers: An "empty" container that once held this chemical is not considered non-hazardous. It must be managed as hazardous waste or undergo a "triple-rinsing" procedure.[6]

    • Triple-Rinsing Protocol: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol). Each rinse should use a volume of solvent equivalent to about 10% of the container's capacity.

    • Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and managed as hazardous waste.[9] This rinsate should be added to a designated container for flammable liquid waste.

    • Disposal of Rinsed Container: Once triple-rinsed, the container can be defaced (to remove the original chemical label) and discarded as non-hazardous laboratory glass or plastic.

Step 4: Arranging for Final Disposal
  • Engage a Licensed Waste Vendor: The final and most critical step is to arrange for the pickup, transport, and disposal of the waste by a licensed and approved hazardous waste management company.[10] Your institution's Environmental Health & Safety (EHS) department will have established procedures and contracts for this service.

  • Preferred Disposal Method: The recommended method for final disposal of amine-containing waste is incineration at a permitted hazardous waste facility.[8] This high-temperature process ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are treated by flue gas scrubbers.[8]

The logical flow for making disposal decisions is visualized in the diagram below.

G Disposal Workflow for 6-Methoxypyridazin-3-amine cluster_0 On-Site Laboratory Procedures start Waste Generated (Unused chemical, contaminated items, or rinsate) is_container_empty Is it an empty container? start->is_container_empty collect_waste Collect in a labeled, compatible hazardous waste container is_container_empty->collect_waste No triple_rinse Triple-rinse container with appropriate solvent is_container_empty->triple_rinse Yes store_waste Store sealed container in a Designated Satellite Accumulation Area (SAA) collect_waste->store_waste collect_rinsate Collect all rinsate as hazardous waste triple_rinse->collect_rinsate dispose_rinsed_container Dispose of rinsed container as non-hazardous waste triple_rinse->dispose_rinsed_container collect_rinsate->store_waste contact_ehs Contact EHS for pickup by licensed hazardous waste vendor store_waste->contact_ehs incineration Final Disposal: Incineration at a permitted facility contact_ehs->incineration

Caption: Decision workflow for handling and disposal of 6-Methoxypyridazin-3-amine waste.

Part 3: Personal Protective Equipment (PPE)

Given the hazardous characteristics of 6-Methoxypyridazin-3-amine, strict adherence to PPE protocols is mandatory to prevent skin, eye, and respiratory exposure during handling and disposal.[3][6]

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Gloves must be inspected for integrity before use.Prevents skin contact and irritation (H315).[6]
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn if there is a splash risk.Protects against serious eye irritation (H319) from dust or splashes.[11]
Skin/Body Protection A standard laboratory coat. Closed-toe shoes are required.Prevents contamination of personal clothing and protects against accidental spills.
Respiratory Protection Not required if handled in a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter if dust may be generated in an open environment.Mitigates the risk of respiratory tract irritation (H335).[3]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Contaminated clothing should be removed immediately and laundered separately or disposed of as hazardous waste if heavily contaminated.[10]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 6-methoxypyridazin-3-amine, protecting themselves, their colleagues, and the environment.

References

  • Key Organics. (2017, December 1). Safety Data Sheet: 6-Amino-5-(4-methoxybenzyl)-2-phenyl-4- pyrimidinyl amine.
  • Merck. (n.d.). 3-chloro-6-(2-methoxyphenyl)pyridazine.
  • SynQuest Laboratories, Inc. (2016, December 8). 3-Amino-6-methoxypyridazine Safety Data Sheet.
  • Apollo Scientific. (n.d.). 3-Amino-6-methoxypyridazine Safety Data Sheet.
  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 1). Consolidated List of Lists under EPCRA, CERCLA, and CAA §112(r). Retrieved from [Link]

  • MilliporeSigma. (2025, October 15). SAFETY DATA SHEET: Methoxyphenamine hydrochloride.
  • HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]

  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 2-(4-Methoxybenzylamino)pyridine.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Small Business and Local Government Assistance Program. (2026, February 4). Waste Designation Decision Matrix - P and U Listed Wastes.
  • Boston University Environmental Health and Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Hazardous Waste: EPA P-List Chemicals. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-(2-Methoxyphenyl)pyridazin-3-amine

Operational Guide: Personal Protective Equipment and Handling Protocols for 6-(2-Methoxyphenyl)pyridazin-3-amine Executive Summary & Chemical Profiling 6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) is a special...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 6-(2-Methoxyphenyl)pyridazin-3-amine

Executive Summary & Chemical Profiling

6-(2-Methoxyphenyl)pyridazin-3-amine (CAS: 342047-16-9) is a specialized heterocyclic building block widely utilized in drug discovery, particularly in the synthesis of kinase inhibitors and targeted therapeutics[1]. While it is a highly valuable research compound, it belongs to the broader class of primary heterocyclic amines, which carry specific occupational hazards. Handlers must treat this compound with rigorous safety protocols, as heterocyclic amines are known irritants, potential skin sensitizers, and require strict environmental exposure controls[2].

Mechanistic Risk Assessment: The Causality Behind PPE Selection

In advanced laboratory settings, PPE selection is never arbitrary; it is dictated by the chemical's structural properties and its mechanism of interaction with biological tissues.

  • Lipophilicity and Skin Penetration: The addition of the 2-methoxyphenyl group to the aminopyridazine core significantly increases the molecule's lipophilicity compared to the parent 3-aminopyridazine. This enhanced lipophilicity facilitates rapid absorption through the lipid-rich stratum corneum if dermal contact occurs.

  • Amine-Mediated Sensitization: Primary aromatic and heterocyclic amines can act as haptens. Upon dermal exposure, the free amine group can covalently bind to epidermal proteins, potentially triggering allergic contact dermatitis or long-term sensitization[2].

  • Particulate Aerosolization: As a crystalline solid or powder, electrostatic forces during weighing can cause aerosolization. Inhalation of these micro-particulates can lead to severe respiratory tract irritation (GHS H335) and systemic absorption across the alveolar membrane[3][4].

Mandatory PPE Matrix

To mitigate the mechanistic risks outlined above, the following quantitative PPE matrix must be strictly adhered to when handling 6-(2-Methoxyphenyl)pyridazin-3-amine.

Anatomical TargetPPE SpecificationMaterial / StandardQuantitative Data & Mechanistic Rationale
Hands (Solid) Disposable Laboratory GlovesNitrile (Min. 0.11 mm thickness)Provides a physical barrier against solid particulates. Breakthrough time >480 mins for dry powder[4].
Hands (Solution) Heavy-Duty GlovesButyl Rubber (Min. 0.30 mm thickness)If dissolving in DMSO, standard Nitrile degrades rapidly. Butyl rubber provides a breakthrough time of >240 mins for extended solvent exposure.
Eyes/Face Snug-fitting Safety GogglesANSI Z87.1 CompliantStandard safety glasses leave gaps. Goggles prevent aerosolized dust from contacting ocular mucosa[3].
Body Laboratory Coat100% Cotton or NomexSynthetic fabrics (like polyester) generate static electricity, increasing the risk of powder aerosolization.
Respiratory Particulate RespiratorNIOSH N95 or P100Captures >95% of airborne particulates. (Note: Primary handling must occur in a fume hood, making respirators a secondary failsafe).

Standard Operating Procedure (SOP): Handling & Experimental Workflow

The following protocol outlines a self-validating system for preparing a standard 10 mM stock solution (e.g., in DMSO) for biological assays.

Step 1: Environmental Preparation & Engineering Controls

  • Conduct all work inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80-100 fpm[2].

  • Causality: Local exhaust ventilation is the primary defense against inhalation of aerosolized haptens. Clear the workspace of incompatible materials (strong oxidizing agents and strong acids)[4].

Step 2: Static Mitigation

  • Heterocyclic amine powders are highly prone to static cling. Pass an anti-static zero-stat gun over the analytical balance and the weighing vessel to neutralize surface charges.

  • Use grounded, anti-static spatulas (e.g., PTFE-coated or metal) rather than standard plastic spatulas.

Step 3: Weighing and Transfer

  • Tare a clean, static-free amber glass vial (amber glass prevents potential photolytic degradation of the amine).

  • Carefully transfer the required mass of 6-(2-Methoxyphenyl)pyridazin-3-amine into the vial.

  • Self-Validation Check: Ensure the balance doors are completely closed during measurement. A stable reading confirms the absence of draft-induced aerosolization.

Step 4: Solubilization

  • Do not transport the dry powder across the lab. Bring the solvent (anhydrous DMSO) directly to the fume hood.

  • Add the solvent directly to the tared vial containing the powder. Cap the vial securely with a PTFE-lined septum cap.

  • Self-Validation Check: Vortex or sonicate the sealed vial until the solution is completely clear, ensuring no undissolved micro-particulates remain before removing the vial from the engineering control zone.

Spill Response and Disposal Plan

A rapid, systematic response is required to prevent environmental contamination and personnel exposure.

  • Minor Solid Spill: Do NOT dry sweep, as this generates hazardous dust[5]. Gently mist the spill area with water to suppress particulate aerosolization. Cover with damp absorbent pads, sweep up using a non-sparking tool, and place in a sealed hazardous waste container[4].

  • Minor Liquid Spill (DMSO Solution): Overlay the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the saturated absorbent and place it in a designated solvent waste bin.

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe down to remove residual lipophilic traces.

  • Disposal: 6-(2-Methoxyphenyl)pyridazin-3-amine and its solutions must be disposed of via a licensed hazardous waste contractor. Incineration is the preferred disposal method for heterocyclic amines to ensure complete thermal destruction of the aromatic ring system[2].

Safety Workflow Visualization

G Start Hazard Assessment CAS: 342047-16-9 PPE Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE EngControl Engineering Controls (Chemical Fume Hood) PPE->EngControl Handling Safe Handling & Transfer (Anti-static tools) EngControl->Handling Solubilization Solubilization (e.g., in DMSO) Handling->Solubilization Spill Spill Event Detected Handling->Spill Powder escapes Solubilization->Spill Liquid drops Disposal Hazardous Waste Disposal (Incineration) Solubilization->Disposal Waste generated Decon Wet Decontamination (No dry sweeping) Spill->Decon Decon->Disposal

Workflow for the safe handling and decontamination of 6-(2-Methoxyphenyl)pyridazin-3-amine.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines , ACS Publications.[Link]

  • Aminopyridazine | C4H5N3 | CID 230373 , PubChem - NIH.[Link]

Sources

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Feasible Synthetic Routes

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